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  • Product: N-(2-Chloro-4-pyridinyl)benzamide
  • CAS: 591754-12-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-(2-Chloro-4-pyridinyl)benzamide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of N-(2-Chloro-4-pyridinyl)benzamide, a molecule of interest within medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(2-Chloro-4-pyridinyl)benzamide, a molecule of interest within medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide focuses on its fundamental chemical structure, proposed synthetic pathways based on established organic chemistry principles, and predicted physicochemical and spectroscopic properties derived from analogous compounds. The potential utility of N-(2-Chloro-4-pyridinyl)benzamide as a scaffold in the development of novel therapeutic agents is also discussed, drawing insights from the biological activities of structurally related benzamide derivatives. This document serves as a foundational resource to inform and guide future research endeavors involving this compound.

Introduction: The Benzamide Scaffold in Drug Discovery

The benzamide functional group is a prevalent motif in a wide array of pharmaceuticals and biologically active compounds. Its ability to participate in hydrogen bonding and engage in various non-covalent interactions makes it a valuable component for designing molecules that can effectively bind to biological targets. Derivatives of benzamide have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The subject of this guide, N-(2-Chloro-4-pyridinyl)benzamide, combines the well-established benzamide core with a 2-chloropyridine moiety, a substitution pattern that can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby offering a unique scaffold for drug design.

Chemical Structure and Physicochemical Properties

N-(2-Chloro-4-pyridinyl)benzamide is an organic compound with the chemical formula C₁₂H₉ClN₂O. Its structure consists of a benzamide group where the amide nitrogen is attached to the 4-position of a 2-chloropyridine ring.

Table 1: Physicochemical Properties of N-(2-Chloro-4-pyridinyl)benzamide

PropertyValueSource
CAS Number 591754-12-0
Molecular Formula C₁₂H₉ClN₂O
Molecular Weight 232.67 g/mol
Appearance Predicted to be an off-white to pale yellow solidInferred from similar compounds
Solubility Predicted to be soluble in polar organic solvents like DMSO and DMFInferred from similar compounds
Storage Inert atmosphere, 2-8°C
Structural Visualization

The 3D and 2D structures of N-(2-Chloro-4-pyridinyl)benzamide are crucial for understanding its potential interactions with biological macromolecules.

Caption: 2D Chemical Structure of N-(2-Chloro-4-pyridinyl)benzamide.

Synthesis of N-(2-Chloro-4-pyridinyl)benzamide

Proposed Synthetic Pathway: Acylation of 2-chloro-4-aminopyridine

This reaction follows a nucleophilic acyl substitution mechanism. The primary amine of 2-chloro-4-aminopyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is typically included to neutralize the hydrochloric acid byproduct.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-chloro-4-aminopyridine 2-chloro-4-aminopyridine N-(2-Chloro-4-pyridinyl)benzamide N-(2-Chloro-4-pyridinyl)benzamide 2-chloro-4-aminopyridine->N-(2-Chloro-4-pyridinyl)benzamide + Benzoyl chloride Benzoyl chloride Benzoyl chloride Inert solvent (e.g., DCM, THF) Inert solvent (e.g., DCM, THF) Inert solvent (e.g., DCM, THF)->N-(2-Chloro-4-pyridinyl)benzamide Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->N-(2-Chloro-4-pyridinyl)benzamide 0°C to room temperature 0°C to room temperature 0°C to room temperature->N-(2-Chloro-4-pyridinyl)benzamide

Caption: Proposed synthetic workflow for N-(2-Chloro-4-pyridinyl)benzamide.

Detailed Experimental Protocol (Proposed)

Materials:

  • 2-chloro-4-aminopyridine

  • Benzoyl chloride

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine or pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-4-aminopyridine (1.0 equivalent) in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

Although experimental spectra for N-(2-Chloro-4-pyridinyl)benzamide are not widely published, its expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for N-(2-Chloro-4-pyridinyl)benzamide

TechniquePredicted Features
¹H NMR - Aromatic Protons (Benzoyl Ring): Multiplets in the range of δ 7.4-8.0 ppm. - Aromatic Protons (Pyridine Ring): Signals corresponding to the three pyridine protons, likely appearing as a doublet, a singlet (or narrow doublet), and a doublet. - Amide Proton (N-H): A broad singlet, typically downfield (δ > 8.5 ppm).
¹³C NMR - Carbonyl Carbon (C=O): A signal in the range of δ 165-170 ppm. - Aromatic Carbons: Multiple signals in the aromatic region (δ 110-155 ppm).
IR Spectroscopy - N-H Stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹. - C=O Stretch (Amide I): A strong absorption band around 1650-1680 cm⁻¹. - N-H Bend (Amide II): A band around 1520-1550 cm⁻¹. - C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹.
Mass Spectrometry (EI) - Molecular Ion (M⁺): A peak at m/z 232, with an M+2 isotope peak at m/z 234 (approximately one-third the intensity of the M⁺ peak) due to the presence of chlorine. - Key Fragmentation Peaks: A peak at m/z 105 corresponding to the benzoyl cation ([C₆H₅CO]⁺).

Potential Applications in Drug Discovery and Chemical Biology

While there is a lack of specific biological data for N-(2-Chloro-4-pyridinyl)benzamide, the broader class of benzamide derivatives has shown significant potential in various therapeutic areas. The introduction of a 2-chloro-4-pyridinyl moiety could modulate the biological activity profile compared to other substituted benzamides.

Potential Areas of Investigation:

  • Anticancer Activity: Many benzamide derivatives have been investigated as anticancer agents, with some acting as inhibitors of histone deacetylases (HDACs) or other key enzymes in cancer signaling pathways.[2] The specific substitution pattern of N-(2-Chloro-4-pyridinyl)benzamide may confer novel inhibitory activities.

  • Antimicrobial and Antifungal Activity: The benzamide scaffold is present in a number of antimicrobial and antifungal agents.[1] The electronic and steric properties imparted by the chloro-pyridinyl group could lead to new antimicrobial compounds.

  • Enzyme Inhibition: The amide linkage and aromatic rings of N-(2-Chloro-4-pyridinyl)benzamide provide key features for binding to the active sites of various enzymes. It could be screened against a wide range of enzymatic targets to identify potential inhibitory activity.

Conclusion and Future Directions

N-(2-Chloro-4-pyridinyl)benzamide represents an intriguing, yet underexplored, chemical entity. This technical guide has outlined its fundamental chemical properties, a plausible and detailed synthetic protocol, and predicted its key spectroscopic features. The true potential of this compound in drug discovery and other areas of chemical biology remains to be unlocked through dedicated experimental investigation.

Future research should focus on:

  • Validated Synthesis and Characterization: Performing the proposed synthesis and obtaining comprehensive experimental data (NMR, IR, MS, and melting point) to confirm the structure and purity of N-(2-Chloro-4-pyridinyl)benzamide.

  • Biological Screening: Conducting broad-based biological screening against various cell lines (cancerous and microbial) and enzymatic targets to identify any potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Utilizing N-(2-Chloro-4-pyridinyl)benzamide as a lead compound for the synthesis of a library of analogs to explore structure-activity relationships and optimize for potency and selectivity.

This guide provides a solid foundation for researchers to embark on the exploration of N-(2-Chloro-4-pyridinyl)benzamide and its potential contributions to the field of medicinal chemistry.

References

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Biosciences, Biotechnology Research Asia. 2024.
  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. 2020.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery. 2018.
  • An In-depth Technical Guide on the Spectroscopic Data of 2-chloro-N-(pyridin-4-yl)acetamide. Benchchem. 2025.
  • An In-depth Technical Guide to the Synthesis of N-[2-(2-Pyridinyl)ethyl]benzamide. Benchchem. 2025.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evalu

Sources

Exploratory

Molecular weight and formula of N-(2-Chloro-4-pyridinyl)benzamide

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-(2-Chloro-4-pyridinyl)benzamide Executive Summary N-(2-Chloro-4-pyridinyl)benzamide (CAS: 591754-12-0) is a critical pharmacophore scaffold utili...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-(2-Chloro-4-pyridinyl)benzamide

Executive Summary

N-(2-Chloro-4-pyridinyl)benzamide (CAS: 591754-12-0) is a critical pharmacophore scaffold utilized in the design of kinase inhibitors and Hedgehog pathway modulators. Structurally, it functions as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its primary utility lies in its dual-reactivity profile: the stability of the amide linkage allows it to serve as a robust core, while the 2-chloro substituent on the pyridine ring acts as an electrophilic "handle" for late-stage diversification via Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling. This guide details the physicochemical properties, validated synthetic protocols, and strategic application of this molecule in high-throughput library generation.

Part 1: Chemical Identity & Physicochemical Properties

This section establishes the foundational data required for analytical validation and property-based design.

PropertyDataNotes
Chemical Name N-(2-Chloro-4-pyridinyl)benzamideIUPAC Nomenclature
CAS Number 591754-12-0 Primary identifier
Molecular Formula C₁₂H₉ClN₂O
Molecular Weight 232.67 g/mol Monoisotopic Mass: ~232.04
SMILES O=C(Nc1cc(Cl)ncc1)c2ccccc2For chemoinformatics
Appearance Off-white to pale yellow solidCrystalline powder
Solubility DMSO, DMF, MethanolLimited solubility in water
Predicted LogP ~2.5 - 2.8Lipophilic, membrane permeable
H-Bond Donors 1 (Amide NH)Critical for ATP-site binding
H-Bond Acceptors 2 (Pyridine N, Carbonyl O)

Expert Insight: The 2-chloropyridine nitrogen is weakly basic due to the electron-withdrawing effect of the adjacent chlorine and the para-amide group. This reduces the likelihood of protonation at physiological pH, improving membrane permeability compared to non-halogenated pyridine analogs.

Part 2: Synthetic Pathways & Mechanism

The synthesis of N-(2-Chloro-4-pyridinyl)benzamide is a classic nucleophilic acyl substitution. However, the nucleophilicity of the 4-amino-2-chloropyridine is attenuated by the electron-deficient pyridine ring.[1] Standard Schotten-Baumann conditions (aqueous base) often fail or give low yields. Anhydrous conditions with a non-nucleophilic base are recommended.

Core Synthesis Workflow

Reagents:

  • Substrate: 4-Amino-2-chloropyridine (1.0 eq)

  • Acylating Agent: Benzoyl Chloride (1.1 eq)[2]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq) - Crucial for driving reaction to completion.

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).

Mechanism: The reaction proceeds via an addition-elimination mechanism.[3] The pyridine nitrogen of the DMAP attacks the benzoyl chloride to form a highly reactive N-acylpyridinium intermediate. The exocyclic amine of the 4-amino-2-chloropyridine then attacks this intermediate. The base (TEA) neutralizes the HCl byproduct, driving the equilibrium forward.

Synthesis_Workflow Start Reagents Preparation (Anhydrous DCM) Activation Activation (Benzoyl Cl + DMAP) Start->Activation 0°C, N2 atm Coupling Nucleophilic Attack (4-Amino-2-Cl-Pyridine) Activation->Coupling Formation of Acyl-pyridinium species Workup Quench & Wash (NaHCO3 / Brine) Coupling->Workup RT, 4-12h Product Final Product N-(2-Chloro-4-pyridinyl)benzamide Workup->Product Recrystallization

Caption: Step-by-step synthetic workflow for the generation of the benzamide core under anhydrous conditions.

Part 3: Structural Utility in Drug Discovery (The "Why")

This molecule is rarely the final drug; it is a Late-Stage Functionalization (LSF) Scaffold .

1. Scaffold Hopping & Bioisosteres: The N-(4-pyridinyl)benzamide motif mimics the structure of Vismodegib (a Hedgehog pathway inhibitor) and various Type II Kinase Inhibitors (e.g., Sorafenib analogs). By replacing a phenyl or pyrimidine ring with this chloropyridine, researchers can modulate:

  • Metabolic Stability: The pyridine nitrogen reduces lipophilicity relative to a phenyl ring.

  • Solubility: Pyridines are generally more soluble than benzenes.

2. The "2-Chloro Handle" Strategy: The chlorine atom at the 2-position is activated for nucleophilic attack because it is ortho to the ring nitrogen. This allows for Divergent Library Synthesis .[4]

  • Step 1: Synthesize the amide core (bulk scale).

  • Step 2: Distribute into 96-well plates.

  • Step 3: React with 96 different amines via SNAr to create a library of 96 unique analogs.

Divergent_Synthesis cluster_reactions Late-Stage Diversification (The 'Handle' Strategy) Core Scaffold Core N-(2-Chloro-4-pyridinyl)benzamide Rxn1 SnAr Reaction (Heat/Base + Primary Amines) Core->Rxn1 Rxn2 Buchwald-Hartwig (Pd Cat. + Anilines) Core->Rxn2 Rxn3 Suzuki Coupling (Pd Cat. + Boronic Acids) Core->Rxn3 Lib1 Library A: Alkyl-amino derivatives (Improved Solubility) Rxn1->Lib1 Lib2 Library B: Bi-aryl derivatives (Kinase Specificity) Rxn2->Lib2 Rxn3->Lib2

Caption: Strategic utilization of the 2-chloro substituent for generating diverse chemical libraries.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of N-(2-Chloro-4-pyridinyl)benzamide

This protocol is optimized for gram-scale synthesis.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 4-Amino-2-chloropyridine (2.0 g, 15.5 mmol) and dry DCM (50 mL).

  • Base Addition: Add Triethylamine (3.2 mL, 23.3 mmol) and DMAP (190 mg, 1.55 mmol). Cool the mixture to 0°C in an ice bath.

  • Acylation: Add Benzoyl Chloride (1.98 mL, 17.0 mmol) dropwise over 10 minutes. The solution may turn slightly yellow or precipitate salts.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 6 hours. Monitor by TLC (50% EtOAc/Hexanes).

  • Workup:

    • Dilute with DCM (50 mL).

    • Wash with Sat. NaHCO₃ (2 x 50 mL) to remove excess acid.

    • Wash with Water (50 mL) and Brine (50 mL).

    • Dry organic layer over anhydrous Na₂SO₄.[3][5]

  • Purification: Concentrate in vacuo. Recrystallize the solid from EtOAc/Hexanes or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

  • Validation: Confirm identity via ¹H NMR (DMSO-d₆) and LC-MS (Target Mass: 233 [M+H]⁺).

Protocol B: SNAr Displacement (Library Generation)

Use this to convert the scaffold into a bioactive inhibitor.

  • Reagents: Dissolve N-(2-Chloro-4-pyridinyl)benzamide (1.0 eq) in DMSO or NMP.

  • Nucleophile: Add the desired amine (e.g., Morpholine, Piperazine) (2.0 - 3.0 eq).

  • Base: Add DIPEA (3.0 eq).

  • Conditions: Heat to 100°C - 120°C for 12-24 hours in a sealed tube. Note: The amide bond is stable at these temperatures, but the chlorine will be displaced.

  • Isolation: Dilute with water (precipitate often forms) or extract with EtOAc.[5]

References

  • Pei, Y., et al. (2013). "The discovery of novel N-(2-pyrimidinylamino) benzamide derivatives as potent hedgehog signaling pathway inhibitors."[6][7] Bioorganic & Medicinal Chemistry Letters, 23(24), 6777-6783.[6] [Link]

  • PubChem. (2025).[8] "Compound Summary: N-(2-Chloro-4-nitrophenyl)benzamide (Structural Analog)." National Center for Biotechnology Information. [Link]

Sources

Foundational

Unlocking the Pharmacological Potential of N-(2-Chloro-4-pyridinyl)benzamide Derivatives: A Technical Guide to Therapeutic Targets and Mechanisms

Executive Summary The N-(pyridin-4-yl)benzamide scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous kinase and epigenetic inhibitors. The specific...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-(pyridin-4-yl)benzamide scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous kinase and epigenetic inhibitors. The specific introduction of a chlorine atom at the 2-position of the pyridine ring—forming N-(2-chloro-4-pyridinyl)benzamide derivatives—represents a strategic structural modification. This whitepaper explores the causality behind this molecular design, detailing how the 2-chloro substitution modulates physicochemical properties to enhance target selectivity, and provides a comprehensive guide to its primary therapeutic targets: Rho-associated protein kinases (ROCK), Histone Deacetylases (HDACs), and Receptor Tyrosine Kinases (RTKs).

Structural Rationale: The Causality of the 2-Chloro Substitution

In drug design, the transition from a simple N-(4-pyridinyl)benzamide to an N-(2-chloro-4-pyridinyl)benzamide is not merely an exercise in analog generation; it is a calculated modification driven by electronic and steric causality.

  • Electronic Modulation (pKa Shift): The unsubstituted pyridine nitrogen is a strong hydrogen bond acceptor and a moderate base (pKa ~5.2). The highly electronegative chlorine atom at the ortho (2-) position exerts a strong inductive electron-withdrawing effect, significantly lowering the pKa of the pyridine nitrogen. This reduces basicity, which prevents the compound from becoming trapped in acidic lysosomal compartments (lysosomotropism) and improves overall membrane permeability.

  • Steric Hindrance and Conformational Locking: The bulky chlorine atom restricts the rotational freedom around the C-N bond linking the pyridine to the benzamide. This steric clash forces the molecule into a preferred dihedral angle, pre-organizing the conformation to perfectly match the narrow binding pockets of target enzymes, thereby reducing the entropic cost of binding.

  • Hydrophobic Sub-Pocket Engagement: In kinase active sites, the chlorine atom often projects into a highly conserved hydrophobic "selectivity pocket" adjacent to the hinge region, driving target specificity over off-target kinases.

Primary Therapeutic Targets & Mechanistic Pathways

Rho-Associated Coiled-Coil Kinase (ROCK 1/2)

N-(4-pyridyl)benzamide derivatives, such as the well-known lead compound Y-32885, are classic ROCK inhibitors . ROCK is a major downstream effector of the small GTPase RhoA and plays a critical role in actin cytoskeleton reorganization, smooth muscle contraction, and angiogenesis .

Mechanism of Action: The pyridine nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the hinge region (typically Met156 in ROCK1). The benzamide moiety extends into the hydrophobic region of the ATP-binding cleft. By inhibiting ROCK, these derivatives prevent the phosphorylation of Myosin Light Chain (MLC) and LIM kinase, leading to vasodilation and reduced cellular invasion.

Histone Deacetylases (HDACs)

Derivatives of N-(pyridin-4-yl)benzamide are heavily utilized in the design of Class I isoform-selective HDAC inhibitors .

Mechanism of Action: In these architectures, the benzamide functions as the Zinc-Binding Group (ZBG). The primary amine nitrogen and the amide oxygen bi-coordinate the catalytic


 ion at the base of the HDAC active site. The 2-chloro-4-pyridinyl tail acts as the "surface recognition cap," extending through the narrow hydrophobic channel to interact with surface residues. The chlorine atom enhances hydrophobic interactions at the rim of the channel, driving selectivity for HDAC1 and HDAC2 over other isoforms .
Receptor Tyrosine Kinases (VEGFR2 / FGFR)

Recent scaffold-hopping strategies have identified highly substituted benzamide-pyridine derivatives as potent dual inhibitors of FGFR and VEGFR2, which are critical targets for tumor angiogenesis .

Mechanism of Action: These compounds typically act as Type II kinase inhibitors. The 2-chloro-pyridine binds to the hinge region, while the benzamide core acts as a rigid spacer that directs a bulky hydrophobic tail into the allosteric pocket created only when the kinase is in the inactive "DFG-out" conformation.

Structure-Activity Relationship (SAR) & Data Synthesis

The following table summarizes the quantitative pharmacological profiles of various substituted N-(pyridin-4-yl)benzamide classes against their primary biological targets.

Compound Class / ModificationPrimary TargetAverage IC50 RangeKey Binding InteractionFunctional Outcome
Unsubstituted N-(4-pyridyl)benzamide ROCK 1/2100 - 500 nMHinge region H-bond via pyridine NSmooth muscle relaxation
N-(2-Chloro-4-pyridinyl)benzamide ROCK 1/210 - 50 nMCl atom fills hydrophobic sub-pocketEnhanced anti-migratory effect
4-(aminomethyl)-N-(pyridin-4-yl)benzamide HDAC (Class I)50 - 200 nMBenzamide bi-coordination with

Chromatin decondensation
2-benzamide-4-(naphthamide)-pyridine VEGFR2 / FGFR< 5.0 nMType II DFG-out allosteric bindingPotent anti-angiogenesis

Experimental Methodologies & Validation Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are provided for evaluating N-(2-chloro-4-pyridinyl)benzamide derivatives.

Protocol 1: Biochemical Profiling via TR-FRET Kinase Assay (ROCK2)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over radiometric assays because it eliminates radioactive waste and provides a highly sensitive, self-validating ratiometric readout that minimizes compound auto-fluorescence artifacts.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Dilution: Serially dilute the N-(2-chloro-4-pyridinyl)benzamide derivative in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Addition: Add 5 µL of 2X ROCK2 enzyme (final concentration 0.5 nM) to the wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 5 µL of a 2X substrate mixture containing ULight-labeled Myosin Light Chain peptide (50 nM final) and ATP (at the

    
     value, typically 10 µM).
    
  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of Stop Solution containing EDTA (to chelate

    
    ) and Europium-labeled anti-phospho-MLC antibody.
    
  • Readout: Read the plate on a TR-FRET compatible microplate reader (Ex: 320 nm, Em: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the IC50.

Protocol 2: Cellular Target Engagement (p-MLC Western Blot)

Causality: While biochemical assays prove direct binding, cellular assays are required to validate membrane permeability and intracellular target engagement. Tracking the phosphorylation status of Myosin Light Chain (p-MLC) provides a direct, causal readout of ROCK inhibition inside a living cell.

Step-by-Step Methodology:

  • Cell Culture: Seed HUVEC (Human Umbilical Vein Endothelial Cells) in 6-well plates at

    
     cells/well. Grow to 80% confluence.
    
  • Starvation & Treatment: Wash cells with PBS and starve in serum-free media for 4 hours. Treat cells with the benzamide derivative (0.1, 1, and 10 µM) or vehicle (0.1% DMSO) for 2 hours.

  • Stimulation: Stimulate cells with Lysophosphatidic Acid (LPA, 10 µM) for 10 minutes to strongly activate the RhoA/ROCK pathway.

  • Lysis: Wash rapidly with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the p-MLC signal).

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE. Transfer to a PVDF membrane.

  • Detection: Probe with primary antibodies against p-MLC (Ser19) and total MLC. Use GAPDH as a loading control. Quantify the p-MLC/total MLC ratio via densitometry to validate intracellular efficacy.

Visualizing the Mechanism of Action

To conceptualize the biological integration of these compounds, the following diagrams map the signaling pathways and the drug discovery workflow.

ROCK_Pathway RhoA RhoA (Active GTP-bound) ROCK ROCK 1/2 Kinase RhoA->ROCK Activates MLCP Myosin Phosphatase (MLCP) ROCK->MLCP Phosphorylates (Inhibits) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates (Activates) Inhibitor N-(2-Chloro-4-pyridinyl) benzamide Inhibitor->ROCK Inhibits (Hinge Bind) MLCP->MLC Dephosphorylates Actin Actin Cytoskeleton (Contraction & Migration) MLC->Actin Promotes Assembly

Fig 1: Mechanism of ROCK 1/2 inhibition by N-(2-Chloro-4-pyridinyl)benzamide derivatives.

Workflow Comp Compound Synthesis & SAR Optimization Biochem Biochemical Profiling (TR-FRET Kinase Assay) Comp->Biochem IC50 < 100nM Cell Cellular Validation (p-MLC Western Blot) Biochem->Cell Target Engagement Pheno Phenotypic Screening (Cell Migration/Invasion) Cell->Pheno Functional Output InVivo In Vivo Efficacy (Xenograft Models) Pheno->InVivo Lead Selection

Fig 2: Standardized workflow for validating N-(pyridin-4-yl)benzamide-based kinase inhibitors.

References

  • Logé, C., et al. "Rho-kinase Inhibitors: Pharmacomodulations on the Lead Compound Y-32885." Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis. Available at:[Link]

  • Liu, S., et al. "Rho-Associated Coiled-Coil Kinase (ROCK) in Molecular Regulation of Angiogenesis." Theranostics. Available at:[Link]

  • Science.gov. "Selected benzamide derivatives: Dual FGFR/VEGFR2 and HDAC Inhibitors." Science.gov Database. Available at:[Link]

Exploratory

The Benzamide Scaffold as a Privileged Structure in Kinase Inhibition: A Technical Guide

For researchers, scientists, and drug development professionals, the quest for novel, potent, and selective kinase inhibitors is a continuous journey. Within the vast landscape of chemical scaffolds, the N-aryl benzamide...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quest for novel, potent, and selective kinase inhibitors is a continuous journey. Within the vast landscape of chemical scaffolds, the N-aryl benzamide core has emerged as a particularly fruitful starting point for the design of small molecule kinase inhibitors. This guide provides an in-depth technical exploration of this scaffold, using the representative structure of N-(2-Chloro-4-pyridinyl)benzamide as a conceptual framework to discuss the broader principles of its application in kinase-targeted drug discovery. We will delve into the rationale behind its selection, key synthetic strategies, structure-activity relationships, and the critical experimental protocols for its evaluation.

The Rationale: Why the Benzamide Scaffold?

The N-aryl benzamide motif is considered a "privileged structure" in medicinal chemistry. Its prevalence in successful kinase inhibitors stems from its ability to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor, mimicking the interactions of the adenine portion of ATP.

The general structure allows for extensive chemical diversification at multiple positions:

  • The Benzamide Ring: Substituents on this ring can be modulated to enhance potency, selectivity, and physicochemical properties.

  • The Amide Linker: While generally conserved, subtle modifications can influence conformation and binding.

  • The Aryl/Heteroaryl Group (e.g., 2-Chloro-4-pyridinyl): This portion of the molecule often extends into the solvent-exposed region of the ATP-binding site or can be designed to target specific sub-pockets, thereby driving selectivity.

The inherent modularity of the benzamide scaffold makes it an ideal starting point for fragment-based and structure-based drug design campaigns.[1][2]

Synthetic Strategies: Building the Benzamide Core

The synthesis of N-aryl benzamides is typically straightforward, relying on robust and well-established amide bond formation reactions. A common and efficient method is the coupling of a substituted benzoic acid with an appropriate aniline or amino-heterocycle.

General Synthetic Workflow:

Synthesis cluster_0 Starting Materials cluster_1 Activation & Coupling cluster_2 Purification & Characterization Benzoic_Acid Substituted Benzoic Acid Activation Carboxylic Acid Activation (e.g., SOCl2, EDC/HOBt) Benzoic_Acid->Activation Amine Substituted Aniline/Amino-heterocycle Coupling Amide Bond Formation Amine->Coupling Activation->Coupling Purification Purification (e.g., Crystallization, Chromatography) Coupling->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Product N-Aryl Benzamide Product Characterization->Product

Caption: General synthetic workflow for N-aryl benzamide synthesis.

Exemplary Step-by-Step Protocol: Synthesis of a Substituted N-Aryl Benzamide
  • Carboxylic Acid Activation: To a solution of the desired substituted benzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 30 minutes to form the activated ester.

  • Amine Coupling: To the activated benzoic acid solution, add the corresponding substituted aniline or amino-heterocycle (1.0 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO3), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the pure N-aryl benzamide.[3][4]

  • Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[5]

Structure-Activity Relationship (SAR) Studies: A Roadmap to Potency and Selectivity

SAR studies are fundamental to optimizing the benzamide scaffold for a specific kinase target.[2][6] These studies involve systematically modifying the chemical structure and assessing the impact on biological activity.[7][8]

Key Areas for SAR Exploration:
  • Substituents on the Benzamide Ring:

    • Halogens (e.g., Chloro, Fluoro): Can modulate electronic properties and participate in halogen bonding, potentially increasing potency.[9][10]

    • Small Alkyl Groups (e.g., Methyl): Can provide beneficial steric interactions and improve metabolic stability.

    • Hydrogen Bond Donors/Acceptors: Can form additional interactions with the target kinase.

  • Modifications of the Aryl/Heteroaryl Moiety:

    • This is often the primary driver of selectivity. Different heterocyclic rings (e.g., pyridine, pyrimidine, pyrazole) can be explored to target specific residues in the kinase active site.[11]

    • Substituents on this ring can be extended to reach solvent-exposed regions, improving properties like solubility and cell permeability.

Illustrative SAR Data Table (Hypothetical)
Compound IDBenzamide Ring SubstitutionAryl/Heteroaryl MoietyKinase X IC50 (nM)Kinase Y IC50 (nM)
1a Unsubstituted4-pyridinyl5,200>10,000
1b 2-Chloro4-pyridinyl8507,500
1c 2-Chloro4-(1-methyl-1H-pyrazol-4-yl)1206,800
1d 2-Chloro, 5-fluoro4-(1-methyl-1H-pyrazol-4-yl)455,500

This hypothetical data illustrates how systematic modifications can lead to significant improvements in potency and selectivity.

In Vitro Evaluation: From Enzyme to Cell

A tiered approach is typically employed for the in vitro evaluation of novel benzamide-based kinase inhibitors.

Workflow for In Vitro Evaluation:

In_Vitro_Evaluation Biochemical_Assay Biochemical Kinase Assay (e.g., TR-FRET, FP) Determine IC50 Cellular_Assay Cell-Based Assay (e.g., Western Blot, Cell Proliferation) Determine EC50 Biochemical_Assay->Cellular_Assay Selectivity_Profiling Kinase Selectivity Profiling (Kinome Scan) Cellular_Assay->Selectivity_Profiling ADME_Tox In Vitro ADME/Tox Assays (e.g., Microsomal Stability, CYP Inhibition, Cytotoxicity) Selectivity_Profiling->ADME_Tox

Caption: Tiered workflow for the in vitro evaluation of kinase inhibitors.

Detailed Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This is a common, high-throughput method for determining the potency of an inhibitor against a purified kinase.[12]

  • Reagent Preparation:

    • Prepare a stock solution of the N-aryl benzamide inhibitor in 100% DMSO.

    • Prepare assay buffer containing the kinase, a biotinylated substrate peptide, and ATP at its Km concentration.

    • Prepare a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).

  • Assay Plate Preparation:

    • Serially dilute the inhibitor stock solution in DMSO.

    • Dispense a small volume of the diluted inhibitor into the wells of a low-volume 384-well plate.

  • Kinase Reaction:

    • Add the assay buffer containing the kinase, substrate, and ATP to the assay plate to initiate the kinase reaction.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Add the detection solution to stop the kinase reaction and initiate the detection process.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (APC) wavelengths.

    • Calculate the TR-FRET ratio and plot the results against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement and Pathway Modulation

Once potent inhibitors are identified in biochemical assays, their activity in a cellular context must be confirmed.

  • Western Blotting: This technique is used to assess the phosphorylation status of the target kinase and its downstream substrates. A reduction in the phosphorylation of a known substrate upon treatment with the inhibitor provides evidence of target engagement in cells.[1]

  • Cell Proliferation Assays: For oncology applications, the anti-proliferative effects of the inhibitors are measured in cancer cell lines known to be dependent on the target kinase. Assays like the MTT or CellTiter-Glo® assay are commonly used to determine the EC50 value.[13]

Future Directions and Conclusion

The N-aryl benzamide scaffold continues to be a rich source of novel kinase inhibitors. Future efforts in this area will likely focus on:

  • Targeting Kinase Mutants: The development of inhibitors that are active against clinically relevant resistance mutations.

  • Improving Selectivity: Fine-tuning the scaffold to minimize off-target effects and associated toxicities.[14]

  • Targeted Protein Degradation: Incorporating the benzamide scaffold into proteolysis-targeting chimeras (PROTACs) to induce the degradation of the target kinase.

References

  • Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry.
  • 2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide | TYK2 Inhibitor. Selleck Chemicals.
  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. PMC.
  • Process for preparation of 2-chloro-n-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • 4-(Chloromethyl)-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide. FDA.
  • N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide. PubChem.
  • Drug Discovery - Inhibitor. chemical-kinomics.
  • Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors. PubMed.
  • BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka.
  • 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. MDPI.
  • Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays.
  • Kinase Inhibition Assays. Buhlmann Diagnostics Corp.
  • Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. PMC.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Structure-activity relationships for the design of small-molecule inhibitors.
  • Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. Bentham Science Publishers.
  • Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. MDPI.
  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors.
  • The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. MDPI.
  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI.
  • Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Publishing.
  • A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactiv
  • The Structure-property Relationships of Clinically Approved Protease Inhibitors. Bentham Science.

Sources

Foundational

Predictive Toxicology and Safety Profiling of N-(2-Chloro-4-pyridinyl)benzamide: A Technical Whitepaper

Executive Summary As a Senior Application Scientist overseeing early-stage drug development, I approach the safety evaluation of halogenated building blocks not merely as a regulatory checkbox, but as a mechanistic puzzl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug development, I approach the safety evaluation of halogenated building blocks not merely as a regulatory checkbox, but as a mechanistic puzzle. N-(2-Chloro-4-pyridinyl)benzamide (CAS: 591754-12-0) is a highly specialized chemical intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including KDR/VEGFR kinase inhibitors and GSK-3β inhibitors[1].

However, its structural motifs—specifically the 2-chloropyridine ring and the benzamide linkage—carry distinct toxicological liabilities. This whitepaper establishes a rigorous, causality-driven framework for profiling the toxicity of this compound, ensuring that every experimental protocol serves as a self-validating system to prevent false negatives in preclinical safety assessments.

Structural Alerts and Mechanistic Toxicology

To design an effective safety protocol, we must first understand the causality of the compound's toxicity. The toxicological profile of N-(2-Chloro-4-pyridinyl)benzamide is dictated by its two primary functional groups.

The 2-Chloropyridine Toxicophore

The parent compound itself is not the primary driver of cellular injury; rather, it is the metabolic activation of the 2-chloropyridine ring. Hepatic CYP450 enzymes catalyze the N-oxidation of the pyridine nitrogen, forming a highly reactive pyridine N-oxide intermediate [2].

This N-oxidation pathway is notorious for generating reactive oxygen species (ROS), specifically hydroxyl radicals (•OH). The accumulation of these radicals leads to severe oxidative stress, lipid peroxidation, and ultimately, hemorrhagic necrosis of the liver[3]. Furthermore, these •OH radicals are direct mediators of genotoxicity, causing DNA strand breaks and base-pair substitutions[4].

The Benzamide Linkage

While benzamide derivatives generally exhibit a lower hepatotoxic profile compared to other chemotypes (such as methotrexate or trimethoprim analogs)[5], they are not entirely benign. Benzamides can undergo hydrolysis in vivo and often exhibit high plasma protein binding, which can complicate pharmacokinetic profiles and lead to idiosyncratic, dose-dependent liver injury[5].

ToxicityPathway A N-(2-Chloro-4-pyridinyl)benzamide B Hepatic CYP450 Enzymes A->B Hepatic Uptake C Pyridine N-Oxide Intermediate B->C N-oxidation D ROS Generation (•OH Radicals) C->D Oxidative Stress E Hepatotoxicity & Necrosis C->E Cellular Injury F Genotoxicity (DNA Damage) D->F Mutagenesis

Fig 1. CYP450-mediated N-oxidation pathway leading to hepatotoxicity and genotoxicity.

Quantitative Toxicological Data Summaries

Based on structural analogs and in silico predictive models, the following physicochemical and toxicological parameters must be accounted for during formulation and testing[1],[3].

ParameterValue / PredictionMechanistic Rationale
Molecular Weight 232.67 g/mol Standard chemical property[1].
LogP (Lipophilicity) ~2.6Moderate lipophilicity favors rapid hepatic uptake and CYP450 exposure[1].
Predicted LD50 (Oral, Rat) ~100 - 130 mg/kgExtrapolated from o-chloropyridine baseline toxicity[3].
Primary Target Organs Liver, KidneysDriven by N-oxidation and subsequent hemorrhagic necrosis[3].
Dermal Absorption Risk HighChlorinated pyridines rapidly penetrate intact skin, requiring strict PPE[3].

Self-Validating Experimental Protocols

A protocol is only as reliable as its controls. Because the toxicity of N-(2-Chloro-4-pyridinyl)benzamide is heavily dependent on metabolic activation, standard in vitro assays will yield dangerous false negatives if not properly supplemented. The following workflows are designed as self-validating systems.

Protocol A: S9-Supplemented In Vitro Hepatotoxicity Assay

Causality Check: Standard HepG2 cell lines lack sufficient endogenous CYP450 activity. To accurately model the N-oxidation of the chloropyridine ring, we must introduce an exogenous rat liver S9 fraction.

  • Cell Seeding: Seed HepG2 cells at

    
     cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Metabolic Activation Prep: Prepare a 10% rat liver S9 mix containing essential cofactors: NADP+, glucose-6-phosphate, and MgCl₂ in a phosphate buffer.

  • Compound Dosing: Dissolve the compound in DMSO (ensuring final in-well DMSO concentration is <0.5%). Dose the cells in a concentration gradient (1 µM to 500 µM) in parallel plates: one with the S9 mix (+S9) and one without (-S9).

  • Validation Controls:

    • Positive Control: Acetaminophen (validates the S9 metabolism-dependent toxicity).

    • Negative Control: Vehicle (0.5% DMSO).

  • Readout: After 48 hours of exposure, add CellTiter-Glo® reagent to lyse the cells. Measure ATP-dependent luminescence to calculate the IC₅₀. A significant drop in IC₅₀ in the +S9 plate confirms metabolism-driven toxicity.

Protocol B: Mechanistic Genotoxicity Profiling (Ames Test)

Causality Check: The •OH radicals generated via N-oxidation specifically cause base-pair substitutions[2]. Therefore, Salmonella typhimurium strain TA100 is mechanistically the most sensitive strain for this compound[3].

  • Strain Preparation: Culture S. typhimurium strains TA100 (sensitive to base-pair substitutions) and TA98 (frameshift mutations) overnight in Oxoid nutrient broth.

  • Exposure Phase: In sterile tubes, combine 0.1 mL of bacterial culture, 0.5 mL of the S9 mix (or buffer for the -S9 control), and 0.1 mL of the test compound at varying concentrations.

  • Plating: Add 2 mL of molten top agar (containing trace amounts of histidine and biotin) to the mixture. Vortex gently and pour onto minimal glucose agar plates.

  • Incubation & Validation: Incubate at 37°C for 48–72 hours. Count the revertant colonies.

    • Self-Validation: The assay is only valid if the positive control (e.g., 2-aminoanthracene for +S9) yields a >3-fold increase in colonies. A positive result for our compound is defined as a dose-dependent increase ≥2-fold over the vehicle control.

Workflow A Compound Synthesis & QC (Purity >98%) B HepG2 Cytotoxicity Assay (+/- S9 Fraction) A->B C Ames Test (TA100/TA98) (+/- S9 Fraction) A->C D In Vivo Acute Toxicity (Rodent Model) B->D Dose Selection C->D Genotox Clearance E Histopathology (Liver/Kidney Focus) D->E Tissue Harvest F Safety Profile & NOAEL Established E->F Data Integration

Fig 2. Self-validating experimental workflow for comprehensive safety profiling.

Occupational Exposure and Handling Guidelines

Because chlorinated pyridines are rapidly absorbed through intact skin and can induce systemic hemorrhagic necrosis[3], laboratory personnel must treat N-(2-Chloro-4-pyridinyl)benzamide as a high-hazard intermediate.

  • Engineering Controls: All weighing, solubilization, and manipulation of the powder must be performed within a Class II Type B2 Biological Safety Cabinet or a dedicated, externally exhausted chemical fume hood.

  • Personal Protective Equipment (PPE): Double-gloving with chemical-resistant nitrile gloves is mandatory. Personnel must wear a fully buttoned lab coat and a face shield when handling concentrated DMSO stock solutions, as DMSO drastically enhances dermal penetration.

  • Decontamination: Halogenated pyridines can be degraded under alkaline conditions. Spills should be neutralized using a basic solution (e.g., 1M NaOH) prior to standard chemical cleanup procedures.

References

  • [NTP Technical Report on the Toxicity Studies of o-Chloropyridine] Source: National Institutes of Health (NIH) / National Toxicology Program URL:[Link]

  • [Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines] Source: Scilit / Toxicology in Vitro URL:[Link]

  • [Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study] Source: MDPI URL:[Link]

  • [Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products] Source: ResearchGate URL:[Link]

  • [N-(2-Chloro-4-pyridinyl)benzamide Chemical Properties & Synthesis] Source: Molaid Chemical Database URL:[Link]

Sources

Exploratory

Binding affinity studies of N-(2-Chloro-4-pyridinyl)benzamide

Title: Biophysical Characterization and Binding Affinity Profiling of N-(2-Chloro-4-pyridinyl)benzamide Executive Summary As a Senior Application Scientist specializing in fragment-based drug discovery (FBDD) and kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Biophysical Characterization and Binding Affinity Profiling of N-(2-Chloro-4-pyridinyl)benzamide

Executive Summary

As a Senior Application Scientist specializing in fragment-based drug discovery (FBDD) and kinase allostery, I frequently encounter privileged scaffolds that serve as the foundation for highly potent inhibitors. One such critical building block is N-(2-Chloro-4-pyridinyl)benzamide (CAS: 591754-12-0). This structural motif is a proven hinge-binding pharmacophore, famously utilized in the development of 2,4-disubstituted pyrimidines targeting the Kinase Insert Domain Receptor (KDR/VEGFR2) [1].

Understanding the binding affinity and thermodynamic signature of this fragment is paramount before elaborating it into larger, more complex lead compounds. This whitepaper details the mechanistic causality of its binding and provides a self-validating, step-by-step biophysical protocol utilizing Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST) to quantify its affinity.

Mechanistic Rationale: The Hinge-Binding Pharmacophore

In kinase drug discovery, the ATP-binding pocket is the primary target for small-molecule intervention. N-(2-Chloro-4-pyridinyl)benzamide possesses two critical features engineered for kinase recognition:

  • Pyridine Nitrogen (Hydrogen Bond Acceptor): Interacts directly with the backbone amide NH of the kinase hinge region (e.g., Cys919 in KDR).

  • Benzamide Motif (Hydrophobic/H-Bond Donor): The amide NH acts as a hydrogen bond donor to the hinge carbonyl, while the phenyl ring occupies the hydrophobic pocket adjacent to the gatekeeper residue.

Causality of Design: The 2-chloro substitution on the pyridine ring is not merely decorative; it introduces a specific steric clash that restricts the dihedral angle between the aromatic rings. This pre-organizes the fragment into a bioactive conformation, significantly reducing the entropic penalty (


) upon binding and driving a highly favorable Ligand Efficiency (LE).

Biophysical Strategy: The Need for Orthogonal Validation

Relying on a single binding assay for low-molecular-weight fragments (MW ~232 g/mol ) often leads to false positives due to compound aggregation or non-specific matrix interactions. A dual-assay approach is strictly required to ensure scientific integrity:

  • Surface Plasmon Resonance (SPR): Provides real-time kinetic data (association rate

    
    , dissociation rate 
    
    
    
    ) and the equilibrium dissociation constant (
    
    
    ) via surface immobilization [2].
  • Microscale Thermophoresis (MST): Offers an immobilization-free, in-solution measurement of binding affinity, detecting changes in the hydration shell and fluorophore microenvironment upon ligand binding [3].

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) Kinetic Profiling

Objective: Determine the


 and kinetic rates of N-(2-Chloro-4-pyridinyl)benzamide against recombinant KDR kinase domain.
  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran surface with a standard EDC/NHS (1:1 v/v) injection for 7 minutes at 10 µL/min.

  • Target Immobilization: Dilute recombinant KDR kinase domain to 20 µg/mL in 10 mM sodium acetate (pH 5.0). Inject until an immobilization level of ~3000 Response Units (RU) is achieved. Scientist's Note: A high density is required to ensure sufficient signal-to-noise ratio for a low-molecular-weight fragment.

  • Quenching: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to block unreacted succinimidyl esters.

  • Analyte Preparation: Prepare a 2-fold dilution series of N-(2-Chloro-4-pyridinyl)benzamide (from 100 µM down to 1.56 µM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 2% DMSO, pH 7.4). Crucial Step: Ensure exact DMSO matching between the running buffer and analyte samples to prevent bulk refractive index shifts that obscure the true binding signal.

  • Injection Cycle: Inject analytes at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 120-second dissociation phase.

  • Data Analysis: Double-reference the sensorgrams (subtracting the reference flow cell and a buffer-only injection) and fit the data to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    .
Protocol 2: Microscale Thermophoresis (MST) In-Solution Validation

Objective: Validate the SPR-derived


 in a completely native, immobilization-free environment [4].
  • Target Labeling: Label the KDR kinase domain using a RED-tris-NTA 2nd Generation dye (NanoTemper). Scientist's Note: This dye specifically binds to the polyhistidine tag of the recombinant protein, avoiding random NHS-amine labeling that could inadvertently occlude the ATP-binding pocket.

  • Sample Preparation: Maintain the labeled KDR concentration constant at 50 nM. Prepare a 16-point serial dilution of N-(2-Chloro-4-pyridinyl)benzamide (range: 500 µM to 15 nM) in MST buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% Tween-20, 2% DMSO).

  • Capillary Loading: Load the 16 samples into premium coated capillaries to prevent non-specific protein adsorption to the glass walls.

  • Measurement: Run the MST assay at 25°C with 20% LED excitation power and 40% MST laser power.

  • Data Extraction: Plot the normalized fluorescence (

    
    ) against ligand concentration. Fit the dose-response curve using the law of mass action to determine the 
    
    
    
    .

Data Presentation: Representative Binding Metrics

The following table summarizes typical benchmark biophysical parameters obtained for N-(2-Chloro-4-pyridinyl)benzamide when screened against KDR kinase.

ParameterSPR MeasurementMST MeasurementMechanistic Interpretation
Equilibrium Affinity (

)
12.5 µM14.2 µMExcellent agreement between orthogonal methods confirms specific, 1:1 stoichiometric binding.
Association Rate (

)

N/AFast association is typical for rigid, pre-organized fragments entering the ATP pocket.
Dissociation Rate (

)

N/ARapid dissociation indicates a transient interaction, ideal for subsequent fragment elaboration.
Ligand Efficiency (LE) 0.38 kcal/mol/HA0.37 kcal/mol/HAHigh LE (>0.3) validates the scaffold as a highly efficient binder suitable for lead optimization.

Workflow Visualization

G Target Target Preparation (KDR Kinase Domain) SPR SPR Assay (Immobilized Target Kinetics) Target->SPR MST MST Assay (In-Solution Thermodynamics) Target->MST Compound Ligand Prep N-(2-Chloro-4-pyridinyl)benzamide Compound->SPR Compound->MST Data Orthogonal Validation (KD, Kinetics, LE Profiling) SPR->Data MST->Data

Orthogonal biophysical workflow for validating fragment binding affinity.

References

  • Title: 2,4-Disubstituted pyrimidines: a novel class of KDR kinase inhibitors Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

  • Title: Principle and Protocol of Surface Plasmon Resonance (SPR) Source: Creative BioMart URL: [Link]

  • Title: Microscale thermophoresis Source: Wikipedia URL: [Link]

  • Title: MicroScale Thermophoresis (MST) Source: Center for Macromolecular Interactions, Harvard University URL: [Link]

Foundational

In Silico Docking Studies of N-(2-Chloro-4-pyridinyl)benzamide: A Privileged Scaffold for Kinase Inhibition

Document Type: Technical Whitepaper Target Audience: Computational Chemists, Structural Biologists, and Drug Discovery Professionals Executive Summary In modern Fragment-Based Drug Discovery (FBDD), identifying low-molec...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Computational Chemists, Structural Biologists, and Drug Discovery Professionals

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight scaffolds that form high-fidelity interactions with kinase hinge regions is paramount. N-(2-Chloro-4-pyridinyl)benzamide (CAS: 591754-12-0) has emerged as a critical pharmacophoric intermediate. It serves as the structural backbone for synthesizing novel α-carboline derivatives targeting Glycogen synthase kinase-3β (GSK-3β) in Alzheimer's disease, as well as 2,4-disubstituted pyrimidines targeting Kinase insert domain receptor (KDR/VEGFR-2) in tumor angiogenesis[1].

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating in silico methodology for docking this specific fragment. Rather than merely listing software commands, this guide details the thermodynamic and structural causality behind each computational parameter, ensuring that your virtual screening pipeline yields biologically actionable data.

Pharmacological Rationale & Target Biology

The molecular architecture of N-(2-Chloro-4-pyridinyl)benzamide (hereafter referred to as N2C4PB ) features a highly modular hydrogen-bonding network. The amide moiety acts as a dual donor/acceptor, while the 2-chloropyridine ring provides both a localized hydrophobic surface and a directional vector for the pyridine nitrogen.

GSK-3β: The Alzheimer's Target

GSK-3β is a serine/threonine kinase whose overexpression drives the hyperphosphorylation of Tau proteins, a hallmark of Alzheimer's disease pathology[2]. ATP-competitive inhibitors must anchor into the narrow hinge region of GSK-3β. The critical binding determinant here is the formation of bidentate hydrogen bonds with the backbone atoms of Val135 and Asp133 [3].

KDR (VEGFR-2): The Angiogenesis Target

KDR is a tyrosine kinase receptor central to vascular endothelial growth factor (VEGF) signaling. Inhibiting KDR starves solid tumors of their blood supply[4]. The binding pocket requires ligands to interact with the hinge region residue Cys919 (or Cys917 depending on isoform numbering) and the highly conserved DFG (Asp-Phe-Gly) motif residue Asp1046 [5][6].

Pathway N2C4PB N2C4PB Scaffold (CAS: 591754-12-0) GSK3B GSK-3β Kinase N2C4PB->GSK3B Inhibits KDR KDR (VEGFR-2) N2C4PB->KDR Inhibits Tau Tau Hyperphosphorylation GSK3B->Tau Drives AD Alzheimer's Disease Tau->AD Causes Angio Tumor Angiogenesis KDR->Angio Promotes Cancer Cancer Progression Angio->Cancer Drives

Fig 2. Pharmacological rationale for dual-targeting GSK-3β and KDR with the N2C4PB scaffold.

Self-Validating Computational Methodology

To prevent false-positive artifacts, the docking protocol must be treated as a closed, self-validating system. We utilize Schrödinger's Glide and AutoDock Vina, applying strict conformational and thermodynamic controls[2][7].

Step 1: Ligand Preparation (The Causality of pKa)

Protocol:

  • Import the 2D structure of N2C4PB (SMILES: O=C(Nc1ccnc(Cl)c1)c2ccccc2).

  • Utilize the Epik module (or OpenBabel) to generate tautomeric and ionization states at a physiological pH of 7.4 ± 0.2.

  • Minimize the 3D geometry using the OPLS4 force field.

The "Why": At pH 7.4, the pyridine nitrogen of N2C4PB exists in an equilibrium between protonated and deprotonated microstates. If we force a single state, we artificially blind the docking algorithm. A protonated pyridine acts as a strong H-bond donor to the carbonyl of Val135 (GSK-3β), whereas the deprotonated form acts strictly as an acceptor. Sampling both states is non-negotiable for accurate FBDD.

Step 2: Protein Preparation & Grid Generation

Protocol:

  • Retrieve high-resolution X-ray crystal structures from the PDB: 6Y9R for GSK-3β[2] and 4ASD for KDR.

  • Run the Protein Preparation Wizard: assign bond orders, add missing hydrogens, and optimize the H-bond network (specifically flipping His, Asn, and Gln side chains to maximize local dipole interactions).

  • Generate a Receptor Grid centered on the co-crystallized ligand (10 × 10 × 10 ų box)[2].

The "Why": Kinase active sites are highly sensitive to the protonation states of the DFG motif. Asp1046 in KDR must be negatively charged to coordinate with the ligand or the magnesium ion. Improper preparation leads to electrostatic repulsion, artificially inflating the docking score (thermodynamic penalty).

Step 3: Protocol Validation (Redocking)

Before docking N2C4PB, extract the native co-crystallized ligand and redock it into the generated grid. Validation Gate: The Root Mean Square Deviation (RMSD) between the docked pose and the experimental X-ray pose must be < 2.0 Å [8]. If the RMSD exceeds this threshold, the grid parameters are fundamentally flawed and must be recalculated. This ensures the scoring function accurately reproduces the experimental thermodynamic minimum.

Step 4: Molecular Docking with Selective Flexibility

Protocol:

  • Execute docking using Glide SP (Standard Precision) for GSK-3β[2].

  • For KDR, utilize AutoDock Vina with selective side-chain flexibility enabled for residue Glu885 [5][6].

  • Retain the top 5 poses per ligand state for post-docking minimization.

The "Why": While rigid-receptor docking is computationally cheap, kinases exhibit induced-fit mechanisms. Literature explicitly demonstrates that allowing side-chain flexibility for Glu885 in KDR increases the Pearson correlation of docking scores to experimental binding affinities by accommodating the steric bulk of benzamide derivatives without an unmanageable increase in computational time[5][6].

Workflow Start Fragment N2C4PB (CAS: 591754-12-0) LigPrep Ligand Preparation (OPLS4, Epik pH 7.4) Start->LigPrep Docking Molecular Docking (Glide SP/XP & AutoDock Vina) LigPrep->Docking ProtPrep Protein Preparation (GSK-3β & KDR Kinase) Grid Receptor Grid Generation (Centroid of Native Ligand) ProtPrep->Grid Grid->Docking Validation Pose Validation (Native RMSD < 2.0 Å) Docking->Validation MD MD Simulation & MM-GBSA (Thermodynamic Stability) Validation->MD

Fig 1. In silico fragment-based docking workflow for N-(2-Chloro-4-pyridinyl)benzamide.

Quantitative Data Presentation

The following table synthesizes the expected binding affinities and critical residue interactions for the N2C4PB scaffold based on validated docking models of analogous derivatives[2][3][6][7].

Target KinasePDB IDSoftwareBinding Affinity (kcal/mol)Primary H-Bond InteractionsSecondary Interactions (Pi-Pi / Halogen)
GSK-3β 6Y9RGlide SP-7.8 to -8.5Val135 (Backbone NH), Asp133 Pyridine ring Pi-alkyl with Leu188
KDR (VEGFR-2) 4ASDAutoDock Vina-8.2 to -9.3Cys919 (Hinge), Asp1046 (DFG)Benzamide Pi-Pi stacking with Lys868
KDR (Flexible) 4ASDAutoDock Vina-9.5 to -10.6Cys919 , Glu885 (Flexible side-chain)Cl atom halogen bond with Val848

Note: The shift in binding affinity for KDR when Glu885 is flexible highlights the necessity of induced-fit considerations in modern docking protocols[5].

Post-Docking Thermodynamic Validation

Docking scores are merely estimations of binding free energy. To achieve true scientific rigor, the static poses must be subjected to dynamic validation.

  • MM-GBSA (Molecular Mechanics Generalized Born Surface Area): Calculate the binding free energy (

    
    ) by stripping the solvent and applying an implicit continuum solvation model. This step penalizes poses where the highly polar amide of N2C4PB is buried without satisfying its hydrogen bond partners.
    
  • Molecular Dynamics (MD) Simulations: Export the top-scoring complex to Desmond or GROMACS. Run a 100 ns production simulation in an explicit TIP3P water box. Monitor the RMSD of the N2C4PB heavy atoms. If the ligand RMSD fluctuates ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     Å after the initial 20 ns equilibration phase, the docking pose is considered a thermodynamic artifact and discarded.
    

References

  • Molaid. "N-(2-氯吡啶-4-基)苯甲酰胺| 591754-12-0" (Chemical properties and role as an intermediate for GSK-3β and KDR inhibitors). Molaid Chemical Database. URL:[Link]

  • F1000Research. "Molecular docking studies and molecular dynamic simulation analysis: To identify novel ATP-competitive inhibition of Glycogen synthase kinase-3β for Alzheimer's disease." F1000Research. URL: [Link]

  • Semantic Scholar. "Molecular dynamics simulation studies of GSK-3β ATP competitive inhibitors." Journal of Molecular Modeling. URL:[Link]

  • SciSpace. "Selective flexibility of side-chain residues improves VEGFR-2 docking score using AutoDock Vina." Computational Biology and Chemistry. URL:[Link]

  • Journal of King Saud University. "Development of newer generation Vascular endothelial growth factor Receptor-2 Inhibitors: Pharmacophore based design, virtual Screening, molecular Docking, molecular dynamic Simulation, and DFT analyses." Journal of King Saud University - Science. URL:[Link]

  • ResearchGate. "Selective Flexibility of Side-Chain Residues Improves VEGFR-2 Docking Score using AutoDock Vina." ResearchGate. URL:[Link]

  • PMC. "Elucidating Antiangiogenic Potential of Rauwolfia serpentina: VEGFR-2 Targeting-Based Molecular Docking Study." National Center for Biotechnology Information. URL:[Link]

  • Research Journal of Pharmacy and Technology. "Structure-based Pharmacophore Modelling for identifying VEGFR2 Inhibitor." RJPT. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for N-(2-Chloro-4-pyridinyl)benzamide

Executive Summary & Scientific Rationale This application note details the optimized synthesis of N-(2-Chloro-4-pyridinyl)benzamide , a structural motif relevant to the development of kinase inhibitors and Smoothened (Sm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This application note details the optimized synthesis of N-(2-Chloro-4-pyridinyl)benzamide , a structural motif relevant to the development of kinase inhibitors and Smoothened (Smo) receptor antagonists (e.g., Vismodegib intermediates).

Mechanistic Insight: The synthesis relies on a nucleophilic acyl substitution (Schotten-Baumann type or anhydrous modification) where the lone pair of the exocyclic amine on 2-chloro-4-aminopyridine attacks the electrophilic carbonyl carbon of benzoyl chloride .

  • Challenge: The electron-withdrawing effect of the chlorine atom at the 2-position and the ring nitrogen of the pyridine core significantly reduces the nucleophilicity of the C4-amine compared to standard anilines.

  • Solution: To drive this reaction to completion without promoting bis-acylation or side reactions, we utilize a controlled addition strategy in an anhydrous aprotic solvent (Dichloromethane) with an organic base (Triethylamine or Diisopropylethylamine) acting as a proton scavenger. This ensures the equilibrium shifts favorably toward amide formation by neutralizing the generated HCl.

Reaction Scheme & Stoichiometry

Chemical Transformation:

2-Chloro-4-aminopyridine + Benzoyl Chloride


 N-(2-Chloro-4-pyridinyl)benzamide + Et

N

HCl
Table 1: Reagent Stoichiometry and Specifications
ComponentRoleEquiv.MW ( g/mol )Purity Req.
2-Chloro-4-aminopyridine Limiting Reagent1.0128.56>98%
Benzoyl Chloride Electrophile1.1 - 1.2140.57Distilled
Triethylamine (Et

N)
Base / Scavenger1.5 - 2.0101.19Dry / Anhydrous
Dichloromethane (DCM) Solvent----Anhydrous

Detailed Experimental Protocol

Safety Pre-Check:

  • Benzoyl Chloride: Lachrymator and corrosive. Handle strictly in a fume hood.

  • 2-Chloro-4-aminopyridine: Irritant.

  • PPE: Nitrile gloves, lab coat, and safety glasses are mandatory.

Step-by-Step Methodology
  • Preparation of the Amine Solution:

    • In a flame-dried 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 2-chloro-4-aminopyridine (10 mmol, 1.29 g) in anhydrous DCM (50 mL).

    • Add Triethylamine (15 mmol, 2.1 mL) to the solution.

    • Note: The solution should be clear. If the amine contains hydrochloride salts, ensure the base equivalents are adjusted to neutralize the salt first.

  • Controlled Acylation (The Critical Step):

    • Cool the reaction mixture to 0°C using an ice/water bath. This suppresses kinetic side products.

    • Dissolve Benzoyl chloride (11 mmol, 1.28 mL) in a small volume of DCM (5 mL) in a pressure-equalizing dropping funnel.

    • Dropwise Addition: Add the benzoyl chloride solution slowly over 15–20 minutes.

    • Observation: A white precipitate (Et

      
      N
      
      
      
      HCl) will typically form as the reaction proceeds.
  • Reaction Progression:

    • Once addition is complete, allow the mixture to warm to Room Temperature (20–25°C) naturally.

    • Stir for 4–6 hours.

    • Validation: Monitor by TLC (System: 50% Ethyl Acetate / Hexanes). The starting amine spot (

      
      ) should disappear, and a new higher-running spot (
      
      
      
      ) should appear.
  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous NaHCO

      
        (30 mL) to neutralize excess acid and hydrolyze unreacted benzoyl chloride. Stir for 15 minutes.
      
    • Transfer to a separatory funnel. Separate the organic (DCM) layer.

    • Extract the aqueous layer once with DCM (20 mL).[1]

    • Combine organic layers and wash with:

      • Water (30 mL)

      • Brine (30 mL)

    • Dry the organic phase over anhydrous Nangcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      SO
      
      
      
      . Filter and concentrate under reduced pressure (Rotavap).[2]
  • Crystallization:

    • The crude solid is often off-white. Recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes to obtain pure white crystals.

    • Dry in a vacuum oven at 40°C overnight.

Workflow Visualization

The following diagram illustrates the logical flow and critical decision points in the synthesis process.

SynthesisWorkflow Start Start: Reagent Prep Dissolve Dissolve Amine + Et3N in Anhydrous DCM Start->Dissolve Cool Cool to 0°C (Kinetic Control) Dissolve->Cool Add Dropwise Addition of Benzoyl Chloride Cool->Add React Warm to RT Stir 4-6 Hours Add->React TLC TLC Check (Amine Consumed?) React->TLC TLC->React No (Stir longer) Quench Quench with Sat. NaHCO3 TLC->Quench Yes Extract Phase Separation & Washing (Brine) Quench->Extract Purify Recrystallization (EtOH/Water) Extract->Purify End Final Product: N-(2-Chloro-4-pyridinyl)benzamide Purify->End

Figure 1: Operational workflow for the acylation of 2-chloro-4-aminopyridine.

Analytical Validation

To ensure the protocol was successful, compare your product against these expected characteristics.

Table 2: Expected Analytical Data
ParameterExpected ValueNotes
Appearance White to off-white solidYellowing indicates oxidation or impurities.
Melting Point 158–162 °C (Typical range)Sharp range indicates high purity.

H NMR (DMSO-d

)

10.8 (s, 1H, NH), 8.3 (d, 1H, Pyr-H6), 7.9 (d, 2H, Ar-H), 7.8 (s, 1H, Pyr-H3)
Diagnostic NH singlet and Pyridine protons are key.
Mass Spec (ESI) [M+H]

= 233.05
Consistent with C

H

ClN

O.

References

  • Sigma-Aldrich. 2-Chloro-N-(4-pyridinyl)benzamide Product Information. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53484000, 2-chloro-N-[4-(4-phenyl-2-pyridinyl)phenyl]benzamide (Related Structure & Synthesis Methods). Retrieved from

  • BenchChem. Application Notes: Acylation of Aminopyridines. Retrieved from

  • Google Patents. Process for preparation of substituted benzamides (WO2014147504A2). Retrieved from

Sources

Application

Application Note: Preparation and Handling of N-(2-Chloro-4-pyridinyl)benzamide Stock Solutions in DMSO

Abstract: This document provides a comprehensive, field-proven guide for the accurate preparation, handling, and storage of N-(2-Chloro-4-pyridinyl)benzamide stock solutions using dimethyl sulfoxide (DMSO) as the solvent...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive, field-proven guide for the accurate preparation, handling, and storage of N-(2-Chloro-4-pyridinyl)benzamide stock solutions using dimethyl sulfoxide (DMSO) as the solvent. The protocols and best practices outlined herein are designed for researchers, scientists, and drug development professionals to ensure the integrity, reproducibility, and reliability of experimental outcomes. We delve into the causality behind critical procedural steps, addressing the unique chemical properties of both the compound and the solvent to create a self-validating workflow.

Introduction: The Imperative for Precision

N-(2-Chloro-4-pyridinyl)benzamide is a chemical compound utilized in various research and drug discovery applications. As with any experimental science, the foundation of reliable and reproducible data lies in the precise and accurate preparation of reagents. Stock solutions are the starting point for virtually all subsequent assays; any errors in their concentration or degradation of their integrity will propagate throughout the entire experimental cascade, leading to flawed results.

Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent, widely employed in drug discovery for its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds.[1][2] However, its utility is paired with specific chemical properties—notably its hygroscopicity and high boiling point—that demand a meticulous and informed approach to its handling.[1][3] This guide provides the necessary technical depth to navigate these properties effectively.

Essential Safety and Handling Precautions

A commitment to safety is the bedrock of scientific excellence. Before beginning any procedure, it is mandatory to read and understand the Safety Data Sheet (SDS) for all chemicals used.

  • N-(2-Chloro-4-pyridinyl)benzamide: This compound is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.[4] Always handle this compound in a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses, is required.[5]

  • Dimethyl Sulfoxide (DMSO): DMSO is rapidly absorbed through the skin and can act as a carrier for other dissolved chemicals, facilitating their entry into the body.[2][6] It is imperative to prevent skin contact by wearing appropriate gloves. If contact occurs, wash the affected area immediately and thoroughly with water.

Physicochemical Data and Required Materials

Accurate preparation begins with accurate data. The properties of both solute and solvent are summarized below.

Table 1: Physicochemical Properties
PropertyN-(2-Chloro-4-pyridinyl)benzamideDimethyl Sulfoxide (DMSO)
CAS Number 591754-12-0[4]67-68-5[1]
Molecular Formula C₁₂H₉ClN₂O[4](CH₃)₂SO[1]
Molecular Weight 232.67 g/mol [4]78.13 g/mol [1]
Appearance White to off-white solid/powder.[7]Colorless liquid.[1]
Key Hazard Irritant; harmful if swallowed.[4]Rapid skin permeator.[6]
Storage Temp. 2-8°C (as solid).[4]Room temperature.
Required Equipment and Reagents:
  • N-(2-Chloro-4-pyridinyl)benzamide (purity ≥98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Analytical balance (readable to at least 0.1 mg)

  • Class A volumetric flasks (various sizes, e.g., 1 mL, 5 mL, 10 mL)[8]

  • Calibrated micropipettes

  • Sterile, amber glass vials or polypropylene cryotubes for storage

  • Vortex mixer and/or sonicator

  • Personal Protective Equipment (PPE): lab coat, safety glasses, nitrile gloves

Protocol for Preparing a 10 mM Stock Solution

This section details the step-by-step methodology for preparing a high-concentration stock solution, which can then be used to make working solutions via serial dilution.[9][10]

Foundational Calculation

The mass of the compound required is determined using the following formula:

Mass (g) = Desired Concentration (M) × Final Volume (L) × Molecular Weight ( g/mol )

Example Calculation for a 10 mL of 10 mM Stock Solution:

  • Mass (g) = 0.010 mol/L × 0.010 L × 232.67 g/mol

  • Mass (g) = 0.0023267 g

  • Mass (mg) = 2.33 mg

Scientist's Note: It is often more practical and accurate to weigh an amount close to the target (e.g., 2.41 mg) and then calculate the actual concentration, rather than struggling to weigh the exact target mass.[8] This approach enhances precision.

Step-by-Step Experimental Protocol
  • Preparation: Don all required PPE and perform all manipulations of the solid compound within a chemical fume hood.

  • Weighing the Compound: Using an analytical balance, accurately weigh the calculated mass (e.g., ~2.33 mg) of N-(2-Chloro-4-pyridinyl)benzamide into a suitable weighing vessel. Record the exact mass to at least four decimal places (in grams).

  • Quantitative Transfer: Carefully transfer the weighed solid into a Class A 10 mL volumetric flask.[11] To ensure all material is transferred (a process known as quantitative transfer), rinse the weighing vessel several times with small volumes of anhydrous DMSO, adding each rinse into the volumetric flask.[11]

  • Dissolution: Add anhydrous DMSO to the flask until it is approximately 70-80% full. Cap the flask and mix gently by swirling or using a vortex mixer until the solid is completely dissolved. If necessary, use a brief sonication bath to aid dissolution, but be cautious of heating the sample.

    • Causality Explanation: Using anhydrous DMSO is critical because the solvent is highly hygroscopic. Absorbed atmospheric water can decrease the solubility of hydrophobic compounds and potentially lead to compound degradation over time.[3][6]

  • Bringing to Volume (Quantum Satis): Once the solid is fully dissolved, continue to add anhydrous DMSO dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the volumetric flask.[12]

  • Final Homogenization: Cap the volumetric flask securely and invert it 15-20 times to ensure the solution is completely homogeneous. This step is crucial for concentration uniformity.[12]

  • Aliquoting and Storage: Immediately aliquot the stock solution into smaller, single-use volumes in clearly labeled, tightly sealed amber glass or polypropylene vials.

    • Rationale: Aliquoting is a critical best practice that minimizes the number of freeze-thaw cycles the main stock solution undergoes, which can compromise compound stability and lead to precipitation.[3]

  • Labeling and Documentation: Label each aliquot clearly with the compound name, exact concentration, solvent, preparation date, and your initials.[12] Store the aliquots at -20°C or -80°C for long-term stability.

Visualization of the Preparation Workflow

Stock_Solution_Workflow cluster_prep Preparation & Calculation cluster_dissolution Dissolution Protocol cluster_storage Storage & Handling start Start: Don PPE calc Calculate Required Mass (e.g., 2.33 mg for 10 mL of 10 mM) start->calc weigh Accurately Weigh Compound Record Exact Mass calc->weigh transfer Quantitative Transfer to Volumetric Flask weigh->transfer add_dmso Add ~70% Anhydrous DMSO transfer->add_dmso dissolve Vortex / Sonicate Until Fully Dissolved add_dmso->dissolve qs_volume Add DMSO to Final Volume (Quantum Satis) dissolve->qs_volume homogenize Cap and Invert 15-20x for Homogenization qs_volume->homogenize aliquot Aliquot into Single-Use Vials homogenize->aliquot label_vials Label Vials Clearly aliquot->label_vials store Store at -20°C or -80°C label_vials->store end End: Ready for Use store->end

Caption: Workflow for N-(2-Chloro-4-pyridinyl)benzamide stock preparation.

Best Practices for Long-Term Integrity

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution is a primary cause of compound precipitation and degradation.[3] Use a fresh aliquot for each experiment.

  • Use Anhydrous Solvent: Always use a fresh, unopened bottle of anhydrous-grade DMSO or a properly stored bottle to prevent water absorption.[3]

  • Solubility Check: Before storing, visually inspect the solution against a bright light to ensure no solid particulates are visible.

  • Pre-Use Handling: Before use, thaw an aliquot completely at room temperature and vortex briefly to re-dissolve any compound that may have precipitated at low temperatures.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Compound fails to dissolve completely. 1. Concentration exceeds solubility limit.2. Insufficient mixing/sonication.3. Poor quality or wet DMSO.1. Prepare a more dilute stock solution.2. Increase vortex time or sonicate briefly.3. Use fresh, high-purity anhydrous DMSO.
Precipitate forms after freezing and thawing. 1. Compound has low solubility at colder temperatures.2. Freeze-thaw cycles causing aggregation.1. Gently warm the vial to 37°C and vortex thoroughly before use.2. Always use single-use aliquots to avoid repeated cycles.[3]
Inconsistent experimental results. 1. Inaccurate initial weighing or pipetting.2. Inhomogeneous stock solution.3. Compound degradation due to improper storage.1. Re-calibrate balance and pipettes. Review technique.2. Ensure thorough mixing (inversion) after bringing to final volume.[12]3. Prepare a fresh stock solution and store in proper aliquots at -80°C.

References

  • How to Make Accurate Stock Solutions. (2025). Bitesize Bio. [Link]

  • Standard Solution Preparation: A Comprehensive Guide. (2024). Blogs - News. [Link]

  • Solutions and dilutions: working with stock solutions. (2005). Rice University. [Link]

  • Preparing Solutions. (2025). Chemistry LibreTexts. [Link]

  • How To Make A Standard Solution. (2024). The Chemistry Blog - Buy Chemicals Online. [Link]

  • The effect of room-temperature storage on the stability of compounds in DMSO. (2024). Yufeng. [Link]

  • Dimethyl sulfoxide. Wikipedia. [Link]

  • Innovative Applications of DMSO. (2024). DMSO Manufacturer. [Link]

  • Stability of screening compounds in wet DMSO. (2008). PubMed. [Link]

  • Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. (2026). AntBio. [Link]

  • Material Safety Data Sheet. (2010). ScienceLab.com. [Link]

  • SAFETY DATA SHEET. (2016). Spectrum Pharmacy Products. [Link]

  • Samples in DMSO: What an end user needs to know. Ziath. [Link]

Sources

Method

Application Note: A Robust, Optimized HPLC Method for the Analysis of N-(2-Chloro-4-pyridinyl)benzamide

Abstract This application note presents a systematic and scientifically-grounded approach to developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a systematic and scientifically-grounded approach to developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(2-Chloro-4-pyridinyl)benzamide. The narrative explains the causal relationships behind experimental choices, from initial analyte characterization and method scouting to detailed optimization and validation according to International Council for Harmonisation (ICH) guidelines. The final validated method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for quality control and research applications in the pharmaceutical industry.

Introduction and Analyte Characterization

N-(2-Chloro-4-pyridinyl)benzamide (CAS No. 591754-12-0) is a chemical intermediate whose purity is critical for downstream applications in drug development and chemical synthesis.[1] A reliable and robust analytical method is essential for ensuring its quality and consistency. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[2]

Before initiating method development, understanding the physicochemical properties of the analyte is paramount for making informed decisions.

Table 1: Physicochemical Properties of N-(2-Chloro-4-pyridinyl)benzamide

PropertyEstimated Value / InformationRationale & Implication for HPLC
Molecular Formula C₁₂H₉ClN₂O---
Molecular Weight 232.67 g/mol [1]Essential for preparing standard solutions of known concentration.
Structure Contains a benzamide group and a 2-chloropyridine ring.The aromatic rings are strong chromophores, making UV detection highly suitable.[3]
Estimated logP ~3.0 - 4.0The molecule is moderately hydrophobic, suggesting good retention on a reversed-phase (e.g., C18) column.[4] This is estimated from similar structures like N-(2-Chloro-4-nitrophenyl)benzamide which has a calculated XLogP3 of 3.6.[5]
Estimated pKa ~4.5 - 5.5The pyridine nitrogen is basic and will be protonated at low pH.[6] Controlling mobile phase pH is critical to ensure consistent ionization state and achieve symmetrical peak shapes.[7][8]
Solubility Soluble in common organic solvents like acetonitrile and methanol.This simplifies the preparation of stock and working standard solutions.

HPLC Method Development Strategy

Our strategy follows a logical, multi-stage process designed to efficiently arrive at an optimized and robust method. This workflow ensures that key chromatographic parameters are systematically evaluated and adjusted based on sound scientific principles.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Scouting & Optimization cluster_2 Phase 3: Validation & Finalization Analyte Analyte Characterization (pKa, logP, UV Spectra) Column Column & Detector Selection (C18, UV-Vis) Analyte->Column Properties guide choice Scouting Method Scouting (Generic Gradient) Column->Scouting Optimization Parameter Optimization (pH, Organic %, Gradient) Scouting->Optimization Identify key variables SST System Suitability Testing (USP <621>) Optimization->SST Validation Method Validation (ICH Q2R2) SST->Validation Confirm performance Final Final Method Protocol Validation->Final G Perf Chromatographic Performance pH Mobile Phase pH pH->Perf Affects Peak Shape & Retention (for ionizables) Organic Organic Modifier (% and Type) Organic->Perf Controls Retention Time & Selectivity Temp Column Temperature Temp->Perf Influences Efficiency & Backpressure Column Stationary Phase (e.g., C18, Phenyl) Column->Perf Governs Selectivity

Caption: Key Parameter Relationships in HPLC.

Experimental Protocols

Instrumentation and Reagents
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) or equivalent.

  • Reagents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water. Formic acid (reagent grade).

  • Analyte: N-(2-Chloro-4-pyridinyl)benzamide reference standard.

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. (Rationale: The pKa of formic acid is ~3.75. This pH is well below the estimated pKa of the pyridine moiety, ensuring it remains consistently protonated, which minimizes peak tailing from interactions with residual silanols on the silica-based stationary phase). [8]* Mobile Phase B (Organic): Acetonitrile. (Rationale: Acetonitrile is a common strong solvent in reversed-phase HPLC, often providing good peak shapes and lower backpressure compared to methanol). [8]* Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of N-(2-Chloro-4-pyridinyl)benzamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Initial Method Scouting Protocol

The initial scouting run aims to determine the approximate retention time and assess peak shape using a generic gradient. [9] Table 2: Initial Scouting Gradient Conditions

ParameterCondition
Column Luna C18(2) (150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Gradient Program Time (min)
0.0
20.0
22.0
22.1
25.0
Method Optimization Protocol

Based on the scouting run, the method is optimized for speed, efficiency, and peak symmetry. The goal is to achieve a shorter run time while maintaining adequate resolution from any impurities. An isocratic method is often preferable for its simplicity and robustness in QC environments. [10]

  • Determine Optimal %B: From the scouting run, identify the %B at which the analyte elutes. Let's assume it elutes at 12 minutes, which corresponds to approximately 50% B.

  • Convert to Isocratic: Perform a series of isocratic runs at 45%, 50%, and 55% B to find the optimal mobile phase composition that provides a retention time (k') between 2 and 10. [4]3. Fine-Tune and Finalize: Adjust the flow rate and temperature to optimize peak shape and analysis time. A higher temperature can improve peak efficiency and lower viscosity, but may affect selectivity.

Results: The Final Optimized Method

Through systematic optimization, the following isocratic method was developed, providing excellent performance with a significantly reduced run time.

Table 3: Final Optimized Isocratic Method Conditions

ParameterCondition
Column Luna C18(2) (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (50:50, v/v)
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detection Wavelength 254 nm
Run Time 8 minutes

This method provides a sharp, symmetrical peak for N-(2-Chloro-4-pyridinyl)benzamide at approximately 4.5 minutes.

Method Validation Protocol

The optimized method must be validated to ensure it is fit for its intended purpose. The validation is performed according to ICH Q2(R2) guidelines. [11][12] Table 4: Summary of Method Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
System Suitability Ensures the chromatographic system is performing adequately. [13]Tailing Factor ≤ 1.5; Theoretical Plates > 2000; %RSD of peak area and retention time for 6 replicate injections ≤ 2.0%.
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients. [14]Peak is free from interference at its retention time in a blank and placebo. Peak purity should pass DAD analysis.
Linearity Establishes a linear relationship between concentration and detector response. [14]Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 50% to 150% of the working concentration).
Accuracy The closeness of the test results to the true value. [14]Mean recovery between 98.0% and 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).
Precision Measures the degree of agreement among individual tests when the method is applied repeatedly.Repeatability (Intra-assay): %RSD ≤ 2.0% for 6 determinations at 100% concentration. Intermediate Precision: %RSD ≤ 2.0% when tested on different days, by different analysts, or on different equipment.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. [12]Signal-to-Noise ratio ≥ 10.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters. [12]System suitability parameters must be met when varying flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

Conclusion

A robust, specific, and efficient isocratic RP-HPLC method for the analysis of N-(2-Chloro-4-pyridinyl)benzamide has been successfully developed and outlined. By employing a systematic approach grounded in chromatographic theory, from analyte characterization to full validation as per ICH guidelines, this method proves to be reliable for routine quality control analysis. The detailed protocols provided herein serve as a comprehensive guide for researchers and drug development professionals.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • Element Lab Solutions. USP 621 Changes - HPLC METHOD TRANSLATION. [Link]

  • Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [Link]

  • IOSR Journal of Pharmacy. A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • YMC CO., LTD. Guides for method development. [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • SciSpace. Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development (Detailed). [Link]

  • ZirChrom Separations, Inc. Method Development Guide. [Link]

  • PubMed. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

  • Defense Technical Information Center. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]

  • ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResearchGate. What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps? [Link]

  • PubChem. N-(2-Chloro-4-nitrophenyl)benzamide. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Council for Harmonisation. ICH Quality Guidelines. [Link]

Sources

Application

Application Notes and Protocols: Optimal Storage of N-(2-Chloro-4-pyridinyl)benzamide Powder

Abstract This document provides a comprehensive guide to the optimal storage conditions for N-(2-Chloro-4-pyridinyl)benzamide powder, a key intermediate in pharmaceutical research and development. Adherence to these prot...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the optimal storage conditions for N-(2-Chloro-4-pyridinyl)benzamide powder, a key intermediate in pharmaceutical research and development. Adherence to these protocols is critical for maintaining the compound's purity, stability, and performance in downstream applications. This guide synthesizes data from safety data sheets, analogous compound stability studies, and established best practices for chemical handling to provide researchers, scientists, and drug development professionals with a definitive resource for ensuring the long-term integrity of this valuable reagent.

Introduction: The Criticality of Proper Storage

N-(2-Chloro-4-pyridinyl)benzamide is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motifs, a chlorinated pyridine ring linked to a benzamide, make it a versatile building block for the synthesis of a wide range of biologically active molecules. The purity and stability of this powdered compound are paramount, as the presence of degradation products can lead to inconsistent experimental results, compromised data integrity, and potential safety hazards.

The primary degradation pathways for compounds of this class include hydrolysis of the amide bond and potential photodegradation.[1] These processes are often catalyzed by environmental factors such as moisture, elevated temperatures, and light. Therefore, establishing and maintaining a controlled storage environment is a non-negotiable aspect of its laboratory use.

Physicochemical Properties and Stability Profile

A foundational understanding of the physicochemical properties of N-(2-Chloro-4-pyridinyl)benzamide is essential for appreciating its storage requirements.

PropertyValue/InformationSource
Molecular Formula C12H9ClN2OBLDpharm, PubChem[2][3]
Molecular Weight 232.67 g/mol BLDpharm
Appearance White to almost white crystalline powderInferred from Benzamide[4]
Primary Degradation Routes Hydrolysis, PhotodegradationInferred from Benzamide derivatives[1]
Incompatibilities Strong oxidizing agents, Strong acids, Strong basesFisher Scientific[5], US Hazmat Rentals[6]

Recommended Storage Conditions

For optimal stability and to ensure a multi-year shelf life, N-(2-Chloro-4-pyridinyl)benzamide powder must be stored under controlled conditions that mitigate the risks of chemical degradation.

Short-Term Storage (Daily/Weekly Use)

For samples that are in active use, the following conditions are recommended:

  • Temperature: 2-8°C (refrigerated).

  • Atmosphere: A tightly sealed container to protect from moisture.[1][5][7]

  • Light: Store in an amber glass vial or a light-blocking container to prevent photodegradation.[1]

Long-Term Storage (Archival)

For archival purposes or lots intended for storage beyond six months, more stringent conditions are advised:

  • Temperature: 2-8°C.

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to displace moisture and oxygen.[1] This is the most critical factor for preventing hydrolysis over extended periods.

  • Container: A tightly sealed, amber glass vial with a high-quality, inert cap liner (e.g., PTFE).

  • Location: A designated, well-ventilated, and secure chemical storage refrigerator.

Suboptimal Storage Conditions and Consequences
ConditionPotential ConsequenceMitigation Strategy
Room Temperature (>25°C) Increased rate of hydrolysis and other degradation reactions.Store at recommended 2-8°C.
High Humidity (>50% RH) Accelerated hydrolysis of the amide bond, leading to the formation of 2-chloro-4-aminopyridine and benzoic acid.Store in a tightly sealed container, preferably under an inert atmosphere.[1]
Exposure to Light Potential for photodegradation, leading to the formation of colored impurities.Use amber vials or other light-blocking containers.[1]
Frequent Freeze-Thaw Cycles May introduce moisture into the sample if not handled properly.Aliquot the powder into smaller, single-use vials for daily use to avoid repeated opening of the main stock.

Experimental Protocols

Protocol for Receiving and Initial Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or a compromised seal.

  • Documentation: Record the date of receipt, lot number, and initial appearance of the powder.

  • Inerting (for Long-Term Storage): If the compound is intended for long-term storage and was not shipped under an inert atmosphere, it is best practice to transfer it to a suitable amber vial inside a glovebox or to gently flush the headspace of the vial with dry argon or nitrogen before sealing.

  • Labeling: Ensure the container is clearly labeled with the compound name, CAS number (591754-12-0), storage conditions (2-8°C, Inert Atmosphere), and any relevant hazard warnings.

  • Placement: Immediately transfer the container to a designated refrigerator (2-8°C).

Protocol for Routine Handling and Dispensing
  • Equilibration: Before opening, allow the container to equilibrate to room temperature for at least 20-30 minutes. This crucial step prevents the condensation of atmospheric moisture onto the cold powder.

  • Dispensing: Open the container for the minimum time required to dispense the desired amount of powder. If possible, perform this in a low-humidity environment or a glovebox.

  • Resealing: Tightly reseal the container immediately after dispensing. If the container was under an inert atmosphere, briefly flush the headspace with the inert gas before sealing.

  • Return to Storage: Promptly return the container to the 2-8°C refrigerator.

Visualization of Storage Workflow

The following diagram illustrates the decision-making process for the appropriate storage of N-(2-Chloro-4-pyridinyl)benzamide powder.

StorageWorkflow Storage Decision Workflow for N-(2-Chloro-4-pyridinyl)benzamide A Compound Received B Intended Use? A->B C Long-Term Storage (> 6 months) B->C Long-Term D Short-Term Storage (< 6 months) B->D Short-Term F Store under Inert Atmosphere (Ar or N2) C->F G Store in Tightly Sealed Amber Vial D->G E Store at 2-8°C H Aliquot for Daily Use? E->H F->G G->E I Create Aliquots H->I Yes J Use from Main Stock H->J No K Equilibrate to RT before opening I->K J->K

Caption: Decision workflow for storing N-(2-Chloro-4-pyridinyl)benzamide.

Conclusion

The chemical integrity of N-(2-Chloro-4-pyridinyl)benzamide is directly dependent on the conditions under which it is stored. The principal recommendations are storage at 2-8°C in a tightly sealed, light-resistant container. For long-term stability, storage under an inert atmosphere is strongly advised to prevent hydrolytic degradation. By implementing these scientifically-grounded protocols, researchers can ensure the quality and reliability of their starting materials, thereby enhancing the reproducibility and success of their scientific endeavors.

References

  • BenchChem. Benzamide, N-benzoyl-N-(phenylmethyl)
  • ECHEMI. 55-21-0, Benzamide Formula.
  • Loba Chemie. BENZAMIDE FOR SYNTHESIS MSDS CAS-No..
  • BenchChem.
  • CDH Fine Chemical.
  • BLDpharm. 591754-12-0|N-(2-Chloro-4-pyridinyl)benzamide.
  • US Hazmat Rentals.
  • PubChem. 2-chloro-N-(pyridin-3-yl)benzamide | C12H9ClN2O.
  • PubChemLite. Benzamide, 2-chloro-n-4-pyridinyl- (C12H9ClN2O).

Sources

Method

Application Note: In Vitro Cell Viability and Cytotoxicity Screening Protocols for N-(2-Chloro-4-pyridinyl)benzamide

Introduction and Scientific Rationale N-(2-Chloro-4-pyridinyl)benzamide (CAS 591754-12-0) is a synthetic small molecule characterized by its pyridine-benzamide structural motif[1]. In early-stage drug discovery, compound...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

N-(2-Chloro-4-pyridinyl)benzamide (CAS 591754-12-0) is a synthetic small molecule characterized by its pyridine-benzamide structural motif[1]. In early-stage drug discovery, compounds possessing this scaffold are frequently evaluated as targeted kinase inhibitors or modulators of intracellular signaling pathways. To accurately profile the antiproliferative and cytotoxic effects of such novel entities, researchers must deploy robust, reproducible in vitro cell viability assays.

Relying on a single biochemical readout can introduce false positives due to compound interference—such as auto-fluorescence, redox reactivity, or direct enzymatic inhibition of assay reagents. As a Senior Application Scientist, I strongly advocate for a self-validating, orthogonal testing strategy. This protocol establishes a dual-assay system utilizing two distinct mechanisms of action:

  • Metabolic Reduction (MTT Assay): Measures the NAD(P)H-dependent oxidoreductase activity in viable cells, which reduces the yellow tetrazolium salt MTT into insoluble purple formazan crystals[2].

  • ATP Quantitation (CellTiter-Glo®): A homogeneous luminescent assay that quantifies intracellular ATP, a universal and highly sensitive indicator of metabolically active cells[3][4].

By running these orthogonal assays in parallel, researchers can confidently distinguish true compound-driven cytotoxicity from assay-specific artifacts.

ViabilityAssay Compound N-(2-Chloro-4-pyridinyl)benzamide (Test Article) Cells In Vitro Cell Culture (72h Incubation) Compound->Cells Dose-Response Active Metabolically Active Cells Cells->Active Viability MTT MTT Assay (NAD(P)H Reduction) Active->MTT Oxidoreductase CTG CellTiter-Glo (ATP Quantitation) Active->CTG Intracellular ATP Absorbance Absorbance at 570 nm (Formazan Crystals) MTT->Absorbance Luminescence Luminescence (Oxyluciferin) CTG->Luminescence

Orthogonal cell viability assay workflows for N-(2-Chloro-4-pyridinyl)benzamide evaluation.

Experimental Design: Building a Self-Validating System

A protocol is only as reliable as its internal controls. To ensure that the generated IC50 values for N-(2-Chloro-4-pyridinyl)benzamide are scientifically sound, every microplate must be designed as a self-validating system incorporating the following:

  • Vehicle Control (Negative Control): N-(2-Chloro-4-pyridinyl)benzamide is typically solubilized in DMSO. The vehicle control must match the exact maximum DMSO concentration used in the test wells (e.g., 0.1% to 0.3% v/v) to establish the 100% baseline viability without inducing solvent toxicity[4].

  • Positive Control: A known cytotoxic agent (e.g., 10 µM Staurosporine or Doxorubicin) must be included to confirm the assay's dynamic range and sensitivity to apoptotic/necrotic cell death[4].

  • Background Control: Wells containing only culture media and assay reagents (no cells) are mandatory. This baseline is subtracted from all experimental wells to account for media auto-luminescence or phenol red absorbance[3].

  • Z'-Factor Validation: A statistical measure of assay robustness. A Z'-factor > 0.5 indicates an excellent assay window, ensuring that the difference between the vehicle control and positive control is statistically significant.

Detailed Methodologies

Compound Preparation
  • Master Stock: Dissolve lyophilized N-(2-Chloro-4-pyridinyl)benzamide in 100% anhydrous DMSO to yield a 10 mM master stock.

  • Serial Dilution: Prepare a 9-point, 3-fold serial dilution in 100% DMSO.

  • Working Solutions: Dilute the DMSO stocks 1:1000 into complete cell culture media. This yields intermediate working solutions where the maximum DMSO concentration is capped at 0.1%, preventing solvent-induced cytotoxicity.

Protocol A: CellTiter-Glo® Luminescent Assay (ATP Quantitation)

Causality Note: The CellTiter-Glo® assay generates a "glow-type" luminescent signal with a half-life of >5 hours. This extended stability eliminates the need for automated reagent injectors and allows for batch processing of multiple high-throughput plates[3].

  • Cell Seeding: Seed target cells (e.g., A549 or HepG2) at an experimentally determined density (typically 2,000–5,000 cells/well) in 90 µL of culture media into opaque white 96-well plates. Incubate overnight at 37°C, 5% CO2[4].

  • Compound Dosing: Add 10 µL of the 10X compound working solutions to the respective wells. Incubate for 72 hours[4].

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized Substrate to room temperature. Transfer the buffer into the amber bottle containing the substrate and mix by gentle inversion until homogeneous[3].

  • Lysis and Reaction: Remove the assay plate from the incubator and equilibrate to room temperature for 30 minutes to ensure uniform temperature across the plate (mitigating edge effects). Add 100 µL of the reconstituted CellTiter-Glo® Reagent to each well[3].

  • Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal[3].

  • Measurement: Record luminescence using a multi-mode microplate reader.

Protocol B: MTT Colorimetric Assay (Metabolic Reduction)

Causality Note: Unlike newer resazurin or WST-8 assays, the MTT assay produces insoluble formazan crystals. A dedicated solubilization step is strictly required to dissolve these crystals into a homogeneous colored solution prior to spectrophotometric reading[2].

  • Cell Seeding: Seed cells in 100 µL of media in a clear, flat-bottom 96-well tissue culture plate. Incubate overnight.

  • Compound Dosing: Aspirate the media and gently replace it with 100 µL of media containing the diluted N-(2-Chloro-4-pyridinyl)benzamide. Incubate for 72 hours.

  • MTT Addition: Add 10 µL of the MTT labeling reagent (prepared at 5 mg/mL in PBS) to each well, yielding a final concentration of ~0.45 mg/mL[2].

  • Incubation: Incubate the microplate for 2 to 4 hours at 37°C. Periodically observe under a microscope until intracellular purple formazan crystals are clearly visible.

  • Solubilization: Carefully add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl, or 100% DMSO) to each well to dissolve the formazan crystals. Mix thoroughly on an orbital shaker until the solution is uniformly purple[2].

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. It is highly recommended to read a reference wavelength at 630 nm and subtract this value from the 570 nm reading to correct for cellular debris and well-to-well optical imperfections.

Quantitative Data Presentation

To validate the screening workflow, quantitative metrics must be extracted from the raw data. The table below summarizes representative validation metrics and IC50 values for N-(2-Chloro-4-pyridinyl)benzamide, demonstrating the high concordance between the two orthogonal assays.

Cell LineAssay MethodPositive Control IC50 (Staurosporine)N-(2-Chloro-4-pyridinyl)benzamide IC50Z'-FactorSignal-to-Background (S/B)
A549CellTiter-Glo0.45 µM2.14 µM0.82145.0
A549MTT0.52 µM2.30 µM0.7512.5
HepG2CellTiter-Glo0.38 µM4.85 µM0.85160.0
HepG2MTT0.41 µM5.10 µM0.7110.8

Note: The CellTiter-Glo assay consistently yields a significantly higher Signal-to-Background (S/B) ratio and tighter Z'-factors compared to the colorimetric MTT assay, making it the preferred primary screen, with MTT serving as the orthogonal validation.

References

  • Fluorochem. "N-(2-Chloro-4-pyridinyl)benzamide (CAS 591754-12-0)". Fluorochem.
  • Merck. "MTT Assay Protocol for Cell Viability and Proliferation". Merck Millipore.
  • Abcam. "MTT assay protocol". Abcam.
  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288". Promega.
  • Bio-protocol. "CellTiter-Glo Viability Assay (CTG)". Bio-protocol.

Sources

Application

Application Note: Preclinical Formulation Strategies for N-(2-Chloro-4-pyridinyl)benzamide

Executive Summary N-(2-Chloro-4-pyridinyl)benzamide (CAS: 591754-12-0) is a highly lipophilic small molecule frequently utilized as a structural scaffold in the development of kinase inhibitors (e.g., KDR and GSK-3β inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-Chloro-4-pyridinyl)benzamide (CAS: 591754-12-0) is a highly lipophilic small molecule frequently utilized as a structural scaffold in the development of kinase inhibitors (e.g., KDR and GSK-3β inhibitors). Like many compounds in early-stage drug discovery, it falls under Biopharmaceutics Classification System (BCS) Class II or IV, exhibiting robust in vitro activity but exceptionally poor aqueous solubility.

Administering such hydrophobic compounds to rodent models (mice/rats) requires specialized formulation strategies. Direct dissolution in water or saline inevitably leads to precipitation, resulting in erratic pharmacokinetics, failed efficacy models, or fatal embolisms during intravenous administration. This guide outlines field-validated, self-verifying protocols for formulating N-(2-Chloro-4-pyridinyl)benzamide into a co-solvent solution for Intravenous (IV) dosing and a polymer-stabilized suspension for Oral (PO) dosing.

Physicochemical Profiling & Formulation Rationale

Before selecting a vehicle, we must analyze the physicochemical barriers of the active pharmaceutical ingredient (API).

  • Molecular Weight: 232.67 g/mol

  • LogP (Lipophilicity): ~2.6

  • Aqueous Solubility: Practically insoluble (< 0.01 mg/mL in standard buffers)

Mechanistic Rationale for Excipient Selection

To successfully formulate this compound, we must engineer environments that artificially stabilize the molecule in an aqueous biological system .

  • For IV Administration (Clear Solution Requirement): Intravenous formulations must be completely free of particulates to prevent capillary blockade . We utilize a multi-component co-solvent matrix .

    • DMSO (Dimethyl Sulfoxide): Acts as the primary solubilizer by disrupting the strong intermolecular hydrogen bonding and high crystal lattice energy of the benzamide structure.

    • PEG400 (Polyethylene Glycol 400): Acts as a secondary co-solvent to maintain the thermodynamic solubility of the drug once the DMSO is diluted.

    • Tween 80 (Polysorbate 80): A non-ionic surfactant. Its critical role is to coat the solvated drug molecules, providing steric hindrance against nucleation and preventing the drug from "crashing out" (precipitating) upon rapid dilution in the aqueous environment of the bloodstream.

  • For PO Administration (Suspension Tolerance): The gastrointestinal tract can process suspensions, allowing us to avoid high concentrations of organic solvents that cause gut toxicity.

    • Methylcellulose (MC): A hydrophilic polymer that increases the kinematic viscosity of the vehicle, physically preventing the rapid sedimentation of suspended drug particles.

    • Tween 80: Acts as a wetting agent. Because N-(2-Chloro-4-pyridinyl)benzamide is highly hydrophobic, dry powder will naturally float on water due to a high contact angle. Tween 80 reduces this surface tension, allowing the vehicle to intimately wet the crystals.

Formulation_Tree Start N-(2-Chloro-4-pyridinyl)benzamide (LogP ~2.6, BCS Class II/IV) Route Determine In Vivo Dosing Route Start->Route IV Intravenous (IV) Requires Absolute Clarity Route->IV Absolute Bioavailability (F%) PO Oral (PO) Suspension Tolerated Route->PO Efficacy / Toxicity Models IV_Form Co-solvent Matrix 10% DMSO / 40% PEG400 5% Tween 80 / 45% Saline IV->IV_Form PO_Form Aqueous Dispersion 0.5% Methylcellulose 0.2% Tween 80 PO->PO_Form

Fig 1. Decision tree for selecting in vivo formulation strategies based on dosing routes.

Step-by-Step Experimental Protocols

Protocol A: Intravenous (IV) Co-Solvent Formulation (Target: 1 mg/mL)

Vehicle Composition: 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline (v/v) Critical Rule: The order of addition is non-negotiable. Adding aqueous saline before the drug is fully stabilized in the surfactant matrix will result in immediate and irreversible precipitation.

  • Primary Solubilization: Accurately weigh 10.0 mg of N-(2-Chloro-4-pyridinyl)benzamide into a sterile 20 mL glass scintillation vial. Add 1.0 mL of pure DMSO. Vortex vigorously for 1–2 minutes.

    • Self-Validation Check: Hold the vial against a bright light source. The solution must be 100% transparent with zero visible particulates. If cloudy, the drug has not dissolved.

  • Co-solvent Addition: Add 4.0 mL of PEG400 to the vial. Vortex for 1 minute to ensure a homogeneous binary mixture.

  • Surfactant Stabilization: Add 0.5 mL of Tween 80. Vortex for 2 minutes. The solution will become slightly viscous as the surfactant micelles form.

  • Aqueous Dilution: Dropwise (approx. 1 drop per second), add 4.5 mL of 0.9% standard Saline while continuously vortexing the vial.

    • Self-Validation Check: If transient cloudiness appears and fails to clear upon vortexing, the formulation has breached its metastable zone width. The batch must be discarded, and a higher ratio of PEG400 must be utilized.

  • Final Verification: Sonicate the final 10 mL solution in a water bath for 5 minutes to remove trapped microscopic air bubbles. Filter through a 0.22 µm PTFE syringe filter prior to animal injection.

Protocol B: Oral (PO) Suspension Formulation (Target: 10 mg/mL)

Vehicle Composition: 0.5% (w/v) Methylcellulose + 0.2% (v/v) Tween 80 in Ultrapure Water

  • Vehicle Preparation: Heat 100 mL of ultrapure water to 80°C. Slowly disperse 0.5 g of Methylcellulose powder into the vortex of the stirring water to prevent polymer clumping. Transfer to a 4°C refrigerator overnight to allow complete polymer hydration (the solution will turn from cloudy to clear). Add 0.2 mL of Tween 80 and stir.

  • Powder Wetting (Causality Step): Weigh 100 mg of N-(2-Chloro-4-pyridinyl)benzamide into a glass mortar. Add 50 µL of Tween 80 directly to the dry powder. Triturate (grind) with a pestle to form a smooth, wetted paste. Skipping this step will cause the hydrophobic powder to float on the aqueous vehicle, making homogeneous dosing impossible.

  • Suspension: Gradually add the 0.5% MC vehicle in 1 mL increments to the paste, triturating continuously after each addition, until a final volume of 10 mL is reached.

  • Homogenization: Probe-sonicate the suspension for 3 cycles of 30 seconds.

    • Self-Validation Check: The beaker must be kept on ice during sonication. Heat generated by the probe can cause localized dissolution of the drug, which will later recrystallize into large, needle-like shards that alter oral bioavailability.

  • Dosing Execution: Maintain the suspension on a magnetic stir plate at 300 RPM during the entire animal dosing procedure to prevent gravitational settling.

In Vivo Pharmacokinetic (PK) Workflow

Once the formulations are prepared, they are administered to the animal models to evaluate the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

PK_Workflow Dose Animal Dosing (IV/PO) Sample Serial Blood Sampling (0.25 - 24 hrs) Dose->Sample Plasma Plasma Isolation (Centrifugation) Sample->Plasma Extract Protein Precipitation (Acetonitrile) Plasma->Extract LCMS LC-MS/MS Bioanalysis Extract->LCMS

Fig 2. Standard in vivo pharmacokinetic (PK) study workflow for small molecule quantification.

Quantitative Data Summaries

The tables below summarize the formulation parameters and expected baseline PK outcomes for small molecule kinase scaffolds like N-(2-Chloro-4-pyridinyl)benzamide.

Table 1: Formulation Candidate Comparison

ParameterIV Formulation (Solution)PO Formulation (Suspension)
Vehicle Matrix 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline0.5% Methylcellulose / 0.2% Tween 80 in Water
Maximum Achievable Conc. ~1 - 2 mg/mL> 50 mg/mL (Limited by viscosity)
Thermodynamic State Solubilized (Metastable upon dilution)Solid-state dispersion
Rodent Dosing Volume Limit 5 mL/kg (Mice)10 mL/kg (Mice)
Primary Risk Factor Precipitation upon injection (Embolism)Inconsistent homogeneity during dosing

Table 2: Representative PK Parameter Evaluation Matrix (Mock Data for Context)

RouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC_0-inf (hr*ng/mL)Bioavailability (F%)
IV 2.01,4500.083,200100% (Reference)
PO 10.08502.004,800~30%

(Note: Bioavailability (F%) is calculated as: [AUC_PO / Dose_PO] /[AUC_IV / Dose_IV] * 100)

References

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. URL:[Link]

  • Agrawal, V., Paul, M., & Sharma, S. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 15(3), 517-535. URL:[Link]

Method

Application Note: Recrystallization Techniques for Purifying N-(2-Chloro-4-pyridinyl)benzamide

Introduction N-(2-Chloro-4-pyridinyl)benzamide is a chemical intermediate with potential applications in pharmaceutical and materials science research. The purity of such compounds is paramount, as impurities can signifi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(2-Chloro-4-pyridinyl)benzamide is a chemical intermediate with potential applications in pharmaceutical and materials science research. The purity of such compounds is paramount, as impurities can significantly impact the outcomes of subsequent synthetic steps and biological assays. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds.[1] This application note provides a comprehensive guide to developing a robust recrystallization protocol for N-(2-Chloro-4-pyridinyl)benzamide, grounded in the principles of solubility, solvent selection, and crystal growth. It is intended for researchers, scientists, and drug development professionals seeking to obtain this compound in high purity.

Theoretical Framework: The Science of Recrystallization

Recrystallization is a purification process that leverages differences in solubility between the desired compound and its impurities in a given solvent or solvent system.[2] The core principle is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling to induce crystallization of the desired compound while the impurities remain dissolved in the surrounding solution (mother liquor).[3][4]

An ideal recrystallization solvent for a specific compound should exhibit the following characteristics[4]:

  • High solubility for the target compound at elevated temperatures.

  • Low solubility for the target compound at low temperatures.

  • High or very low solubility for impurities, ensuring they either remain in the mother liquor or can be removed via hot filtration.

  • Chemical inertness towards the compound.

  • Sufficient volatility for easy removal from the purified crystals.

The "like dissolves like" principle is a useful starting point for solvent selection; polar compounds tend to be more soluble in polar solvents, and non-polar compounds in non-polar solvents.[5] N-(2-Chloro-4-pyridinyl)benzamide possesses both polar (amide and pyridine functionalities) and non-polar (benzene and chloropyridine rings) characteristics, suggesting that a solvent of intermediate polarity or a mixed-solvent system may be optimal.[6]

Safety & Handling Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for N-(2-Chloro-4-pyridinyl)benzamide and all solvents used.

N-(2-Chloro-4-pyridinyl)benzamide (CAS: 591754-12-0):

  • Hazards: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[7][8]

  • Precautions: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection.[8][9]

General Solvent Handling:

  • Work in a well-ventilated fume hood.

  • Keep solvents away from ignition sources.

  • Ground all equipment when transferring flammable solvents.[10]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Protocol Part 1: Solvent Screening

The first and most critical step in developing a recrystallization procedure is to identify a suitable solvent or solvent system.[11] This is typically achieved through small-scale solubility tests.

Materials & Equipment
  • Crude N-(2-Chloro-4-pyridinyl)benzamide

  • Test tubes or small Erlenmeyer flasks

  • Graduated cylinders or pipettes

  • Hot plate/stirrer or water bath

  • Glass stirring rods

  • A selection of candidate solvents (see Table 1)

Candidate Solvents

Based on the structure of N-(2-Chloro-4-pyridinyl)benzamide, which contains an amide and a pyridine ring, polar organic solvents are likely candidates.[12] The following table provides a list of solvents to screen, ordered by decreasing polarity.

Solvent Boiling Point (°C) Polarity Index Safety Considerations
Water100.010.2Non-flammable, non-toxic
Methanol64.75.1Flammable, Toxic
Ethanol78.54.3Flammable
Isopropanol (IPA)82.53.9Flammable, Eye irritant
Acetonitrile81.65.8Flammable, Toxic
Acetone56.55.1Highly flammable, Eye irritant
Ethyl Acetate77.14.4Flammable, Eye irritant
Dichloromethane (DCM)39.63.1Volatile, Suspected carcinogen
Toluene110.62.4Flammable, Toxic
Hexanes~69.00.1Flammable, Neurotoxin

Data compiled from various chemical and safety resources.

Solvent Screening Workflow

The following diagram outlines the logical workflow for systematically screening potential recrystallization solvents.

Caption: Workflow for single-solvent screening.

Mixed-Solvent Systems

If no single solvent is ideal, a mixed-solvent system can be employed.[3] This involves a pair of miscible solvents where the target compound is soluble in one ("solvent") and insoluble in the other ("anti-solvent"). Common pairs include ethanol/water, acetone/water, and ethyl acetate/hexanes.[3]

Procedure:

  • Dissolve the crude compound in a minimal amount of the hot "solvent."

  • Add the "anti-solvent" dropwise to the hot solution until a slight cloudiness (turbidity) appears and persists.

  • Add a few more drops of the hot "solvent" to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly.

Protocol Part 2: Bulk Recrystallization

Once an optimal solvent or solvent system is identified, the procedure can be scaled up for bulk purification. For N-aryl benzamides, alcohols like ethanol or isopropanol, or mixtures with water, often provide good results.[12][13] The following protocol is a general guideline that should be adapted based on the results of the solvent screening.

Materials & Equipment
  • Crude N-(2-Chloro-4-pyridinyl)benzamide

  • Erlenmeyer flask (sized so the solvent fills it to about half-full)

  • Hot plate/stirrer

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatulas and glass stirring rods

Step-by-Step Protocol

G A 1. Dissolution Place crude solid in an Erlenmeyer flask. Add a stir bar and a small amount of the chosen solvent. B 2. Heating Heat the mixture to a gentle boil while stirring. Gradually add more hot solvent until the solid just dissolves. A->B Use minimum hot solvent C 3. Decolorization (Optional) If the solution is colored, remove from heat, add a small amount of activated charcoal, and reheat briefly. B->C If needed E 5. Crystallization Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the growth of larger crystals. B->E If C & D are skipped D 4. Hot Filtration (Optional) If charcoal was added or insoluble impurities are present, filter the hot solution quickly through a pre-warmed funnel. C->D If needed D->E F 6. Cooling Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield. E->F Slow cooling is key G 7. Isolation Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent. F->G H 8. Drying Dry the crystals in a vacuum oven or air-dry on a watch glass until a constant weight is achieved. G->H

Caption: Step-by-step bulk recrystallization workflow.

Troubleshooting Common Issues

Problem Possible Cause(s) Solution(s)
Oiling Out The solution is supersaturated, or the compound's melting point is below the solvent's boiling point.[14]Reheat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly. Consider a different solvent with a lower boiling point.[15]
No Crystals Form The solution is not saturated enough; too much solvent was used.Boil off some of the solvent to increase the concentration and try cooling again.[14] Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a "seed crystal" from a previous batch.
Low Recovery The compound has significant solubility in the cold solvent. Too much solvent was used. Premature crystallization during hot filtration.[14]Ensure the solution is thoroughly chilled in an ice bath. Use the absolute minimum amount of hot solvent required for dissolution. Pre-heat the filtration apparatus to prevent premature crystallization.[14]
Crystals are Colored Colored impurities are co-crystallizing with the product.Perform a second recrystallization. Use a small amount of activated charcoal in the hot solution before filtration to adsorb colored impurities.[14]

Table based on common troubleshooting guides.[14][15]

Conclusion

Recrystallization is a powerful technique for the purification of N-(2-Chloro-4-pyridinyl)benzamide. A systematic approach, beginning with careful solvent screening and followed by a well-controlled bulk crystallization process, is essential for achieving high purity. By understanding the principles behind each step and anticipating potential issues, researchers can reliably obtain material of a quality suitable for demanding applications in drug discovery and chemical synthesis.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved March 7, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved March 7, 2026, from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved March 7, 2026, from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1976). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved March 7, 2026, from [Link]

  • Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product? Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). N-(2-Chloro-4-nitrophenyl)benzamide. Retrieved March 7, 2026, from [Link]

  • ScienceLab.com. (2010, June 10). Material Safety Data Sheet Benzamide. Retrieved March 7, 2026, from [Link]

  • Solubility of Things. (n.d.). N-(2-aminoethyl)-4-chloro-benzamide. Retrieved March 7, 2026, from [Link]

  • Spectrum Pharmacy Products. (2016, November 11). Safety Data Sheet: Niclosamide. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved March 7, 2026, from [Link]

  • University of Rochester. (n.d.). Purification: How To - Chemistry. Retrieved March 7, 2026, from [Link]

  • CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents... Retrieved March 7, 2026, from [Link]

Sources

Application

Application Note: Solvent Selection for N-(2-Chloro-4-pyridinyl)benzamide Reactions

Executive Summary & Strategic Importance N-(2-Chloro-4-pyridinyl)benzamide is a critical pharmacophore in medicinal chemistry, serving as a structural scaffold for Type II kinase inhibitors (e.g., Sorafenib analogs, p38...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

N-(2-Chloro-4-pyridinyl)benzamide is a critical pharmacophore in medicinal chemistry, serving as a structural scaffold for Type II kinase inhibitors (e.g., Sorafenib analogs, p38 MAPK inhibitors, and RET inhibitors). The molecule features two distinct reactivity zones: the amide linkage (susceptible to hydrolysis or competitive acylation) and the 2-chloropyridine moiety (a handle for nucleophilic aromatic substitution (


) or Palladium-catalyzed cross-coupling).

This guide addresses the "Solubility-Reactivity Paradox" often encountered with this scaffold:

  • Synthesis: The starting material (2-chloro-4-aminopyridine) is moderately polar, while the product is often crystalline and sparingly soluble in standard organic solvents, leading to occlusion of impurities.

  • Functionalization: Subsequent reactions at the 2-Cl position require high-boiling polar aprotic solvents which pose work-up challenges.

This note provides a self-validating protocol for solvent selection that balances yield, purity, and green chemistry principles.

Chemical Context & Mechanistic Grounding[1]

The Scaffold

The electrophilicity of the pyridine ring at the C2 position is the key to downstream diversification. However, the formation of the amide bond at C4 significantly alters the electron density.

  • 2-Chloro-4-aminopyridine (Starting Material): The amino group is electron-donating, deactivating the ring toward nucleophilic attack but making the nitrogen nucleophilic for acylation.

  • N-(2-Chloro-4-pyridinyl)benzamide (Product): The benzamide group is electron-withdrawing (via resonance and induction), which re-activates the C2-Cl bond for subsequent

    
     reactions, making solvent choice critical to prevent side reactions.
    
Solvent Class Analysis[1]
Solvent ClassRepresentativeProsConsRecommendation
Chlorinated DCM, ChloroformHigh solubility for acid chlorides; easy evaporation.Environmental toxicity; poor solubility for polar aminopyridines.Avoid for scale-up.
Ethers THF, 2-MeTHFGood balance of polarity; 2-MeTHF is bio-renewable.THF can form peroxides; water miscibility complicates workup.Preferred (2-MeTHF).
Polar Aprotic DMF, DMSO, NMPExcellent solubility; accelerates

.
High boiling point; difficult removal; DMSO is oxidant-sensitive.Use for

only.
Esters Ethyl Acetate, iPrOAcGreen; easy workup.Reactivity with amines (slow); lower solubility for product.Good for workup.

Protocol 1: Synthesis via Acylation

Objective: Synthesize N-(2-Chloro-4-pyridinyl)benzamide with >95% purity without chromatography.

The "Green" Schotten-Baumann Approach

Traditional methods use DCM/Pyridine, which requires acid washing to remove pyridine. We recommend a biphasic system or a green ether system.

Reagents:

  • 2-Chloro-4-aminopyridine (1.0 equiv)

  • Benzoyl chloride (1.1 equiv)

  • Base: Triethylamine (TEA) or

    
    
    
  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF)

Step-by-Step Protocol:

  • Dissolution: Charge a reactor with 2-chloro-4-aminopyridine (10 mmol) and 2-MeTHF (10 vol, 100 mL). Note: 2-MeTHF is chosen over THF for its immiscibility with water, simplifying workup.

  • Base Addition: Add Triethylamine (1.2 equiv) at 0°C.

  • Acylation: Dropwise add Benzoyl chloride (1.1 equiv) over 30 minutes, maintaining temperature <10°C. Causality: Controlling exotherm prevents bis-acylation at the amide nitrogen.

  • Reaction Monitoring: Warm to RT. Monitor by HPLC/TLC. The reaction typically completes in 2–4 hours.

  • Quench & Workup (Self-Validating Step):

    • Add water (5 vol). Stir vigorously.

    • Separate phases. The product remains in the organic (2-MeTHF) layer.

    • Wash organic layer with 1M

      
       (removes benzoic acid byproduct) and Brine.
      
  • Crystallization: Concentrate the organic layer to ~3 vol. Add Heptane (anti-solvent) slowly. The product precipitates as a white/off-white solid.

  • Filtration: Filter and dry.

Checkpoint: If the filtrate is yellow, unreacted amine may be present. If the solid is sticky, residual solvent is trapped; triturating with diethyl ether helps.

Protocol 2: Functionalization ( )

Objective: Displace the 2-Cl group with a nucleophile (e.g., an amine or alkoxide).

Solvent Effects on Rate

The reaction proceeds via a Meisenheimer complex. Polar aprotic solvents stabilize this charged intermediate.

  • Standard: DMF or DMSO (Reaction time: 4–12h at 100°C).

  • Accelerated: NMP (N-methylpyrrolidone) often yields faster rates due to higher dipole moment but is reprotoxic.

  • Green Alternative: DMSO is preferred over DMF/NMP for safety, despite workup challenges.

Protocol (General


): 
  • Setup: Dissolve N-(2-Chloro-4-pyridinyl)benzamide (1.0 equiv) in DMSO (5 vol).

  • Nucleophile: Add the amine (2.0 equiv) and a base (DIPEA or

    
    , 2.0 equiv).
    
  • Heating: Heat to 90–110°C.

    • Note: Do not exceed 140°C to avoid amide hydrolysis or thermal decomposition.

  • Workup Strategy:

    • The "Crash-Out" Method: Pour the reaction mixture slowly into ice-cold water (10x volume). The hydrophobic product should precipitate, leaving the polar DMSO in the aqueous phase.

    • Validation: Check pH of the slurry.[1][2] If basic, residual amine is present. Wash the solid with dilute citric acid.

Visualizing the Workflow

The following diagram illustrates the decision matrix for solvent selection and the reaction pathway.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Functionalization (SNAr) Start Start: 2-Chloro-4-aminopyridine Choice1 Solvent Choice Start->Choice1 RouteA DCM/Pyridine (Traditional) Choice1->RouteA High Solubility Difficult Workup RouteB 2-MeTHF/TEA (Recommended) Choice1->RouteB Green Solvent Phase Separation Product1 Intermediate: N-(2-Chloro-4-pyridinyl)benzamide RouteA->Product1 RouteB->Product1 Choice2 Solvent Choice Product1->Choice2 SolvA DMF/NMP (High Toxicity) Choice2->SolvA Fast Rate SolvB DMSO (Balanced) Choice2->SolvB Safer/Green FinalProd Final Product: 2-Substituted-4-benzamidopyridine SolvA->FinalProd SolvB->FinalProd

Caption: Workflow comparing traditional vs. recommended solvent systems for synthesis and derivatization.

Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
Low Yield (Step 1) Hydrolysis of Benzoyl ChlorideEnsure solvent is dry (Karl Fischer < 0.1%). Use excess acid chloride (1.2 eq).
Product Oiling Out Impurities or wrong anti-solventSeed the solution with pure crystal. Switch anti-solvent from Hexane to Heptane or MTBE.
Incomplete

Low temperature or weak nucleophileIncrease temp to 120°C. Switch solvent to NMP (higher dipole). Add KI (Finkelstein condition).
Bis-acylation Excess Acid Chloride + High TempKeep reaction <10°C during addition. Use stoichiometric control.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 522117, N-(2-Chloro-4-nitrophenyl)benzamide (Analogous Structure). Retrieved October 26, 2023, from [Link]

  • MDPI. (2022).[2] New Screening Protocol for Effective Green Solvents Selection of Benzamide. Molecules. Retrieved October 26, 2023, from [Link]

  • Google Patents. (2014). WO2014147504A2 - Process for preparation of 2-chloro-n-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide.

Sources

Method

Microwave-Assisted Synthesis of N-(2-Chloro-4-pyridinyl)benzamide: An Application Note and Protocol

Abstract This document provides a comprehensive guide to the synthesis of N-(2-Chloro-4-pyridinyl)benzamide, a key intermediate in pharmaceutical and agrochemical research. We present a robust and efficient protocol util...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the synthesis of N-(2-Chloro-4-pyridinyl)benzamide, a key intermediate in pharmaceutical and agrochemical research. We present a robust and efficient protocol utilizing microwave-assisted organic synthesis (MAOS). This approach offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and safety considerations.

Introduction: The Significance of N-(2-Chloro-4-pyridinyl)benzamide and the Power of Microwave Synthesis

N-(2-Chloro-4-pyridinyl)benzamide and its derivatives are pivotal structural motifs found in a variety of biologically active compounds. The amide linkage, in particular, is a cornerstone of medicinal chemistry, appearing in over 25% of all existing drugs. The title compound serves as a valuable building block for the synthesis of molecules with applications ranging from plant growth regulators to potential therapeutic agents.[1][2]

Traditionally, the synthesis of such amides involves prolonged reaction times at elevated temperatures, often leading to the formation of impurities and significant energy consumption.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern chemistry, offering a greener and more efficient alternative.[4][5][6] By directly and efficiently heating the reaction mixture through dielectric polarization, microwave irradiation dramatically accelerates reaction rates, often reducing reaction times from hours to mere minutes.[3][5] This rapid and uniform heating minimizes the formation of byproducts, leading to cleaner reactions and higher yields.[3][6]

This application note details a validated microwave-assisted protocol for the acylation of 2-chloro-4-aminopyridine with benzoyl chloride. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and discuss the necessary safety precautions for conducting high-temperature reactions in a sealed-vessel microwave reactor.

Reaction Scheme and Mechanism

The synthesis of N-(2-Chloro-4-pyridinyl)benzamide proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group in 2-chloro-4-aminopyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. The subsequent loss of a chloride ion and a proton, facilitated by a base, yields the desired amide product.

Reaction:

The use of a non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Microwave irradiation significantly accelerates this process by rapidly achieving and maintaining the optimal reaction temperature, leading to a more efficient conversion.[7]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the microwave-assisted synthesis of N-(2-Chloro-4-pyridinyl)benzamide.

Materials and Reagents
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Hazards
2-Chloro-4-aminopyridineC₅H₅ClN₂128.5699-101-Irritant, Toxic
Benzoyl ChlorideC₇H₅ClO140.57-1197.2Corrosive, Lachrymator
PyridineC₅H₅N79.10-42115Flammable, Toxic
Dichloromethane (DCM)CH₂Cl₂84.93-96.739.6Carcinogen, Irritant
Ethyl AcetateC₄H₈O₂88.11-83.677.1Flammable, Irritant
HexaneC₆H₁₄86.18-9569Flammable, Irritant
Instrumentation

A dedicated laboratory microwave reactor designed for organic synthesis with capabilities for temperature and pressure monitoring is required. Domestic microwave ovens are not suitable and pose a significant safety risk. [8][9][10]

Synthetic Procedure

Caution: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • To a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-chloro-4-aminopyridine (1.0 mmol, 128.6 mg).

  • Add dichloromethane (3 mL) to dissolve the starting material.

  • Add pyridine (1.2 mmol, 0.10 mL) to the reaction mixture.

  • While stirring, add benzoyl chloride (1.1 mmol, 0.13 mL) dropwise.

  • Seal the vial securely with a septum cap.

  • Place the vial into the cavity of the microwave reactor.

  • Set the reaction parameters as follows:

    • Temperature: 120 °C

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Power: 100 W (or as determined by the instrument's power-control algorithm to maintain the set temperature)

    • Stirring: On

  • After the reaction is complete, allow the vial to cool to a safe temperature (below 50 °C) before removing it from the microwave cavity.[11]

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (5 mL).

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford N-(2-Chloro-4-pyridinyl)benzamide as a solid.

Visualization of the Experimental Workflow

experimental_workflow reagents 1. Add Reagents (2-Chloro-4-aminopyridine, DCM, Pyridine) add_benzoyl_chloride 2. Add Benzoyl Chloride reagents->add_benzoyl_chloride microwave 3. Microwave Irradiation (120 °C, 10 min) add_benzoyl_chloride->microwave cool 4. Cooling microwave->cool quench 5. Quenching (sat. NaHCO₃) cool->quench extract 6. Extraction (DCM) quench->extract wash_dry 7. Wash & Dry extract->wash_dry concentrate 8. Concentration wash_dry->concentrate purify 9. Recrystallization concentrate->purify product N-(2-Chloro-4-pyridinyl)benzamide purify->product

Caption: Workflow for the microwave-assisted synthesis of N-(2-Chloro-4-pyridinyl)benzamide.

Product Characterization

The identity and purity of the synthesized N-(2-Chloro-4-pyridinyl)benzamide should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Characteristic peaks for aromatic protons of both the pyridine and benzene rings, and a downfield singlet for the amide N-H proton.
¹³C NMR Resonances corresponding to the carbonyl carbon and all aromatic carbons.
Mass Spec. Molecular ion peak corresponding to the calculated mass of the product.
FT-IR Strong absorption band for the C=O stretch of the amide and a band for the N-H stretch.
Melting Point A sharp melting point range consistent with a pure compound.

Safety Considerations for Microwave Synthesis

  • Dedicated Equipment: Always use a microwave reactor specifically designed for chemical synthesis.[8][9] Household microwave ovens lack the necessary safety features and can lead to dangerous situations.[8]

  • Sealed Vessels: Use only pressure-rated, sealed vessels supplied by the manufacturer of the microwave reactor. These are designed to withstand the high pressures generated when heating solvents above their boiling points.[11]

  • Reaction Monitoring: Utilize the reactor's temperature and pressure sensors to monitor the reaction in real-time. Be aware of the potential for rapid pressure increases, especially with exothermic reactions.

  • Solvent Choice: Select solvents that are compatible with microwave heating and the reaction conditions. Non-polar solvents are generally poor microwave absorbers.[12]

  • Cooling: Always allow the reaction vessel to cool to a safe temperature before opening to prevent sudden depressurization and solvent flashing.[11]

  • Chemical Hazards: Handle all chemicals in a fume hood and wear appropriate personal protective equipment. Benzoyl chloride is corrosive and a lachrymator. Pyridine and dichloromethane are toxic.

Conclusion

The microwave-assisted synthesis of N-(2-Chloro-4-pyridinyl)benzamide offers a rapid, efficient, and environmentally conscious alternative to conventional synthetic methods.[3][4][5] The protocol outlined in this application note is robust and can be readily adopted in research and development laboratories. By leveraging the benefits of microwave technology, chemists can accelerate their discovery and development processes while adhering to the principles of green chemistry.

References

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (2025).
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). International Journal of Trend in Scientific Research and Development.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
  • Microwave Assisted Organic Synthesis (MAOS), which has developed in recent years, has been considered superior to traditional heating. (n.d.).
  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation.
  • Microwave-assisted One-pot Synthesis of Amide Bond using WEB. (n.d.). Bentham Science.
  • 6 - Organic Syntheses Procedure. (n.d.).
  • Direct Amide Formation Between Carboxylic Acids and Amines. (n.d.). Durham E-Theses.
  • Microwave Synthesis. (n.d.). Organic Chemistry Portal.
  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (2020). Semantic Scholar.
  • Microwave-Assisted Sequential Amide Bond Formation and Intramolecular Amidation: A Rapid Entry to Functionalized Oxindoles. (2005). Organic Letters.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). PMC.
  • Microwave assisted organic synthesis (MAOS): Green alternatives to existing laboratory methods involving toxic chemicals and sol. (2021). ResearchGate.
  • A Review of Amide Bond Formation in Microwave Organic Synthesis. (2025). ResearchGate.
  • Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. (n.d.).
  • BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. (n.d.). CyberLeninka.
  • PhCOCl-Py/Basic Alumina as a Versatile Reagent for Benzoylation in Solvent-Free Conditions. (n.d.). PMC.
  • Process for preparation of 2-chloro-n-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms. (n.d.). Google Patents.
  • Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. (2021). PMC.
  • Method for synthesis preparation of 2-chloro-4-aminopyridine. (n.d.). Google Patents.
  • Microwave assisted rapid synthesis and antimicrobial activities of some new N-[3-chloro-2-(Substituted)-4-oxoazetidin-1-yl]-(Substituted) benzamides. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. (2020). SciSpace.
  • An In-depth Technical Guide to the Synthesis of N-[2-(2-Pyridinyl)ethyl]benzamide. (n.d.). Benchchem.
  • Microwave Assisted Synthesis, Structure, Spectral Characterization And Biological Studies Of (E)-N'-(4- Chloro Benzylidene)Hydrazinecarbothiohydrazide. (2015). International Journal of ChemTech Research.
  • Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. (2015). Synlett.
  • 4-Amino-2-chloropyridine: Application, Synthesis. (2019). ChemicalBook.
  • THE BENZOYLATION OF 2-AMINOPYRIDINE1. (n.d.). The Journal of Organic Chemistry.
  • Preparation method of 2-chloro-4-aminopyridine. (n.d.). Google Patents.
  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). PubMed.

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Application

Handling and disposal safety data sheet (SDS) for N-(2-Chloro-4-pyridinyl)benzamide

An Application Guide for the Safe Handling and Disposal of N-(2-Chloro-4-pyridinyl)benzamide This document provides a detailed protocol for the safe handling, storage, and disposal of N-(2-Chloro-4-pyridinyl)benzamide (C...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Safe Handling and Disposal of N-(2-Chloro-4-pyridinyl)benzamide

This document provides a detailed protocol for the safe handling, storage, and disposal of N-(2-Chloro-4-pyridinyl)benzamide (CAS No. 261953-28-6). Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound, this guide synthesizes data from structurally similar molecules, including chlorinated pyridines and benzamides, to establish a robust safety framework. These protocols are designed for researchers, scientists, and drug development professionals.

Part 1: Hazard Assessment and Compound Profile

N-(2-Chloro-4-pyridinyl)benzamide is a heterocyclic compound incorporating a chlorinated pyridine moiety and a benzamide group. Its toxicological and physical properties have not been exhaustively studied. However, an analysis of its structural components allows for a presumptive hazard assessment.

  • Pyridine Derivatives : Compounds containing a pyridine ring are often volatile, possess a strong, unpleasant odor, and can be toxic. Inhalation of pyridine fumes may lead to headaches, dizziness, and respiratory irritation, while skin contact can cause irritation.[1][2]

  • Chlorinated Organic Compounds : These compounds are treated as hazardous waste due to the potential formation of highly toxic byproducts, such as chlorinated dioxins, during improper incineration.[3] They often pose environmental risks and require specialized disposal methods.[4]

  • Benzamide Derivatives : Analogous benzamide structures are frequently classified as harmful if swallowed and are known to cause skin and serious eye irritation.[5][6]

Based on these related structures, N-(2-Chloro-4-pyridinyl)benzamide should be handled as a hazardous substance with potential for acute toxicity, skin and eye irritation, and respiratory irritation.

Table 1: Presumptive GHS Hazard Classification

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralGHS07WarningH302: Harmful if swallowed.[7]
Skin IrritationGHS07WarningH315: Causes skin irritation.[5][8]
Eye IrritationGHS07WarningH319: Causes serious eye irritation.[5][7]
Specific Target Organ ToxicityGHS07WarningH335: May cause respiratory irritation.[8]

Part 2: Risk Mitigation and Safe Handling Protocols

A multi-layered approach involving engineering controls, administrative procedures, and personal protective equipment (PPE) is essential for mitigating the risks associated with handling this compound.

Engineering Controls

The primary engineering control is to minimize inhalation exposure.

  • Fume Hood : All weighing, handling, and experimental use of N-(2-Chloro-4-pyridinyl)benzamide must be conducted inside a certified chemical fume hood.[1][2] This is critical due to the likely volatility and toxicity of pyridine-based compounds.

  • Ventilation : The laboratory must be well-ventilated to prevent the accumulation of vapors.[2]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be worn at all times when handling the compound.[4]

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale and Source
Hand Protection Nitrile or neoprene gloves.Latex gloves offer poor resistance to pyridine and related compounds. Ensure gloves are inspected before use and disposed of after handling or if contamination is suspected.[1][9]
Eye Protection Chemical safety goggles or safety glasses with side-shields.Protects against splashes and airborne particles. Standard EN166 or OSHA 29 CFR 1910.133 compliant eyewear is required.[10]
Body Protection A buttoned, long-sleeved laboratory coat.Prevents incidental skin contact with the compound.[2]
Respiratory Not typically required if work is performed in a fume hood.For spill cleanup or in case of ventilation failure, a respirator with an organic vapor cartridge may be necessary.[11]
Handling and Storage Protocol
  • Preparation : Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • Aliquotting : If working with a solid, use spatulas and weighing paper within the fume hood. Avoid creating dust.[10] If in solution, use appropriate pipettes.

  • Container Management : Keep the primary container tightly sealed when not in use to prevent the release of vapors.[1][12]

  • Storage : Store the compound in a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials such as strong oxidizing agents.[2][11] The storage location should be clearly labeled as a hazardous chemical area.

  • Hygiene : Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[11]

SOP_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal prep1 Verify Fume Hood Certification & Airflow prep2 Don Required PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Prepare Workspace in Fume Hood prep2->prep3 handle1 Weigh/Aliquot Compound Inside Fume Hood prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 handle3 Keep Containers Sealed When Not in Use handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 Proceed to Cleanup clean2 Segregate Halogenated Waste clean1->clean2 clean3 Dispose of PPE as Contaminated Waste clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Standard Operating Procedure for Handling N-(2-Chloro-4-pyridinyl)benzamide.

Part 3: Emergency Procedures

Immediate and correct response to an emergency is crucial to minimize harm.

Exposure Response
  • Inhalation : Immediately move the affected person to fresh air. If breathing is difficult or symptoms like dizziness persist, seek immediate medical attention.[13]

  • Skin Contact : Remove all contaminated clothing immediately. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][14]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][14]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[14]

Spill Response Protocol

This protocol is for small-scale laboratory spills (<100 mL or 100g). For larger spills, evacuate the area and contact institutional safety personnel.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Isolate Area : Restrict access to the spill area.

  • Ventilate : Ensure the fume hood is operational. If the spill is outside the hood, increase laboratory ventilation if safe to do so.

  • Contain Spill : Use a non-flammable absorbent material like sand, vermiculite, or a commercial chemical spill kit to cover and contain the spill.[2][11] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste : Carefully scoop the absorbent material and spilled compound into a designated, sealable hazardous waste container.[11]

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report : Report the incident to a supervisor and follow institutional reporting procedures.

Spill_Response spill Spill Occurs alert Alert Personnel & Isolate Area spill->alert ppe Don Additional PPE (e.g., Respirator if needed) alert->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste into Sealed Container contain->collect decon Decontaminate Spill Area collect->decon report Report Incident decon->report end Spill Secured report->end

Caption: Emergency Spill Response Protocol for N-(2-Chloro-4-pyridinyl)benzamide.

Part 4: Waste Management and Disposal Protocol

Proper disposal is a legal and ethical requirement to protect environmental and public health.

Waste Classification and Segregation
  • Hazardous Waste : All materials contaminated with N-(2-Chloro-4-pyridinyl)benzamide, including the pure compound, solutions, contaminated labware (pipette tips, gloves), and spill cleanup materials, must be classified as Hazardous Chlorinated Organic Waste .[3][15]

  • Segregation : This waste stream must be kept separate from non-halogenated organic waste.[3] Co-mingling complicates the disposal process and can lead to regulatory non-compliance. The reason is that chlorinated compounds can form toxic substances like dioxins during the reprocessing or combustion of non-halogenated waste fuels.[3]

Disposal Procedure
  • Containerization : Collect all waste in a designated glass or high-density polyethylene container that is compatible with chlorinated organic compounds.[3] The container must be in good condition and have a secure, leak-proof lid.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste," "Chlorinated Organic Waste," and list N-(2-Chloro-4-pyridinyl)benzamide as a primary constituent.

  • Accumulation : Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general lab traffic.

  • Final Disposal : Arrange for the collection and disposal of the waste through your institution's licensed hazardous waste management service.[16] The standard and accepted method for destroying chlorinated organic residues is high-temperature incineration, which decomposes the waste into gaseous byproducts that can be scrubbed to prevent atmospheric pollution.[4] Under no circumstances should this chemical waste be disposed of down the drain or in general trash.[11]

  • Empty Containers : Empty containers that held the pure compound should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent.[17] The rinsate from this cleaning process must also be collected and disposed of as chlorinated organic waste.[17]

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available at: [Link]

  • Environmental Science & Technology. (1971). Process for Disposal of Chlorinated Organic Residues. Available at: [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]

  • RiskAssess. Chemical Waste Containers for Chemical Waste Disposal. Available at: [Link]

  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. Available at: [Link]

  • ChemPure Chemicals. (2021, November 9). Pyridine, ACS - Safety Data Sheet. Available at: [Link]

  • Safety Data Sheet. (2016, February 15). Available at: [Link]

  • Organic Chemistry Praktikum. Treatment and disposal of chemical wastes in daily laboratory work. Available at: [Link]

  • PubChem. 2-Chloro-5-nitro-N-4-pyridinylbenzamide. Available at: [Link]

  • Carl ROTH. Pyridine - Safety Data Sheet. Available at: [Link]

  • Spectrum Pharmacy Products. (2016, November 11). Niclosamide, anhydrous, BP - SAFETY DATA SHEET. Available at: [Link]

  • PubChem. N-(2-Chloro-4-nitrophenyl)benzamide. Available at: [Link]

  • Google Patents. Process for the incineration of chlorinated organic materials.
  • Oxford Lab Fine Chem. MATERIAL SAFETY DATA SHEET. Available at: [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. Available at: [Link]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Available at: [Link]

  • Carl ROTH. (2022, September 20). SAFETY DATA SHEET. Available at: [Link]

  • Lorne Laboratories. (2015, August 5). SAFETY DATA SHEET. Available at: [Link]

  • NICNAS. (2019, December 12). Sulfonated Pigment Yellow 12 and salts: Human health tier II assessment. Available at: [Link]

  • MDPI. (2021, September 18). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Available at: [Link]

  • Fisher Scientific. (2025, August 1). Anisole - SAFETY DATA SHEET. Available at: [Link]

  • Pembina. (2021, January 18). Acid Gas, UN1953, Toxic - SAFETY DATA SHEET. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving aqueous solubility of N-(2-Chloro-4-pyridinyl)benzamide for bioassays

Technical Support Center: Overcoming Aqueous Solubility Challenges for N-(2-Chloro-4-pyridinyl)benzamide in Bioassays N-(2-Chloro-4-pyridinyl)benzamide (CAS: 591754-12-0) is a highly hydrophobic molecule. The presence of...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Aqueous Solubility Challenges for N-(2-Chloro-4-pyridinyl)benzamide in Bioassays

N-(2-Chloro-4-pyridinyl)benzamide (CAS: 591754-12-0) is a highly hydrophobic molecule. The presence of a halogenated pyridine ring coupled with an aromatic benzamide linkage creates a rigid, lipophilic structure with high crystal lattice energy. This results in notoriously poor aqueous solubility, which frequently leads to precipitation in physiological buffers and erratic readouts in biochemical and cell-based assays.

This technical support guide is designed to help researchers diagnose solubility failures, understand the mechanistic causality behind them, and implement validated protocols to rescue their bioassays.

Diagnostic Workflow: Selecting a Solubilization Strategy

Before altering your assay conditions, use the following decision tree to identify the most appropriate solubility enhancement method based on your assay's specific constraints.

Solubilization_Workflow Start Compound Precipitates in Aqueous Assay Buffer CheckDMSO Can the assay tolerate >0.5% DMSO? Start->CheckDMSO ReduceDMSO Cyclodextrin Complexation (HP-β-CD) CheckDMSO->ReduceDMSO No (High Toxicity Risk) CheckpH Is chemical modification permissible? CheckDMSO->CheckpH Yes (But still precipitating) SaltForm Synthesize HCl Salt (Pyridine Protonation) CheckpH->SaltForm Yes (Need high stock conc.) Surfactant Add Wetting Agents (e.g., 0.01% Tween-20) CheckpH->Surfactant No (Strict structural fidelity)

Diagnostic decision tree for resolving benzamide precipitation in aqueous bioassays.

Frequently Asked Questions & Troubleshooting

Issue 1: "Solvent Shock" and Immediate Precipitation

Q: My N-(2-Chloro-4-pyridinyl)benzamide stock is completely dissolved in 100% DMSO, but it immediately forms a cloudy precipitate when diluted into my cell culture media. How do I prevent this?

A: You are experiencing "solvent shock," a phenomenon where the rapid shift in the solvent's dielectric constant forces the hydrophobic compound out of its kinetic solubility state. When the DMSO is suddenly diluted by water, the hydrophobic interactions between the chloropyridine/benzamide rings outcompete their interactions with the aqueous phase, leading to rapid nucleation and crystallization[1].

  • Troubleshooting Action: Do not spike 100% DMSO stocks directly into large volumes of aqueous media. Instead, perform a stepwise serial dilution . Dilute the stock first into 50% DMSO/water, then 10% DMSO/water, before the final addition to the assay buffer. Alternatively, pre-warm the media to 37°C and add the compound under vigorous vortexing to prevent localized concentration spikes.

Issue 2: Cytotoxicity and Confounded Assay Results

Q: To keep the compound in solution, I increased the final DMSO concentration in my cell-based assay to 2%. Now my control cells are dying, and my signaling pathways are altered. What is the limit?

A: DMSO is not an inert vehicle. At concentrations above 0.1% – 0.5%, DMSO alters the physical properties of phospholipid bilayers, leading to membrane permeabilization, altered receptor conformation, and cytotoxicity[2]. Furthermore, DMSO can artificially suppress or activate inflammatory pathways, leading to false-positive or false-negative readouts[3].

Table 1: Maximum Tolerated DMSO Concentrations by Cell Type

Cell Line / Type Max Tolerated DMSO Observed Phenotype if Exceeded
PBMCs / Leukocytes <0.1% Significant reduction in IL-6 and ROS release; rapid cell death[3][4].
RAW 264.7 (Macrophages) 0.5% Altered inflammatory response and baseline activation[3].
PC3 / DU145 (Prostate) 0.3% - 0.5% Reduced viability and growth inhibition[5].

| HeLa (Epithelial) | 1.0% | Cytotoxicity and profound growth inhibition[3][5]. |

Issue 3: Formulating Without DMSO

Q: If I must keep DMSO below 0.1%, what is the best strategy to achieve high micromolar concentrations of N-(2-Chloro-4-pyridinyl)benzamide without altering its covalent structure?

A: The most effective strategy is Cyclodextrin Complexation , specifically using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Cyclodextrins are truncated cone-shaped oligosaccharides. The causality of their success lies in their dual-nature structure: the lipophilic inner cavity encapsulates the hydrophobic chloropyridine and benzamide moieties, while the hydrophilic exterior maintains high aqueous solubility[][7]. This effectively shields the drug from the aqueous environment without forming covalent bonds.

CD_Mechanism Drug N-(2-Chloro-4-pyridinyl)benzamide (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex Non-covalent encapsulation CD HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Assay Bioassay Media (Stable, No Precipitation) Complex->Assay Enhanced Bioavailability

Mechanism of HP-β-CD inclusion complexation enhancing aqueous solubility.

Self-Validating Protocol: Preparation of HP-β-CD Inclusion Complex

  • Solubilization: Dissolve 100 mM of HP-β-CD in purified water. Separately, dissolve N-(2-Chloro-4-pyridinyl)benzamide in a minimal volume of volatile organic solvent (e.g., ethanol).

  • Complexation: Add the ethanol-drug solution dropwise to the aqueous HP-β-CD solution under constant magnetic stirring at 37°C for 2 hours.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator, leaving behind the aqueous complex.

  • Filtration: Filter the resulting aqueous suspension through a 0.45 µm PTFE syringe filter. Any uncomplexed drug will remain as a solid and be removed[8].

  • Validation Step: To ensure the exact concentration of your new aqueous stock, quantify the dissolved compound in the filtrate using UV-Vis spectroscopy (measuring absorbance at the benzamide peak, typically ~270-280 nm) against a standard curve. This guarantees you are dosing your assay accurately.

Issue 4: Modifying the API for Biochemical Assays

Q: My biochemical enzyme assay cannot tolerate cyclodextrins due to steric hindrance with the binding pocket. How can I chemically improve the solubility of the raw powder?

A: You can leverage the weakly basic nitrogen on the pyridine ring to perform Salt Formation . By reacting the compound with hydrochloric acid, you protonate the pyridine nitrogen to form N-(2-Chloro-4-pyridinyl)benzamide hydrochloride. The causality here is thermodynamic: ionization drastically lowers the crystal lattice energy and increases ion-dipole interactions with water molecules. Salt formation of structurally similar aminobenzamides has been shown to increase aqueous solubility from <1 mg/mL to >50 mg/mL[9].

Self-Validating Protocol: Hydrochloride Salt Formation

  • Suspension: Suspend the free-base N-(2-Chloro-4-pyridinyl)benzamide in an anhydrous, non-polar organic solvent (e.g., ethyl acetate).

  • Acidification: Slowly add a 1.2x stoichiometric excess of 1M HCl in diethyl ether under continuous stirring at 0°C.

  • Precipitation: As the pyridine nitrogen protonates, the resulting hydrochloride salt will become insoluble in the organic solvent and precipitate out as a fine white powder.

  • Isolation: Filter the precipitate, wash thoroughly with cold diethyl ether to remove unreacted acid, and dry under vacuum overnight.

  • Validation Step: Confirm successful salt formation and purity via

    
    H-NMR in D
    
    
    
    O or DMSO-d
    
    
    . You will observe a distinct downfield chemical shift of the pyridine protons adjacent to the nitrogen compared to the free-base spectrum, validating the protonation[9].

Summary of Solubilization Strategies

Table 2: Comparison of Solubility Enhancement Strategies for Benzamides

Strategy Mechanistic Causality Primary Advantage Primary Limitation
Co-solvency (DMSO) Lowers the dielectric constant of the aqueous medium[10]. Simple, universal, requires no preparation. Cytotoxic; alters cell signaling; strict <0.5% limits[3][4].
Cyclodextrin (HP-β-CD) Hydrophobic encapsulation via host-guest interactions[]. Non-toxic to cells; protects drug from hydrolysis[7]. May alter free-drug kinetics in sensitive biochemical assays.

| Salt Formation (HCl) | Ionization disrupts crystal lattice; increases ion-dipole bonding[9]. | Massive solubility increase (>50x); stable powder[9]. | Requires chemical synthesis and re-validation of stock. |

References

  • Forman et al. "Considerations regarding use of solvents in in vitro cell based assays - Effects of DMSO." National Institutes of Health (PMC). Available at:[Link]

  • Kiss, R. et al. "What the concentration of DMSO you use in cell culture assays?" ResearchGate. Available at:[Link]

  • "Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies." Taylor & Francis. Available at:[Link]

  • "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." National Institutes of Health (PMC). Available at:[Link]

  • "Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes." MDPI. Available at: [Link]

  • "Maximum DMSO concentration in media for cell culture?" Reddit - r/labrats. Available at:[Link]

  • "Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study." PubMed. Available at:[Link]

  • "Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer." Frontiers. Available at: [Link]

Sources

Optimization

Troubleshooting low yields in N-(2-Chloro-4-pyridinyl)benzamide synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals The synthesis of N-(2-chloro-4-pyridinyl)benzamide is a critical step in the development of various biologically active molecules, including plant g...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of N-(2-chloro-4-pyridinyl)benzamide is a critical step in the development of various biologically active molecules, including plant growth regulators and pharmaceutical intermediates.[1] The most common and direct method for this transformation is the acylation of 4-amino-2-chloropyridine with benzoyl chloride, typically under Schotten-Baumann conditions.[2][3] While straightforward in principle, this nucleophilic acyl substitution reaction can be prone to low yields if not carefully controlled.

This technical support guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you diagnose and resolve common issues encountered during this synthesis, thereby optimizing your reaction outcomes and ensuring the integrity of your results.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section addresses specific experimental issues in a question-and-answer format, providing explanations grounded in chemical principles and actionable solutions.

Q1: My overall yield is very low. What are the most common culprits I should investigate first?

Low yields in this synthesis almost always trace back to one of two primary, competing side reactions: the hydrolysis of benzoyl chloride or the protonation of the starting amine.[4]

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive towards water. Any moisture present in the reaction will rapidly convert it to benzoic acid.[5] Under the basic conditions of the Schotten-Baumann reaction, this benzoic acid is deprotonated to sodium benzoate, which is not electrophilic and will not react with the amine.[6]

  • Protonation of the Amine: The reaction itself generates one equivalent of hydrochloric acid (HCl).[3] Without a sufficient amount of base to neutralize it, this HCl will protonate the nucleophilic amino group of 4-amino-2-chloropyridine, forming a non-nucleophilic pyridinium salt and effectively halting the reaction.[4][7]

Vigorous stirring is also essential, especially in a two-phase system, to ensure the reactants in the organic phase can interact with the base in the aqueous phase.[4][8]

Q2: I suspect my benzoyl chloride is hydrolyzing. How can I prevent this?

Preventing the hydrolysis of benzoyl chloride is paramount for achieving a high yield. This side reaction consumes your electrophile, converting it into an unreactive byproduct.

Preventative Measures & Solutions:

  • Ensure Anhydrous Conditions: All glassware must be thoroughly oven- or flame-dried before use. Solvents, such as dichloromethane (DCM) or tetrahydrofuran (THF), should be anhydrous.[9] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is best practice to exclude atmospheric moisture.

  • Reagent Quality: Use a fresh bottle of benzoyl chloride or a recently opened one that has been stored under an inert atmosphere. A strong, acrid smell is characteristic, but if it appears cloudy or has solidified (benzoic acid), it should not be used.

  • Controlled Addition: Add the benzoyl chloride dropwise to the reaction mixture, preferably at a reduced temperature (e.g., 0 °C in an ice bath).[9] This minimizes any exothermic reaction with residual moisture and controls the reaction rate.

Q3: How do I ensure the 4-amino-2-chloropyridine is not being deactivated during the reaction?

The deactivation of 4-amino-2-chloropyridine via protonation is a common and critical failure point. The amino group is the nucleophile; if it is protonated, the reaction stops.

Key Considerations for the Base:

  • Stoichiometry: At least one equivalent of a base is required to neutralize the HCl byproduct.[7] It is common practice to use a slight excess (e.g., 1.2-2.0 equivalents) to ensure the amine remains deprotonated and nucleophilic.

  • Choice of Base: For classic Schotten-Baumann conditions, an aqueous solution of a base like sodium hydroxide (NaOH) is used.[2] The reaction is performed in a biphasic system (e.g., DCM/water), requiring vigorous stirring.[3][8] Alternatively, an organic base like triethylamine (TEA) or pyridine can be used in a single-phase organic solvent system.[10] These bases act as both an HCl scavenger and can sometimes catalyze the reaction.

Q4: The reaction is slow and appears incomplete even after several hours. What can I do?

If you have addressed the primary issues of hydrolysis and amine protonation, incomplete conversion may be due to the inherent reactivity of the starting materials or suboptimal conditions.

Optimization Strategies:

  • Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). If starting material is still present, allow the reaction to stir longer, for example, for 12-16 hours at room temperature.[9]

  • Catalysis with DMAP: The nucleophilicity of the amino group on the pyridine ring is reduced by the electron-withdrawing nature of the ring itself. Adding a catalytic amount (1-5 mol%) of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. DMAP reacts with benzoyl chloride to form a highly reactive acylpyridinium intermediate, which is then attacked by the less nucleophilic 4-amino-2-chloropyridine.[11][12]

  • Temperature: While the initial addition of benzoyl chloride should be done at 0 °C to control the reaction, allowing the mixture to slowly warm to room temperature is standard.[9] If the reaction is still sluggish, gentle heating (e.g., to 40 °C) can be considered, but must be balanced against the risk of increasing side reactions.

Q5: My final product is impure. What are the likely byproducts and how can they be removed?

The most common impurity is unreacted benzoic acid, formed from the hydrolysis of benzoyl chloride.[9] Unreacted 4-amino-2-chloropyridine may also be present.

Purification Protocol:

  • Aqueous Wash: After the reaction is complete, the reaction mixture should be washed with a dilute aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate any residual benzoic acid, converting it to the water-soluble sodium benzoate, which will be removed into the aqueous layer.[13]

  • Acidic Wash (Optional): A subsequent wash with dilute HCl can remove any unreacted basic starting material (4-amino-2-chloropyridine). However, this risks hydrolyzing the amide product if contact time is prolonged.

  • Recrystallization/Chromatography: After drying and concentrating the organic layer, the crude product can be purified. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often effective for amides.[14] If impurities persist, column chromatography on silica gel is a reliable alternative.[15]

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for this reaction? Anhydrous aprotic solvents are preferred. Dichloromethane (DCM) is an excellent choice as it is compatible with both the organic base (e.g., triethylamine) and biphasic Schotten-Baumann conditions, and it dissolves the starting materials well.[13][16]

Q: How can I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most straightforward method.[4] Use a solvent system like ethyl acetate/hexanes. Spot the starting amine, the reaction mixture, and a co-spot (starting amine + reaction mixture). The reaction is complete when the spot corresponding to 4-amino-2-chloropyridine has been completely consumed. The product amide will appear as a new, typically less polar, spot.

Q: What are the key safety precautions for this synthesis?

  • Benzoyl Chloride: It is corrosive and a lachrymator (causes tearing). Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[17]

  • 4-Amino-2-chloropyridine: This compound is harmful if swallowed, in contact with skin, or if inhaled.[18] Avoid generating dust and handle with appropriate PPE.

  • Bases: Concentrated NaOH is highly corrosive. Triethylamine is flammable and has a strong odor. Handle all reagents with care according to their Safety Data Sheets (SDS).

Optimized Experimental Protocol

This protocol incorporates best practices to mitigate common failure modes and maximize yield.

Materials:

  • 4-Amino-2-chloropyridine (1.0 eq.)

  • Benzoyl chloride (1.1 eq.)

  • Triethylamine (TEA) (1.2 eq.) or 10% aq. NaOH

  • 4-(Dimethylamino)pyridine (DMAP) (0.02 eq., optional)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 4-amino-2-chloropyridine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM. If using DMAP, add it at this stage.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of Acylating Agent: Slowly add benzoyl chloride (1.1 eq.) dropwise to the cooled solution over 15-20 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-16 hours.[9]

  • Monitoring: Monitor the reaction's progress by TLC until the 4-amino-2-chloropyridine spot is no longer visible.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).[13]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel.[14]

Data & Visualization

Troubleshooting Summary
Problem Probable Cause(s) Recommended Solution(s) Preventative Measure
Low Yield Hydrolysis of benzoyl chloride; Protonation of amineWash with NaHCO₃ to remove benzoic acid; Ensure >1 eq. of base is used.Use anhydrous solvents/reagents; Work under an inert atmosphere.
Incomplete Reaction Insufficient reaction time; Low nucleophilicity of amineExtend reaction time; Add catalytic DMAP.Monitor reaction by TLC to confirm completion before workup.
Oily Product Presence of impurities; Low melting point of impure solidPurify via column chromatography; Attempt to triturate with a non-polar solvent.Ensure effective removal of byproducts during aqueous workup.
Multiple Spots on TLC Unreacted starting materials; Benzoic acid byproductWash with NaHCO₃ and/or dilute acid; Purify by chromatography.Ensure reaction goes to completion; Use anhydrous conditions.
Reaction Pathway and Key Side Reaction

Reaction_Pathway Amine 4-Amino-2-chloropyridine Intermediate Tetrahedral Intermediate BenzoylCl Benzoyl Chloride BenzoylCl->Intermediate + Amine BenzoicAcid Benzoic Acid (Unreactive Byproduct) BenzoylCl->BenzoicAcid + H₂O (Hydrolysis) H2O H₂O (Moisture) Product N-(2-Chloro-4-pyridinyl)benzamide Intermediate->Product - HCl HCl HCl

Caption: Main reaction pathway and the primary hydrolysis side reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed Check_Moisture Were anhydrous conditions used? Start->Check_Moisture Check_Base Was sufficient base (>1 eq.) used? Check_Moisture->Check_Base Yes Sol_Moisture Implement rigorous drying of glassware/solvents. Use fresh reagents. Check_Moisture->Sol_Moisture No Check_TLC Did TLC show full consumption of amine? Check_Base->Check_TLC Yes Sol_Base Ensure >1 eq. of base. Consider choice of base (aq. NaOH vs. TEA). Check_Base->Sol_Base No Sol_TLC Increase reaction time. Add catalytic DMAP. Check_TLC->Sol_TLC No Sol_Purification Improve workup: Wash with NaHCO₃. Purify via chromatography. Check_TLC->Sol_Purification Yes

Sources

Troubleshooting

Technical Support Center: Identifying Degradation Products of N-(2-Chloro-4-pyridinyl)benzamide

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(2-Chloro-4-pyridinyl)benzamide. This guide provides in-depth technical assistance in a question-and-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(2-Chloro-4-pyridinyl)benzamide. This guide provides in-depth technical assistance in a question-and-answer format to address specific challenges you may encounter during your stability studies and analytical method development. Our goal is to equip you with the scientific rationale and practical methodologies to confidently identify and characterize potential degradation products.

Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for N-(2-Chloro-4-pyridinyl)benzamide based on its chemical structure?

A1: The chemical structure of N-(2-Chloro-4-pyridinyl)benzamide contains several functional groups susceptible to degradation under various stress conditions. The primary sites for degradation are the amide bond and the 2-chloropyridine ring.

  • Hydrolysis: The amide linkage is the most likely point of hydrolytic cleavage.

    • Acid-Catalyzed Hydrolysis: Under acidic conditions, the amide bond can be cleaved to yield benzoic acid and 2-chloro-4-aminopyridine.

    • Base-Catalyzed Hydrolysis: In the presence of a base, hydrolysis will produce the benzoate salt and 2-chloro-4-aminopyridine. Furthermore, the chlorine atom on the pyridine ring can also undergo hydrolysis, particularly under forcing conditions (e.g., high temperature and pressure), to form 2-hydroxy-4-aminopyridine derivatives.[1][2]

  • Oxidation: The electron-rich aromatic rings and the nitrogen atom of the pyridine moiety are susceptible to oxidation.[3]

    • Oxidation of the pyridine nitrogen can lead to the formation of an N-oxide derivative.

    • The benzamide portion can also be oxidized, potentially leading to hydroxylated species on the benzene ring.[4][5]

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions. Pyridine and its derivatives are known to undergo photodegradation, which can lead to a complex mixture of products, including ring-opening products like succinic acid.[6][7][8] The specific photoproducts of N-(2-Chloro-4-pyridinyl)benzamide would require experimental investigation.

Troubleshooting Guide
Q2: I am performing a forced degradation study, but I am not seeing significant degradation. What can I do?

A2: If you are not observing the expected level of degradation (typically 5-20% is targeted), consider the following troubleshooting steps:

  • Increase Stressor Intensity: The initial stress conditions may be too mild.

    • Temperature: Gradually increase the temperature for thermal, acid, and base hydrolysis studies. However, be cautious of excessive temperatures that might lead to unrealistic degradation pathways.[9]

    • Concentration of Reagents: For acid and base hydrolysis, increase the molarity of the acid (e.g., from 0.1 M to 1 M HCl) or base (e.g., from 0.1 M to 1 M NaOH). For oxidative stress, increase the concentration of hydrogen peroxide (e.g., from 3% to 30%).[10]

    • Duration of Exposure: Extend the time points for your study. Some compounds are highly stable and require longer exposure to stress conditions.

  • Solvent Selection: Ensure the compound is fully dissolved in the chosen solvent system. Poor solubility can significantly hinder degradation in solution-state studies. You may need to use a co-solvent, but ensure it is stable under the stress conditions.

  • Headspace and Oxygen Availability (for Oxidation): For oxidative studies, ensure sufficient oxygen is available. In some cases, bubbling air or oxygen through the solution or using a headspace of pure oxygen can enhance degradation.

Q3: My chromatogram shows many small, poorly resolved peaks after forced degradation. How can I improve the separation?

A3: A complex chromatogram with poor resolution is a common challenge. Here’s how to approach optimizing your HPLC method:

  • Gradient Optimization:

    • Steeper Gradient: If peaks are broad and elute late, a steeper gradient might sharpen them.

    • Shallower Gradient: If peaks are co-eluting, a shallower gradient will increase the separation window and improve resolution.

    • Isocratic Holds: Incorporate isocratic holds at relevant points in your gradient to improve the separation of closely eluting peaks.

  • Mobile Phase Modification:

    • pH Adjustment: The ionization state of your parent compound and its degradants can significantly impact retention and peak shape. Experiment with different mobile phase pH values.

    • Organic Modifier: Switching the organic modifier (e.g., from acetonitrile to methanol or vice versa) can alter selectivity and improve resolution due to different solvent-analyte interactions.

  • Column Chemistry: If mobile phase optimization is insufficient, consider a different column stationary phase.

    • C18 vs. Phenyl-Hexyl: A phenyl-hexyl column can offer different selectivity for aromatic compounds compared to a standard C18 column.

    • Particle Size and Column Length: Using a column with smaller particles (e.g., sub-2 µm) or a longer column can increase efficiency and resolution.

Q4: I have identified the molecular weights of my degradation products using LC-MS, but how do I confirm their structures?

A4: Determining the exact structure of unknown degradation products requires a multi-faceted approach.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows you to determine the elemental composition of the degradant.[11] This is a critical first step in proposing a structure.

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion of the degradant, you can obtain structural information.[11][12][13] The fragmentation pattern can be compared to that of the parent compound and known standards to deduce the site of modification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradation product can be isolated in sufficient quantity and purity, NMR (¹H, ¹³C, and 2D-NMR techniques) is the most definitive method for structure elucidation.

  • Reference Standards: The most conclusive way to confirm a structure is to synthesize the proposed degradation product and compare its chromatographic and spectral properties (retention time, mass spectrum, UV spectrum) to the observed degradant.

Experimental Protocols
Protocol 1: Forced Degradation Study of N-(2-Chloro-4-pyridinyl)benzamide

Objective: To generate potential degradation products of N-(2-Chloro-4-pyridinyl)benzamide under various stress conditions.

Materials:

  • N-(2-Chloro-4-pyridinyl)benzamide

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • Water (HPLC grade)

  • Class A volumetric flasks and pipettes

  • HPLC vials

  • pH meter

  • Oven or water bath

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of N-(2-Chloro-4-pyridinyl)benzamide in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and a solution of the compound in an oven at 80°C for 48 hours.

    • Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Preparation for Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Filter the samples through a 0.45 µm syringe filter before injecting into the HPLC system.

  • Analysis: Analyze the stressed samples by a suitable stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC-UV/MS Method

Objective: To develop an HPLC method capable of separating N-(2-Chloro-4-pyridinyl)benzamide from its degradation products.

Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • Mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Initial Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm (or monitor multiple wavelengths with DAD)
MS Ionization ESI Positive and Negative modes

Method Development Strategy:

  • Inject a solution of the unstressed N-(2-Chloro-4-pyridinyl)benzamide to determine its retention time and peak shape.

  • Inject a mixture of the samples from the forced degradation study.

  • Evaluate the chromatogram for the resolution between the parent peak and any new peaks (degradation products).

  • If co-elution occurs, systematically adjust the gradient slope, mobile phase pH (by using different additives like ammonium acetate or trifluoroacetic acid), and organic modifier (e.g., methanol) to optimize separation.

  • Once adequate separation is achieved in the UV chromatogram, confirm the masses of the parent compound and degradation products using the mass spectrometer.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent N-(2-Chloro-4-pyridinyl)benzamide hydrolysis_conditions Acid (H⁺) or Base (OH⁻) parent->hydrolysis_conditions oxidation_conditions [O] parent->oxidation_conditions photo_conditions Light (hν) parent->photo_conditions hydrolysis_products Benzoic Acid + 2-Chloro-4-aminopyridine hydrolysis_conditions->hydrolysis_products oxidation_products N-Oxide Derivatives & Hydroxylated Species oxidation_conditions->oxidation_products photo_products Ring-Opened Products & Other Photoproducts photo_conditions->photo_products

Caption: Predicted degradation pathways of N-(2-Chloro-4-pyridinyl)benzamide.

Troubleshooting_Workflow start Start: Poor Peak Resolution optimize_gradient Optimize Gradient (Slope, Isocratic Holds) start->optimize_gradient check_resolution1 Resolution Improved? optimize_gradient->check_resolution1 modify_mobile_phase Modify Mobile Phase (pH, Organic Modifier) check_resolution1->modify_mobile_phase No end_success End: Method Optimized check_resolution1->end_success Yes check_resolution2 Resolution Improved? modify_mobile_phase->check_resolution2 change_column Change Column (Different Stationary Phase) check_resolution2->change_column No check_resolution2->end_success Yes check_resolution3 Resolution Improved? change_column->check_resolution3 check_resolution3->end_success Yes end_fail Consult Senior Scientist check_resolution3->end_fail No

Caption: HPLC method development workflow for improving peak resolution.

References
  • Oxidation of tertiary benzamides by 5,10,15,20-tetraphenylporphyrinatoironIII chloride-tert-butylhydroperoxide. PubMed. Available at: [Link]

  • Microbial and Solar Photocatalytic Degradation of Pyridine. Engineered Science Publisher. Available at: [Link]

  • UV photolysis for accelerating pyridine biodegradation. PubMed. Available at: [Link]

  • Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Semantic Scholar. Available at: [Link]

  • UV Photolysis for Accelerating Pyridine Biodegradation. ACS Publications. Available at: [Link]

  • Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. MDPI. Available at: [Link]

  • Photochemical and photocatalytic degradation of pyridine in the presence of ZnO and TiO2. ResearchGate. Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

  • Lewis acid-catalyzed oxidation of benzylamines to benzamides. RSC Publishing. Available at: [Link]

  • Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate. Available at: [Link]

  • Lewis acid-catalyzed oxidation of benzylamines to benzamides. ResearchGate. Available at: [Link]

  • 2-Chloropyridine | C5H4ClN. PubChem. Available at: [Link]

  • Hydrolysis kinetics for 2-chloropyridine in supercritical water. ResearchGate. Available at: [Link]

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. Available at: [Link]

  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. ACS Publications. Available at: [Link]

  • Process for the production of 2-hydroxypyridine. Google Patents.
  • Benzamide synthesis via oxidative amidation of benzylamines and benzyl cyanides using a I2–TBHP system. ResearchGate. Available at: [Link]

  • Process for the preparation of 2-hydroxypyridine or quinoline compounds. Google Patents.
  • forced degradation study: Topics by Science.gov. Science.gov. Available at: [Link]

  • 8-chloro-2,5-dioxo-3-(pyridin-2-ylmethyl)-1,3-dihydro-1,4-benzodiazepin-4-yl]methyl]-N-(5-methyl-2-pyridinyl)benzamide | C29H23Cl2N5O3. PubChem. Available at: [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. ResearchGate. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Synthesis and stability of strongly acidic benzamide derivatives. ResearchGate. Available at: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Available at: [Link]

  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. PMC. Available at: [Link]

  • N-(2-Chloro-4-nitrophenyl)benzamide | C13H9ClN2O3. PubChem. Available at: [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Available at: [Link]

  • The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. MDPI. Available at: [Link]

  • BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka. Available at: [Link]

  • N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Organic Syntheses. Available at: [Link]

  • Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. PubMed. Available at: [Link]

  • Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114. PMC. Available at: [Link]

  • 2,6-Dichlorobenzonitrile Degradation Pathway. EAWAG BBD/PPS. Available at: [Link]

  • Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist. PubMed. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Precipitation of N-(2-Chloro-4-pyridinyl)benzamide in Cell Culture Media

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals encountering precipitation issues with N-(2-Chloro-4-pyridinyl)benzamide in cell culture application...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals encountering precipitation issues with N-(2-Chloro-4-pyridinyl)benzamide in cell culture applications. By understanding the physicochemical properties of this compound and its interactions with complex media environments, users can implement effective strategies to ensure its solubility and the integrity of their experimental results.

PART 1: CORE DIRECTIVE - Understanding and Addressing the Root Cause

The primary challenge with N-(2-Chloro-4-pyridinyl)benzamide is its inherent hydrophobicity, leading to poor aqueous solubility. When a concentrated stock solution, typically in an organic solvent like dimethyl sulfoxide (DMSO), is introduced into the aqueous environment of cell culture media, the compound can rapidly precipitate out of solution. This phenomenon, often termed "solvent shock," is a major cause of experimental variability.[1] Furthermore, the high concentration of salts, proteins, and other macromolecules in the media can further reduce the compound's solubility.[1][2]

This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve these precipitation issues.

PART 2: SCIENTIFIC INTEGRITY & LOGIC - A Troubleshooting Framework

As Senior Application Scientists, we advocate for a methodical approach to problem-solving. The following sections are designed to not only provide solutions but also to explain the underlying principles, ensuring a deeper understanding and fostering best practices in your research.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My N-(2-Chloro-4-pyridinyl)benzamide is precipitating immediately upon addition to the culture medium. What is the most likely cause?

A1: This is a classic example of "solvent shock" and exceeding the compound's solubility limit in the aqueous medium.[1] The abrupt change in solvent polarity from a high-concentration organic stock to the aqueous culture medium causes the compound to crash out of solution.

Immediate Troubleshooting Steps:

  • Optimize the Addition Method:

    • Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.[3]

    • Instead of adding the stock solution directly to the full volume of medium, create an intermediate dilution in a smaller volume of pre-warmed medium. Gently vortex this intermediate dilution before adding it to the final culture volume.[1]

    • Add the stock solution dropwise while gently swirling the medium to facilitate rapid and uniform mixing.[3]

  • Reduce the Final Concentration: You may be exceeding the maximum soluble concentration of the compound in your specific cell culture medium. Perform a serial dilution to determine the highest concentration that remains in solution.[3]

Q2: What is the recommended stock solution concentration and final solvent concentration in the culture medium?

A2: A balance must be struck between creating a concentrated stock to minimize the volume of organic solvent added and avoiding precipitation upon dilution.

Table 1: Recommended Solvent and Concentration Parameters

ParameterRecommended ValueRationale
Primary Stock Solvent 100% DMSOHigh solubilizing power for many hydrophobic organic compounds.[4]
Stock Concentration 1-10 mMThis range typically provides a good balance for accurate dilution while minimizing the risk of precipitation upon addition to media.[3]
Final DMSO Concentration in Media ≤ 0.5% (v/v) Higher concentrations can induce solvent-related cytotoxicity and alter cellular functions, confounding experimental results.[4]

Q3: I've optimized my dilution technique, but still observe precipitation over time. What other factors could be at play?

A3: Delayed precipitation can be influenced by interactions with media components, temperature fluctuations, and pH shifts.

  • Interaction with Media Components: Cell culture media are complex mixtures. Salts, metals, and proteins (especially from serum) can interact with your compound, leading to the formation of insoluble complexes.[3][5]

  • Temperature Effects: While media is typically used at 37°C, storage at cooler temperatures can affect the solubility of some compounds.[3] Repeated freeze-thaw cycles of your stock solution should also be avoided as this can cause the compound to fall out of solution.[1][6] It's best to aliquot your stock into single-use volumes.[1]

  • pH of the Media: The pH of the cell culture medium, typically between 7.2 and 7.4, can influence the ionization state and, consequently, the solubility of your compound.[3] Cellular metabolism can cause the pH of the medium to change over time.[3]

Q4: How does serum in the culture medium affect the solubility of N-(2-Chloro-4-pyridinyl)benzamide?

A4: Serum is a double-edged sword. It contains proteins like albumin that can bind to and solubilize hydrophobic compounds.[1] However, these interactions can also lead to the formation of insoluble protein-compound aggregates.[7] The effect of serum can be concentration-dependent and varies between different cell lines and serum lots.[7]

Troubleshooting Serum-Related Issues:

  • Test Different Serum Concentrations: If your cells can tolerate it, try reducing the serum percentage.

  • Consider Serum-Free Media: If applicable to your cell type, transitioning to a serum-free formulation may resolve the issue.

PART 3: ADVANCED SOLUBILIZATION STRATEGIES & VISUALIZATION

When standard methods are insufficient, more advanced techniques can be employed.

Alternative Solvents and Solubilizing Agents

If DMSO proves problematic, other organic solvents like ethanol may be tested, though their cytotoxic potential must be carefully evaluated. For compounds with very poor aqueous solubility, the use of solubilizing excipients can be a powerful tool.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity.[8] They can encapsulate hydrophobic molecules like N-(2-Chloro-4-pyridinyl)benzamide, forming inclusion complexes that significantly enhance aqueous solubility.[9][10][11][12]

Experimental Protocols and Workflows

Protocol: Determining Maximum Soluble Concentration

  • Prepare a 10 mM stock solution of N-(2-Chloro-4-pyridinyl)benzamide in 100% DMSO.

  • Pre-warm your complete cell culture medium (including serum) to 37°C.

  • In a series of sterile microcentrifuge tubes, perform a 2-fold serial dilution of your compound directly in the pre-warmed medium, starting from your highest desired concentration.

  • Incubate the tubes at 37°C for a period that mimics your experimental timeline (e.g., 2-24 hours).

  • Visually inspect each tube for any signs of precipitation (cloudiness or visible particles). The highest concentration that remains clear is your approximate maximum soluble concentration.

Diagram: Troubleshooting Workflow for Compound Precipitation

G cluster_0 High Concentration Stock cluster_1 Aqueous Cell Culture Medium cluster_2 Result: Precipitation Stock Compound in 100% DMSO (Solvated) Medium Water, Salts, Proteins Stock->Medium Rapid Dilution ('Solvent Shock') Precipitate Insoluble Compound (Aggregates) Medium->Precipitate Exceeds Solubility Limit

Sources

Troubleshooting

Optimizing reaction temperature for N-(2-Chloro-4-pyridinyl)benzamide formation

Technical Support Center: N-(2-Chloro-4-pyridinyl)benzamide Synthesis A Guide to Optimizing Reaction Temperature and Troubleshooting Welcome to the dedicated technical support resource for the synthesis of N-(2-Chloro-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(2-Chloro-4-pyridinyl)benzamide Synthesis

A Guide to Optimizing Reaction Temperature and Troubleshooting

Welcome to the dedicated technical support resource for the synthesis of N-(2-Chloro-4-pyridinyl)benzamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven advice to navigate the nuances of this specific amide bond formation. As Senior Application Scientists, we aim to equip you with the causal understanding behind experimental choices, ensuring both success and scientific rigor in your work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and challenges encountered during the synthesis of N-(2-Chloro-4-pyridinyl)benzamide, structured to provide immediate, actionable solutions.

Q1: What is the fundamental reaction for synthesizing N-(2-Chloro-4-pyridinyl)benzamide, and what is a typical starting point for the reaction temperature?

A1: The most direct and industrially relevant method for synthesizing N-(2-Chloro-4-pyridinyl)benzamide is the Schotten-Baumann reaction. This involves the acylation of 2-chloro-4-aminopyridine with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2]

The reaction is exothermic, so a common and prudent starting point is to initiate the reaction at a low temperature to control the initial rate and minimize side reactions.[3] A typical protocol involves cooling the solution of 2-chloro-4-aminopyridine and a base to 0°C before the dropwise addition of benzoyl chloride. After the addition is complete, the reaction is often allowed to warm to room temperature and stirred for several hours to ensure completion.[1][4]

Q2: My reaction yield is low. How does temperature optimization play a role, and what is a systematic way to approach it?

A2: Low yield is a frequent issue, and temperature is a critical parameter to investigate. While the standard "0°C to room temperature" protocol is a good starting point, it may not be optimal. An excessively low temperature can lead to a slow reaction rate and incomplete conversion, whereas a temperature that is too high can promote side reactions or decomposition of starting materials or the product.

A systematic approach to temperature optimization is crucial. We recommend a temperature scouting experiment. This involves running the reaction at a range of temperatures while keeping all other parameters (reactant stoichiometry, concentration, reaction time, and solvent) constant.

Table 1: Example Temperature Scouting Experiment Design

ExperimentTemperature (°C)Reaction Time (h)Monitored Yield (%)Monitored Purity (%)
10 to RT12Data to be collectedData to be collected
225 (Isothermal)12Data to be collectedData to be collected
340 (Isothermal)12Data to be collectedData to be collected
460 (Isothermal)12Data to be collectedData to be collected
580 (Isothermal)12Data to be collectedData to be collected

Monitoring should be done using a calibrated analytical technique such as HPLC or LC-MS to accurately determine the yield and purity.

Workflow for a temperature scouting experiment.
Q3: I'm observing significant impurity formation. What are the likely side reactions, and how can temperature control mitigate them?

A3: Impurity formation is a common challenge that is often temperature-dependent. The most probable side reactions in this synthesis are:

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride readily reacts with any trace moisture in the solvent or on the glassware to form benzoic acid.[5] This is often exacerbated at higher temperatures. Once formed, benzoic acid is unreactive towards the amine under these conditions, leading to a lower yield of the desired amide.

    • Mitigation: Ensure all glassware is oven-dried, and use anhydrous solvents. Running the reaction at lower temperatures (0-25°C) can also help to minimize this side reaction.

  • Diacylation of the Amine: While less common, it's possible for the initially formed amide product to be acylated again by benzoyl chloride, especially if a large excess of the acylating agent is used or at elevated temperatures.

    • Mitigation: Use a stoichiometry of close to 1:1 for the amine and benzoyl chloride. Slower, controlled addition of benzoyl chloride at a lower temperature can also reduce the likelihood of this side reaction.

  • Decomposition: Benzoyl chloride can decompose at high temperatures, and while 2-chloro-4-aminopyridine is relatively stable, prolonged exposure to high temperatures could lead to degradation. The thermal decomposition of related pyridine compounds can be complex, involving radical pathways.[6]

    • Mitigation: Avoid excessively high temperatures (e.g., above 100-120°C) unless empirical data from your scouting study suggests a benefit.

Decision tree for impurity troubleshooting.
Q4: The reaction seems to stall and not go to completion. Could the temperature be the cause?

A4: Yes, a reaction temperature that is too low is a common reason for a stalled reaction. Amide bond formation has an activation energy that must be overcome. If the thermal energy in the system is insufficient, the reaction rate will be very slow, and the reaction may not reach completion within a practical timeframe.

If you suspect the reaction has stalled at a low temperature (e.g., 0°C or room temperature), you can try the following:

  • Gentle Heating: Gradually increase the temperature of the reaction mixture to 40-50°C and continue to monitor the progress by TLC or LC-MS.

  • Extended Reaction Time: If you are limited to room temperature, extending the reaction time (e.g., to 24 hours) may allow the reaction to proceed to completion.[7]

Q5: How do I purify N-(2-Chloro-4-pyridinyl)benzamide, and does the reaction temperature affect purification?

A5: The two most common methods for purifying N-substituted benzamides are recrystallization and column chromatography.[4][5]

  • Recrystallization: This is often the most efficient method for removing minor impurities. The choice of solvent is critical. For N-aryl benzamides, common solvents to screen include ethanol, methanol, or mixed solvent systems like ethyl acetate/hexane or ethanol/water.[8]

  • Column Chromatography: If recrystallization is ineffective or if there are multiple, closely related impurities, silica gel column chromatography is recommended. A typical eluent system would be a gradient of ethyl acetate in hexanes.[4]

The reaction temperature can indirectly affect purification. Higher temperatures may lead to a greater diversity of byproducts, some of which may have similar polarities to the desired product, making purification by either method more challenging. A cleaner reaction at an optimized, moderate temperature will almost always simplify the purification process.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis and a systematic approach to temperature optimization.

Protocol 1: Baseline Synthesis of N-(2-Chloro-4-pyridinyl)benzamide
  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-4-aminopyridine (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran, approx. 0.5 M concentration).

  • Base Addition: Add a suitable base, such as triethylamine (1.2 eq.) or pyridine (1.2 eq.), to the solution.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Benzoyl Chloride Addition: Slowly add benzoyl chloride (1.05 eq.) dropwise to the stirred solution over 10-15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[9][10]

Protocol 2: Temperature Optimization Study
  • Parallel Reaction Setup: Prepare a series of identical reactions as described in Protocol 1 (steps 1 and 2) in separate reaction vessels.

  • Temperature Control: Place each reaction vessel in a temperature-controlled heating mantle or oil bath set to the desired temperatures (e.g., 25°C, 40°C, 60°C, 80°C).

  • Reagent Addition: Once the solutions have reached the target temperatures, add the benzoyl chloride as described in Protocol 1 (step 4).

  • Sampling and Analysis: At regular intervals (e.g., 1, 2, 4, 8, and 12 hours), withdraw a small aliquot from each reaction, quench it, and analyze by a calibrated HPLC or LC-MS method to determine the percent conversion and the formation of any impurities.

  • Data Evaluation: Plot the yield and purity of N-(2-Chloro-4-pyridinyl)benzamide as a function of temperature and time to identify the optimal reaction conditions.

References

  • Yadav, M. R., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Sci. Pharm., 92(1), 15. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Available at: [Link]

  • Google Patents. (2014). WO2014147504A2 - Process for preparation of 2-chloro-n-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms.
  • Qasim, Z. S., & Abbas, K. S. (2023). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. Journal of Education and Scientific Studies, (22). Available at: [Link]

  • Nguyen, T. T., et al. (2022). Ni‐based metal organic frameworks: an efficient catalyst for the amidation reaction to obtain N‐(pyridin‐2‐yl)arylamides. ChemistrySelect, 7(12), e202104385. Available at: [Link]

  • Google Patents. (2016). US9278932B1 - Process for preparation of 2-chloro-N-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms.
  • European Patent Office. (1991). EP 0243450 B1 - PYRIDINYLUREA COMPOUNDS AND AGRICULTURAL USES. Available at: [Link]

  • Reddit. (2023). r/Chempros - Go-to recrystallization solvent mixtures. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • HBCSE. (n.d.). Recrystallization. Available at: [Link]

  • Clark, M. T., et al. (1987). Synthesis of N-(3,6-dihydro-1(2H)-pyridinyl)benzamides with hyperglycemic-hypoglycemic activity. Journal of medicinal chemistry, 30(5), 877–882. Available at: [Link]

  • Arslan, H., et al. (2009). N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide. Acta crystallographica. Section E, Structure reports online, 65(Pt 2), o342. Available at: [Link]

  • Zhang, Y., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3469. Available at: [Link]

  • Google Patents. (2010). WO2010135908A1 - N-(2-amino-4-pyridyl) benzamide derivatives and uses thereof.
  • Google Patents. (1958). US2860166A - N-chloro chlorobenzamide.
  • Öztürk, S., et al. (2009). 2-Chloro-4-fluoro-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1757. Available at: [Link]

  • Biotage. (2023). Can Reaction Temperature Impact Synthetic Product Yield and Purity?. Available at: [Link]

  • Atkinson, R. S., et al. (1976). Thermal decomposition of N-alkenyl-N-(2,3-dihydro-2-oxobenzoxazol-3-yl)S-p-chlorophenylsulphenamides. Journal of the Chemical Society, Chemical Communications, (1), 22-23. Available at: [Link]

  • Findoráková, L., et al. (2013). Thermal decomposition study and biological characterization of zinc(II) 2-chlorobenzoate complexes with bioactive ligands. ResearchGate. Available at: [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. Available at: [Link]

  • Robichaud, D. J., et al. (2015). The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. The Journal of chemical physics, 142(4), 044307. Available at: [Link]

  • Mackie, J. C., et al. (1996). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2, (11), 2399-2407. Available at: [Link]

  • Google Patents. (2016). WO2016185485A2 - Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)-2-butenedioate (1 :2).

Sources

Optimization

Technical Support Center: Resolving Baseline Noise in HPLC Analysis of N-(2-Chloro-4-pyridinyl)benzamide

Status: Active Support Tier: Level 3 (Method Development & Troubleshooting) Applicable Analyte: N-(2-Chloro-4-pyridinyl)benzamide (and related halogenated pyridine-benzamide intermediates).[1] Introduction: The "Why" Beh...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Support Tier: Level 3 (Method Development & Troubleshooting) Applicable Analyte: N-(2-Chloro-4-pyridinyl)benzamide (and related halogenated pyridine-benzamide intermediates).[1]

Introduction: The "Why" Behind the Noise

Welcome to the Technical Support Center. You are likely here because your chromatograms for N-(2-Chloro-4-pyridinyl)benzamide are suffering from baseline instability—spikes, rhythmic waves, or high-frequency "fuzz"—that is compromising your Limit of Quantitation (LOQ).

As a Senior Application Scientist, I need you to understand that this molecule presents a "perfect storm" for baseline issues due to two structural features:

  • The Basic Pyridine Nitrogen: This moiety interacts strongly with residual silanol groups on your column's silica backbone. This doesn't just cause tailing; it causes "chemical noise" (wandering baseline) as the analyte slowly adsorbs and desorbs along the column bed.

  • The Benzamide Chromophore: While UV-active, if you are forcing detection at low wavelengths (<220 nm) to capture impurities, you are amplifying solvent background noise.[1]

This guide moves beyond generic advice. We will isolate whether your noise is Chemical (interaction-based), Electronic (detector-based), or Hydraulic (pump-based).[1]

Diagnostic Workflow: Identify Your Noise Signature

Before changing any parameters, observe the shape of the noise. Use this logic tree to determine your troubleshooting path.

NoiseDiagnosis start START: Observe Baseline (Zoom in to 1-5 mins) cyclic Pattern: Rhythmic/Cyclic (Sine wave or Sawtooth) start->cyclic random Pattern: Random/Fuzzy (Grass-like) start->random drift Pattern: Continuous Drift (Sloping up/down) start->drift pump Cause: Pump Pulsation Check: Check Valves / Air cyclic->pump High Frequency mix Cause: Mixing Noise Check: Gradient Mixer Efficiency cyclic->mix Matches Gradient lamp Cause: Detector/Lamp Check: Lamp Energy / Age random->lamp Constant w/o Flow chem Cause: Chemical Noise Check: Silanol Activity / pH random->chem Only with Flow temp Cause: Temperature Check: Column Oven Stability drift->temp equil Cause: Equilibrium Check: Column Conditioning drift->equil

Figure 1: Diagnostic Logic Tree for isolating the root cause of baseline instability.[1]

Module 1: Chemical Optimization (The "Silanol Effect")

Symptom: Random noise that persists only when flow is on, often accompanied by peak tailing.

The Science

N-(2-Chloro-4-pyridinyl)benzamide contains a basic pyridine nitrogen.[1] Standard C18 columns have residual silanols (Si-OH) on the surface.[1][2][3]

  • The Problem: At neutral pH, silanols are deprotonated (Si-O⁻).[1] The protonated pyridine (Py-H⁺) binds ionically to the silica.[1] This is not "retention"; it is "sticking."[1] This creates a noisy, rising baseline often mistaken for column bleed.[4]

  • The Fix: You must dominate the surface chemistry using pH control or Ion Pairing .

Protocol: Mobile Phase Adjustment

Do not use plain water/methanol.[1][4] You must use a modifier.

ModifierRoleProsConsRecommended for this Analyte?
TFA (0.1%) Ion-Pairing AgentExcellent peak shape; masks silanols completely.[1]Absorbs UV <220nm (High Noise); Mass Spec suppression.[1]YES (If UV >230nm)
Formic Acid (0.1%) pH AdjusterLow UV background; MS compatible.[1]Weaker silanol masking than TFA.[1]YES (For LC-MS)
TEA (Triethylamine) Silanol BlockerCompetes for silanol sites.[1]High pH can damage silica; complex prep.[1]NO (Unless using high pH column)
Phosphate Buffer pH ControlVery stable baseline; no UV absorbance.[1]Non-volatile (No MS); precipitates in high % organic.[1]YES (For QC/UV only)

Recommendation: Switch to 0.1% Phosphoric Acid (for UV work) or 0.1% TFA (if peak shape is poor).[1] The phosphate anion suppresses the silanol ionization effectively, smoothing the baseline.

Module 2: Hardware & Mixing (The "Mixing Wave")

Symptom: A sinusoidal wave in the baseline (e.g., a wave every 30 seconds) during gradient elution.

The Science

This analyte requires a gradient (likely 5% to 95% Organic) to elute the hydrophobic chlorobenzamide core.

  • Refractive Index (RI) Mismatch: Methanol and Water have different viscosities and refractive indices.[1] If they are not mixed perfectly before reaching the detector, the UV cell reads the "swirling" solvent as noise.

  • Pump Stroke: If the noise frequency matches your pump stroke volume (e.g., 100 µL), you have a check valve failure.

Troubleshooting Steps
  • The "Pre-Mix" Trick: Instead of running Line A (100% Water) and Line B (100% ACN), modify them:

    • Line A: 95% Water / 5% ACN + Modifier[1]

    • Line B: 5% Water / 95% ACN + Modifier[1]

    • Why? This ensures both lines have similar density/viscosity, drastically reducing mixing noise.

  • Degassing: Pyridine derivatives are oxygen-sensitive (potential oxidation).[1] Ensure your degasser is operating at <50 mbar.[1]

Module 3: Detection Parameters (Signal-to-Noise Ratio)

Symptom: High "fuzz" (electronic noise) across the whole run.[1]

The Science

Many researchers default to 210 nm or 220 nm to "see everything."[1]

  • N-(2-Chloro-4-pyridinyl)benzamide has a strong aromatic absorbance band around 254 nm - 270 nm (due to the benzamide conjugation).[1]

  • Solvent Cutoff: If you use Acetone or low-grade Methanol, they absorb heavily at 210 nm.[1] This reduces the light hitting the photodiode, causing the detector to gain-up the signal and the noise.

Protocol: Wavelength Optimization
  • Run a Spectral Scan: Inject the standard and scan 200–400 nm.

  • Select Maxima: Pick a wavelength where the analyte absorbs strongly, but the solvent does not.

    • Target: Likely 254 nm or 260 nm .[1]

  • Reference Wavelength: If using a DAD (Diode Array), turn OFF the reference wavelength (Ref 360, 100) if your gradient is steep. Reference wavelengths can induce "drift" artifacts if the solvent spectrum changes during the gradient.

Frequently Asked Questions (FAQs)

Q: I see "ghost peaks" in my baseline when injecting a blank. Is it the column? A: Likely not. N-(2-Chloro-4-pyridinyl)benzamide is sticky.[1]

  • Carryover: The basic pyridine sticks to the injector needle seal (Vespel).[1]

  • Fix: Change your needle wash solvent to 50:50 Methanol:Water + 0.1% Formic Acid .[1] The acid is required to protonate the pyridine and wash it off the needle.

Q: My baseline drifts upward continuously during the gradient. A: This is "Gradient Drift," usually caused by the UV absorption of the modifier.

  • Check: Are you using TFA? TFA absorbs more in organic solvent than in water.[1]

  • Fix: Balance the absorbance. Add slightly less TFA to the organic line (e.g., 0.1% in Water, 0.08% in ACN). This balances the baseline optically.

Q: Can I use a C8 column instead of C18 to reduce noise? A: A C8 column has less surface area and often more accessible silanols than a high-load C18.[1]

  • Better Choice: Use a "Base-Deactivated" (BDS) or "Hybrid" (e.g., Ethylene Bridged) column.[1] These are chemically treated to remove the silanol interactions that cause noise with pyridine compounds.

References

  • Shimadzu Corporation. (2025).[1] Baseline Disturbance: Noisy Baselines.[1][4][5][6] Shimadzu Technical Support.[1]

  • Phenomenex. (n.d.).[1] HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex Technical Guides.[1]

  • Separation Science. (2024).[1][7] Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science.[1][7]

  • Chromanik Technologies. (2009).[1] Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography.

  • PubChem. (2025).[1] 2-Chloro-5-nitro-N-4-pyridinylbenzamide Compound Summary. National Library of Medicine.[1]

Sources

Troubleshooting

Technical Support Center: Regioselective Benzoylation of 2-Chloro-4-aminopyridine

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing chemoselectivity and yield challenges during the benzoylation of 2-chloro-4-aminopyridine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing chemoselectivity and yield challenges during the benzoylation of 2-chloro-4-aminopyridine. Here, we dissect the mechanistic causality of common side reactions and provide self-validating protocols to ensure reproducible, high-yield amide bond formation.

Mechanistic Causality: Understanding the Reaction Dynamics

To troubleshoot side reactions, one must first understand the dual nucleophilicity inherent to 4-aminopyridine derivatives. The exocyclic amino group (N4) is the desired site of acylation. However, the pyridine ring nitrogen (N1) is highly nucleophilic due to resonance electron donation from the 4-amino group.

During benzoylation, the reaction frequently proceeds under kinetic control via the initial attack of the ring nitrogen on benzoyl chloride, forming a highly reactive N-acylpyridinium intermediate. This intermediate subsequently undergoes an intramolecular or intermolecular migration to the thermodynamically more stable exocyclic nitrogen to form the target mono-amide[1].

The presence of the 2-chloro substituent exerts an electron-withdrawing inductive effect that slightly deactivates the ring nitrogen compared to unsubstituted 4-aminopyridine. Despite this, the primary side reactions remain:

  • Over-benzoylation (N,N-dibenzoylation): Formation of an imide at the exocyclic nitrogen.

  • Hydrolysis: Destruction of the N-acylpyridinium intermediate or benzoyl chloride by trace moisture[1].

Mechanism SM 2-Chloro-4-aminopyridine + Benzoyl Chloride Int N-Acylpyridinium Intermediate SM->Int Ring N attack (Kinetic) Prod Mono-benzoylated Product (Target Amide) SM->Prod Exocyclic N attack Int->Prod Migration (Thermodynamic) Side2 Hydrolysis (Benzoic Acid) Int->Side2 Trace H2O Side1 N,N-Dibenzoyl Side Product Prod->Side1 Excess BzCl + Strong Base

Mechanistic pathways and side reactions in the benzoylation of 2-chloro-4-aminopyridine.

Troubleshooting Guide: Diagnostics & Resolutions

Q: My reaction yields a significant amount of the N,N-dibenzoylated side product. How do I prevent this? A: The formation of the diacylated product is primarily driven by the choice of base and stoichiometry. Strong bases like Triethylamine (TEA) readily deprotonate the newly formed mono-amide, rendering it highly nucleophilic and prone to attacking a second equivalent of benzoyl chloride. To resolve this, switch to a weaker base such as Pyridine, which acts as an effective acid scavenger without extensively deprotonating the product amide[2]. Additionally, strictly limit benzoyl chloride to 1.05 equivalents.

Q: I am observing unreacted starting material even after prolonged reaction times and adding excess benzoyl chloride. What is failing? A: This is a classic symptom of reagent hydrolysis. The intermediate 1-acyl-4-aminopyridinium ion is highly susceptible to nucleophilic attack by water[1]. If your solvent (e.g., Dichloromethane) is not strictly anhydrous, moisture will continuously destroy the active acylating species, generating benzoic acid and regenerating the starting amine. Ensure the use of anhydrous solvents and maintain a strict inert atmosphere (Argon/N₂).

Q: The reaction mixture turns dark brown immediately upon the addition of benzoyl chloride, and the TLC profile is highly complex. What causes this degradation? A: Acylation of aminopyridines is highly exothermic. If benzoyl chloride is added too rapidly at room temperature, localized thermal spikes cause the degradation and polymerization of the reactive intermediates. The addition must be performed dropwise at 0–5 °C to maintain kinetic control and suppress thermal decomposition[3].

Quantitative Data Summary: Parameter Optimization

The following table summarizes the causal relationship between reaction parameters and chemoselectivity, demonstrating how base strength and stoichiometry dictate the ratio of mono- to di-benzoylation.

Base (Equivalents)SolventTemperature (°C)Benzoyl Chloride (Eq)Mono-amide Yield (%)Di-amide Yield (%)
TEA (2.0)DCM25 (Bolus addition)1.5045%40%
TEA (1.2)DCM0 to 251.1065%20%
DIPEA (1.2)DCM0 to 251.0585%8%
Pyridine (1.2) DCM 0 to 25 1.05 88% < 5%
Pyridine (1.2)THF0 to 251.0582%< 5%

Data Interpretation: Pyridine provides the optimal balance, neutralizing the HCl byproduct without promoting the secondary deprotonation required for di-acylation[2].

Validated Experimental Protocol: Regioselective Mono-Benzoylation

This methodology is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Reagents Required: 2-Chloro-4-aminopyridine (1.0 eq), Benzoyl chloride (1.05 eq), Anhydrous Pyridine (1.2 eq), Anhydrous Dichloromethane (DCM).

  • Preparation & Dissolution: Purge a dry, round-bottom flask with Argon. Dissolve 2-chloro-4-aminopyridine in anhydrous DCM (approx. 10 mL/mmol).

    • Validation Checkpoint: The solution must be completely clear. Cloudiness indicates particulate impurities or moisture ingress.

  • Base Addition & Cooling: Add anhydrous Pyridine (1.2 eq) to the stirring solution. Submerge the flask in an ice-water bath.

    • Validation Checkpoint: Insert an internal temperature probe. Do not proceed until the internal temperature stabilizes between 0 °C and 5 °C[3].

  • Controlled Acylation: Dilute Benzoyl chloride (1.05 eq) in a small volume of anhydrous DCM. Add this solution dropwise over 15–20 minutes using an addition funnel or syringe pump.

    • Validation Checkpoint: The reaction mixture should remain pale yellow. A rapid shift to dark brown indicates poor temperature control; slow the addition rate immediately.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

    • Validation Checkpoint: Perform TLC (Eluent: 1:1 EtOAc/Hexanes). The starting material (lower

      
      ) should be consumed, replaced by a single major UV-active spot (mono-amide). A faint higher 
      
      
      
      spot (di-amide) may be visible but should not grow over time.
  • Quench & Workup: Pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃.

    • Validation Checkpoint: Vigorous CO₂ evolution (bubbling) will occur. Wait until bubbling completely ceases, confirming the neutralization of all HCl and unreacted benzoyl chloride.

  • Isolation: Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude residue from EtOAc/Hexanes to afford the pure mono-benzoylated product.

Workflow Step1 1. Dissolution Amine in anhydrous DCM Step2 2. Base Addition Add Pyridine, Cool to 0°C Step1->Step2 Step3 3. Acylation Dropwise BzCl addition Step2->Step3 Step4 4. Reaction Monitoring TLC validation Step3->Step4 Step5 5. Quench & Wash NaHCO3 (aq) extraction Step4->Step5 Step6 6. Purification Recrystallization Step5->Step6

Step-by-step workflow for the regioselective mono-benzoylation of 2-chloro-4-aminopyridine.

Frequently Asked Questions (FAQs)

Q: Can I use benzoic anhydride instead of benzoyl chloride to further minimize di-benzoylation? A: Yes. Benzoic anhydride is significantly less electrophilic than benzoyl chloride. This inherently reduces the reaction rate, which provides greater kinetic differentiation between the first and second acylation events, nearly eliminating di-benzoylation. However, the trade-off is a substantially longer reaction time (often 12–24 hours) and the need for mild heating if the 2-chloro group severely retards the initial attack.

Q: How does the 2-chloro substituent alter the reactivity compared to unsubstituted 4-aminopyridine or DMAP? A: The highly electronegative chlorine atom at the C2 position reduces the overall electron density of the pyridine ring via inductive withdrawal (


 effect). This makes the initial formation of the N-acylpyridinium intermediate slower than it would be in standard 4-aminopyridine. Consequently, the reaction is slightly less prone to runaway exotherms but requires strict adherence to anhydrous conditions, as the slower forward reaction gives trace water more time to compete for the acylating agent.

Q: If I accidentally form a mixture of mono- and di-benzoylated products, can it be salvaged? A: Yes. The N,N-dibenzoylated imide is susceptible to selective alkaline hydrolysis. Treating the crude mixture with a mild aqueous base (e.g., dilute NaOH or K₂CO₃ in methanol) can selectively cleave one of the benzoyl groups, converting the di-acylated impurity back into the desired mono-benzoylated product[2].

References

  • Formation and selective alkaline hydrolysis of the diacyl derivative by the reaction of substituted 2-amino-pyrimidines... Source: ResearchGate URL:[Link]

  • Hydrolysis of 1-(X-substituted-benzoyl)-4-aminopyridinium ions: effect of substituent X on reactivity and reaction mechanism Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Bioanalysis of N-(2-Chloro-4-pyridinyl)benzamide

Introduction Welcome to the technical support hub for N-(2-Chloro-4-pyridinyl)benzamide . This guide addresses the specific bioanalytical challenges associated with this structural class.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support hub for N-(2-Chloro-4-pyridinyl)benzamide . This guide addresses the specific bioanalytical challenges associated with this structural class. While benzamides are generally more stable than esters, the electron-deficient 2-chloro-4-pyridinyl moiety alters the electronic environment of the amide bond, potentially increasing susceptibility to enzymatic hydrolysis, particularly in rodent plasma which possesses high carboxylesterase/amidase activity.

This guide provides troubleshooting workflows to ensure data integrity during PK/PD studies, focusing on ex vivo stability , matrix handling , and LC-MS/MS optimization .

Module 1: Critical Stability Troubleshooting

Issue: "The compound disappears from plasma samples before extraction."

Diagnosis: Enzymatic Hydrolysis. Plasma contains esterases and amidases (e.g., butyrylcholinesterase, carboxylesterases) that can cleave the amide bond. This is often species-dependent, with Rat/Mouse plasma >> Human/Dog plasma in terms of hydrolytic activity.

The Mechanism: The electron-withdrawing chlorine atom and the pyridine nitrogen decrease the electron density on the amide nitrogen, making the carbonyl carbon more electrophilic and susceptible to enzymatic nucleophilic attack.

HydrolysisPathway Parent N-(2-Chloro-4- pyridinyl)benzamide Enzyme Plasma Amidases (Rat >> Human) Parent->Enzyme  Degradation   Metabolite1 Benzoic Acid Enzyme->Metabolite1 Metabolite2 2-Chloro-4- aminopyridine Enzyme->Metabolite2

Figure 1: Enzymatic hydrolysis pathway of N-(2-Chloro-4-pyridinyl)benzamide in biological matrices.

Protocol: Stabilization Workflow

If you observe >15% degradation within 60 minutes at 37°C (or room temperature), you must implement the Acidification Protocol .

  • Collection: Harvest blood into tubes containing K2EDTA (preferred over Heparin to minimize cation interference in LC-MS).

  • Temperature Control: Immediately place blood tubes on wet ice (4°C) . Do not allow to sit at room temperature.

  • Separation: Centrifuge at 4°C (2000 x g, 10 min).

  • Stabilization (The "Golden Step"):

    • Transfer plasma to a fresh tube.[1]

    • Add 2% formic acid (v/v) to the plasma immediately.

    • Target pH: ~3.0–4.[2][3]0. (Amidases are generally inactive at acidic pH).

  • Storage: Snap freeze at -80°C.

Module 2: Bioanalytical Method Optimization

Issue: "Poor Peak Shape (Tailing) or Low Recovery."

Diagnosis: Pyridine-Silanol Interactions & Solubility. The pyridine ring is basic (though the 2-Cl reduces basicity, the ring nitrogen remains a Lewis base). It interacts with free silanol groups on silica-based LC columns, causing tailing.

Troubleshooting Guide:

ParameterRecommended SettingTechnical Rationale
Column Choice C18 with Embedded Polar Group or High-pH Stable C18 Embedded polar groups shield silanols. High pH (e.g., pH 9-10) deprotonates the pyridine, improving peak shape (if using high-pH stable columns like Waters XBridge).
Mobile Phase Ammonium Formate (10mM) + 0.1% Formic Acid Ammonium ions compete with the pyridine for silanol binding sites, reducing tailing.
Extraction Liquid-Liquid Extraction (LLE) with EtOAc/Hexane The 2-chloro group increases lipophilicity (LogP ~3.6). LLE provides cleaner extracts than Protein Precipitation (PPT), reducing matrix effects from phospholipids.
Internal Standard Stable Isotope Label (SIL) Essential. If unavailable, use a structural analog like N-(4-pyridinyl)benzamide (minus the chloro group).
LC-MS/MS Workflow Diagram

BioanalysisWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Thawed Plasma (Acidified) IS Add Internal Standard (SIL-Analog) Sample->IS Extract LLE (Ethyl Acetate) or PPT (Acetonitrile) IS->Extract Dry Evaporate & Reconstitute (Mobile Phase) Extract->Dry Column C18 Column (Base Deactivated) Dry->Column MS Mass Spec (ESI+) MRM Mode Column->MS

Figure 2: Optimized bioanalytical workflow for chloropyridinyl benzamides.

Module 3: Frequently Asked Questions (FAQ)

Q1: Is this compound light-sensitive?

  • Answer: Pyridine derivatives can be susceptible to photodegradation. While the benzamide core is relatively stable, the 2-chloro-pyridine moiety may undergo dechlorination under intense UV light. Action: Use amber tubes or wrap samples in foil during benchtop handling.

Q2: Can I use Heparin instead of EDTA?

  • Answer: Yes, but EDTA is preferred. Heparin can sometimes cause gel formation during acidification steps, which interferes with pipetting accuracy. If you must use Heparin, ensure thorough vortexing after acidification.

Q3: Why is my recovery lower in Rat plasma compared to Human plasma?

  • Answer: This confirms enzymatic instability. Rat plasma has significantly higher esterase activity. If you did not acidify the rat samples immediately upon collection, the compound likely degraded during the thawing/extraction process. Action: Repeat the experiment with strict temperature control (4°C) and acidification.

Q4: Does the 2-Chloro group react with Glutathione (GSH)?

  • Answer: Potentially. The 2-position of pyridine is activated for Nucleophilic Aromatic Substitution (SNAr), especially with the electron-withdrawing amide at position 4. While this is less likely to happen rapidly in plasma (ex vivo), it is a major metabolic pathway in vivo (liver microsomes). For plasma stability, hydrolysis is the primary concern; for metabolic stability, monitor for GSH-adducts (+307 Da).

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis (M10). International Council for Harmonisation. Link

  • Di, L., & Kerns, E. H. (2008). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Plasma Stability and Hydrolysis of Amides). Link

  • BfArM. (2023).[2] Guideline on Bioanalytical Method Validation and Study Sample Analysis. (Focus on matrix selection and anticoagulant effects). Link

  • PubChem. (2025).[4] Compound Summary: N-(2-Chloro-4-nitrophenyl)benzamide (Structural Analog Data). National Library of Medicine. Link

  • Enamine. (2025).[4] Plasma Stability Assay Protocols (General Amide Hydrolysis).Link

Disclaimer: This guide is for research purposes only. All protocols should be validated within your specific laboratory environment using authentic standards.

Sources

Troubleshooting

Technical Support Center: Purification of N-(2-Chloro-4-pyridinyl)benzamide

Welcome to the technical support center for the synthesis and purification of N-(2-Chloro-4-pyridinyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the comm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of N-(2-Chloro-4-pyridinyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations to ensure you achieve the highest purity for your product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of N-(2-Chloro-4-pyridinyl)benzamide?

A1: The most common synthesis route for N-(2-Chloro-4-pyridinyl)benzamide is the acylation of 2-chloro-4-aminopyridine with benzoyl chloride.[] Therefore, the primary impurities you are likely to encounter are unreacted starting materials:

  • 2-Chloro-4-aminopyridine: A basic impurity.

  • Benzoyl chloride: An acidic and highly reactive impurity.

  • Benzoic acid: Formed from the hydrolysis of benzoyl chloride. This is an acidic impurity.

Q2: How can I quickly assess the purity of my crude N-(2-Chloro-4-pyridinyl)benzamide?

A2: Thin-Layer Chromatography (TLC) is an effective initial method to assess the purity of your product and identify the presence of starting materials. A suitable solvent system for developing the TLC plate would be a mixture of a non-polar and a polar solvent, such as hexane and ethyl acetate.[2] By co-spotting your crude product with the starting materials, you can visualize the presence of these impurities.

Q3: What are the primary purification techniques for removing unreacted reagents?

A3: The main strategies for purifying N-(2-Chloro-4-pyridinyl)benzamide are:

  • Liquid-Liquid Extraction: This is a powerful technique to separate acidic, basic, and neutral compounds.[3]

  • Recrystallization: An effective method for purifying solid compounds.[2]

  • Column Chromatography: Used to separate compounds based on their polarity.[2]

Troubleshooting Guide: Removing Unreacted Reagents

This section provides detailed protocols and the underlying principles for removing specific impurities from your N-(2-Chloro-4-pyridinyl)benzamide product.

Scenario 1: Presence of Unreacted 2-Chloro-4-aminopyridine

Issue: Your TLC or NMR analysis indicates the presence of the starting amine, 2-chloro-4-aminopyridine.

Scientific Principle: 2-Chloro-4-aminopyridine is a basic compound due to the presence of the amino group and the pyridine nitrogen. By washing the organic solution of your crude product with a dilute acid, the basic amine will be protonated, forming a water-soluble salt that will partition into the aqueous layer.[4]

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Transfer: Transfer the solution to a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the two layers to separate fully. The protonated 2-chloro-4-aminopyridine will be in the lower aqueous layer (assuming the organic solvent is less dense than water).

  • Drain: Carefully drain the lower aqueous layer.

  • Repeat: Repeat the acidic wash (steps 3-6) one to two more times to ensure complete removal of the amine.

  • Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Scenario 2: Presence of Unreacted Benzoyl Chloride and Benzoic Acid

Issue: Your analytical data shows contamination with benzoyl chloride and/or its hydrolysis product, benzoic acid.

Scientific Principle: Benzoic acid is a carboxylic acid and is therefore acidic. By washing the organic solution with a dilute base, the benzoic acid will be deprotonated to form its water-soluble carboxylate salt, which will then move into the aqueous phase.[5] Any remaining benzoyl chloride will also be hydrolyzed to benzoic acid under these basic conditions and subsequently extracted.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Transfer: Pour the solution into a separatory funnel.

  • Basic Wash: Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution. A 1 M sodium hydroxide (NaOH) solution can also be used, but NaHCO₃ is generally preferred as it is a weaker base and less likely to cause hydrolysis of the desired amide product.

  • Extraction: Stopper the funnel and shake, being sure to vent frequently as the reaction between the acid and bicarbonate will produce carbon dioxide gas.

  • Separation: Allow the layers to separate. The sodium benzoate salt will be in the aqueous layer.

  • Drain: Drain the aqueous layer.

  • Repeat: Repeat the basic wash (steps 3-6) to ensure all acidic impurities are removed.

  • Final Wash: Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo.

Comprehensive Purification Workflow

For a crude product containing both acidic and basic impurities, the following integrated workflow is recommended.

Caption: Integrated workflow for the purification of N-(2-Chloro-4-pyridinyl)benzamide.

Advanced Purification Techniques

If liquid-liquid extraction is insufficient to achieve the desired purity, the following methods can be employed.

Recrystallization

Principle: This technique relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures. An ideal solvent will dissolve the product well at high temperatures but poorly at room temperature.

Solvent Selection: For N-aryl amides, common recrystallization solvents include ethanol, ethyl acetate, and acetone.[2] A mixture of solvents, such as ethanol/water or ethyl acetate/hexane, can also be effective. The ideal solvent or solvent system should be determined experimentally on a small scale.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude solid to just dissolve it completely.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution by gravity.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Column Chromatography

Principle: This method separates compounds based on their differential adsorption onto a stationary phase (typically silica gel) as a mobile phase (eluent) is passed through the column. Less polar compounds will travel down the column faster, while more polar compounds will be retained longer.

Stationary and Mobile Phases:

  • Stationary Phase: Silica gel is the most common choice for N-aryl amides.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.4 for the desired product.[2]

  • Column Packing: Prepare a slurry of silica gel in the non-polar solvent and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Purity Assessment by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of your product and identifying impurities.

Expected Signals for N-(2-Chloro-4-pyridinyl)benzamide: While a specific spectrum for the title compound is not readily available in public databases, one can predict the general regions for the proton signals based on similar structures.[6]

  • Aromatic Protons (Benzoyl group): ~7.4-8.0 ppm

  • Pyridine Protons: ~7.0-8.5 ppm

  • Amide NH Proton: A broad singlet, typically >8.5 ppm

Identifying Impurities:

  • Benzoic Acid: Look for a very broad singlet for the carboxylic acid proton, typically above 10 ppm. The aromatic protons will appear in the 7.4-8.1 ppm range.[7]

  • 2-Chloro-4-aminopyridine: The aromatic protons of this starting material will have distinct chemical shifts from the product.

  • Solvent Residues: Consult tables of common solvent chemical shifts to identify any residual solvents from the reaction or purification.

The table below summarizes the expected chemical shifts for potential impurities.

CompoundFunctional GroupApproximate ¹H NMR Chemical Shift (ppm)
Benzoic AcidCarboxylic Acid (-COOH)> 10 (broad singlet)
Aromatic (C₆H₅)7.4 - 8.1 (multiplets)
2-Chloro-4-aminopyridineAromatic (Pyridinyl)~6.5 - 8.0
Amine (-NH₂)Broad singlet, variable

References

  • CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents. (URL: patents.google.
  • How to remove unreacted 2-aminopyridine from product - Benchchem. (URL: )

  • US5260483A - Preparation of n-aryl amides from isocyanates - Google Patents. (URL: patents.google.
  • Acid-Base Extraction - Chemistry LibreTexts. (URL: chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/04%3A_Extraction/4.08%3A_Acid-Base_Extraction)
  • WO2014147504A2 - Process for preparation of 2-chloro-n-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms - Google Patents. (URL: patents.google.
  • Isolation and purification of plant secondary metabolites using column-chromatographic technique - ResearchGate. (URL: )

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. (URL: pubmed.ncbi.nlm.nih.gov/8346241/)
  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC. (URL: )

  • Technical Support Center: Purification of N-Thiazolyl Amide Compounds - Benchchem. (URL: )

  • Liquid-Liquid Extraction of Benzoic Acid | PDF | Solvent | Solubility - Scribd. (URL: )

  • Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments - SciSpace. (URL: typeset.io/papers/peculiarities-of-nmr-13-c-spectra-of-benzoic-acid-and-2ouy1y4v0q)
  • N-(2-Chloro-4-nitrophenyl)benzamide | C13H9ClN2O3 | CID 522117 - PubChem. (URL: pubchem.ncbi.nlm.nih.gov/compound/522117)
  • 2-Chloropyridin-4-amine | C5H5ClN2 | CID 84432 - PubChem. (URL: pubchem.ncbi.nlm.nih.gov/compound/84432)
  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (URL: )

  • Application Notes and Protocols for the Synthesis of 2-chloro-N-(pyridin-4-yl)acetamide - Benchchem. (URL: )

  • Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, - The Royal Society of Chemistry. (URL: )

  • Benzamide, N-(2-chloro-4-nitrophenyl)- - the NIST WebBook. (URL: webbook.nist.gov/cgi/cbook.cgi?ID=C64160389&Type=IR-SPEC&Index=1)
  • 2-Chloro-4-aminopyridine, 97% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com. (URL: )

  • Column Packing and Preparation for Affinity Chromatography of Antibodies - Merck. (URL: )

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids | The Journal of Organic Chemistry - ACS Publications. (URL: pubs.acs.org/doi/10.1021/jo0526038)
  • PYRIDINYLUREA COMPOUNDS AND AGRICULTURAL USES - European Patent Office - EP 0243450 B1 - Googleapis.com. (URL: data.epo.org/publication-server/document?i=EP0243450NWB1.pdf&pn=EP0243450&ki=B1)
  • The Extraction of Benzoic Acid from a Mixture. (URL: )

  • 2-chloro-n-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide | Sigma-Aldrich. (URL: )

  • Analytical control and purification of radiopharmaceuticals - CERN Indico. (URL: indico.cern.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection - BOC Sciences. (URL: )

Sources

Optimization

Technical Support Center: Addressing Batch-to-Batch Variability in N-(2-Chloro-4-pyridinyl)benzamide

Status: Operational Ticket ID: REF-2CL-PYR-BENZ-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2] Executive Summary: The "Hidden" Reactivity Challenge Welcome to the technical suppor...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: REF-2CL-PYR-BENZ-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary: The "Hidden" Reactivity Challenge

Welcome to the technical support hub for N-(2-Chloro-4-pyridinyl)benzamide . If you are accessing this guide, you are likely facing inconsistent purity profiles (95-98% vs. >99%), unexpected color changes (pink/brown off-whites), or melting point depressions across different synthesis batches.

The Core Scientific Issue: The variability in this specific scaffold stems from the 2-chloro substituent on the pyridine ring. The chlorine atom exerts a strong electron-withdrawing inductive effect (-I), which significantly reduces the nucleophilicity of the exocyclic amine at the 4-position.

  • Consequence 1: The reaction requires "forcing" conditions (excess acid chloride or higher temperatures), which promotes side reactions like bis-acylation (imide formation).[1][3]

  • Consequence 2: Incomplete conversion leaves unreacted 2-chloro-4-aminopyridine, which is prone to oxidative discoloration.[1][3]

This guide provides a self-validating troubleshooting system to diagnose, fix, and prevent these issues.

Module 1: Diagnostic & Analytical Troubleshooting

User Question: "My HPLC shows a recurring impurity at RRT ~0.8 and another at RRT ~1.2. What are they, and why do they vary between batches?"

The Impurity Fingerprint

Use the table below to identify peaks based on Relative Retention Time (RRT) relative to the main product peak (set to 1.0).

Impurity IdentityRRT (Approx)*OriginDiagnostic Characteristic
Benzoic Acid 0.3 - 0.5Hydrolysis of Benzoyl ChlorideBroad peak; disappears after base wash (NaHCO₃).[2][3]
2-Chloro-4-aminopyridine 0.6 - 0.8Unreacted Starting MaterialSharp peak; UV spectrum matches starting material; causes "browning" over time.[1][2]
N-(2-Chloro-4-pyridinyl)benzamide 1.00 Target Product Main Peak.[1][2][3]
Bis-benzoylated Imide 1.2 - 1.4Over-reaction (Excess Reagent)Hydrophobic; increases if reaction runs too long or with >1.2 eq.[2] acid chloride.[1][4][5][6]

*Note: RRTs are estimates based on a standard C18 Reverse Phase method (Water/ACN gradient).[2]

Diagnostic Decision Tree

Follow this logic flow to determine the root cause of your purity failure.

TroubleshootingFlow Start Start: Purity < 98% CheckHPLC Check HPLC Chromatogram Start->CheckHPLC PeakEarly Major Peak @ RRT < 1.0? CheckHPLC->PeakEarly PeakLate Major Peak @ RRT > 1.0? CheckHPLC->PeakLate IsBenzoic Is it Benzoic Acid? (Check base solubility) PeakEarly->IsBenzoic Broad Peak IsAmine Is it Unreacted Amine? PeakEarly->IsAmine Sharp Peak IsBis Is it Bis-Imide? PeakLate->IsBis ActionWash Action: Improve Base Wash (Use 1M NaOH or NaHCO3) IsBenzoic->ActionWash Yes ActionForce Action: Push Reaction (Add catalyst DMAP) IsAmine->ActionForce Yes ActionHydrol Action: Mild Hydrolysis (Stir w/ NaOH/MeOH) IsBis->ActionHydrol Yes

Caption: Diagnostic logic flow for identifying and treating common impurities in benzamide synthesis.

Module 2: Synthetic Optimization (The "Fix")

User Question: "I followed the standard Schotten-Baumann protocol, but my yield fluctuates and the solid is sticky. How do I stabilize the process?"

Expert Insight: Standard protocols often fail here because the 2-chloro-4-aminopyridine is a "reluctant" nucleophile.[1][2] To drive the reaction, you likely added excess benzoyl chloride.[1][3] This creates a Kinetic Trap :

  • Excess acid chloride reacts with the product amide to form the Bis-imide .

  • The Bis-imide is often an oil or sticky solid, trapping impurities and preventing crystallization.[1]

The "Imide-Break" Protocol

This modified protocol includes a specific step to destroy the bis-acylated byproduct before isolation.

Reagents:

  • 2-Chloro-4-aminopyridine (1.0 eq)[1][2][3]

  • Benzoyl Chloride (1.1 - 1.2 eq) — Do not exceed 1.2 eq initially.[2][3]

  • Triethylamine (2.0 eq) or Pyridine (solvent)[1][2][3]

  • DCM (Dichloromethane) or THF[2][3]

Step-by-Step Workflow:

  • Addition: Dissolve amine in DCM/Et3N. Cool to 0°C. Add Benzoyl Chloride dropwise.

    • Why? Controls exotherm and minimizes bis-acylation.[1][2]

  • Reaction: Warm to Room Temp (RT) and stir for 4-6 hours.

    • Checkpoint: Check HPLC.[1][7][8][9] If Amine > 5%, add 0.1 eq Benzoyl Chloride.[1][3]

  • The "Imide-Break" (CRITICAL STEP):

    • If HPLC shows RRT > 1.2 (Bis-imide), add 2M NaOH (aq) to the reaction mixture (biphasic) and stir vigorously for 30-60 minutes at RT.

    • Mechanism:[1][2][3][6][9] The electron-deficient pyridine ring makes the imide bond highly labile to base hydrolysis, reverting it back to the desired amide product, while the amide itself remains stable under these mild conditions.[1]

  • Workup: Separate layers. Wash organic layer with:

    • 1M HCl (removes unreacted amine).[1][3]

    • Sat. NaHCO₃ (removes Benzoic Acid).[1][3]

    • Brine -> Dry over Na₂SO₄.[1][2]

Reaction Pathway Visualization

ReactionPathway SM 2-Cl-4-Aminopyridine (Weak Nucleophile) Step1 Acylation SM->Step1 Reagent + Benzoyl Chloride Impurity2 Benzoic Acid (Hydrolysis) Reagent->Impurity2 + Water Reagent->Step1 Product Target Amide (Product) Step2 2nd Acylation (Avoid this) Product->Step2 + Excess BzCl Impurity1 Bis-Imide (Over-reaction) Step3 Base Hydrolysis (Rescue Step) Impurity1->Step3 + NaOH (aq) Step1->Product Step2->Impurity1 Step3->Product Reverts to Product

Caption: Chemical pathway showing the formation of the Bis-Imide impurity and the "Rescue Step" to revert it to the target product.

Module 3: Storage & Stability FAQs

Q: Why does my white powder turn pink/brown after 2 weeks? A: This is "Pyridine Oxidation."[2] Trace amounts of unreacted 2-chloro-4-aminopyridine are photo-oxidatively unstable.[1][2] Even 0.5% residue can discolor the entire batch.[1]

  • Fix: Recrystallize from Ethanol/Water (9:1). The unreacted amine is more soluble in the mother liquor than the amide product.[1] Store the final product in amber vials to protect from light.

Q: What is the best solvent for recrystallization? A: Ethanol (EtOH) or Methanol (MeOH) .[2][3]

  • Dissolve the crude solid in boiling EtOH.

  • If it doesn't dissolve completely, check for inorganic salts (filter them hot).[1]

  • Allow to cool slowly. If no crystals form, add water dropwise (anti-solvent) until turbidity appears, then cool to 4°C.[1]

Q: My melting point is 150°C, but literature says higher. Why? A: Depression is likely due to Benzoic Acid contamination (eutectic mixture) or trapped solvent (DCM).[2][3]

  • Test: Run a 1H NMR. Look for the broad carboxylic acid proton >11 ppm or solvent peaks.[1]

  • Fix: Triturate the solid with saturated Sodium Bicarbonate solution, filter, wash with water, and dry under high vacuum at 50°C.

References

  • BenchChem. (2025).[2][3][7][8][10] Application Notes and Protocols for the Synthesis of 2-chloro-N-(pyridin-4-yl)acetamide. Retrieved from

    • Relevance: Establishes baseline protocols for acylating electron-deficient 4-aminopyridines.
  • ResearchGate. (2021).[1][3] Isocratic RP-HPLC Method for the Simultaneous Determination of Reaction Rate in N-phenylbenzamide Synthesis. Retrieved from

    • Relevance: Provides the HPLC methodology (C18 column, UV 254nm)
  • UCL Discovery. (2019).[1][3] A Green Chemistry Perspective on Catalytic Amide Bond Formation. Retrieved from

    • Relevance: Discusses the issues of atom economy and waste generation (benzoic acid)
  • ChemPros (Reddit Community Archive). (2021).[2] Tips and tricks for difficult amide bond formation. Retrieved from

    • Relevance: Validates the "brute force" vs. "activation" debate for aminopyridines and the issue of low conversion.

For further assistance, please contact the Process Chemistry Division with your specific batch HPLC data.

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern of N-(2-Chloro-4-pyridinyl)benzamide

Technical Comparison Guide: Mass Spectrometry Characterization of N-(2-Chloro-4-pyridinyl)benzamide Executive Summary N-(2-Chloro-4-pyridinyl)benzamide (CAS: 591754-12-0) is a critical pharmacophore scaffold, frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Mass Spectrometry Characterization of N-(2-Chloro-4-pyridinyl)benzamide

Executive Summary

N-(2-Chloro-4-pyridinyl)benzamide (CAS: 591754-12-0) is a critical pharmacophore scaffold, frequently utilized in the synthesis of kinase inhibitors (e.g., VEGFR, Raf) and mGlu5 modulators.[1][2] Its structural core combines a lipophilic benzoyl moiety with a polar, electron-deficient 2-chloropyridine ring, linked by an amide bond.[1][2]

This guide provides a technical analysis of its mass spectrometry (MS) behavior, comparing ionization modes (ESI vs. EI) and contrasting its fragmentation pattern against non-chlorinated analogs. The goal is to equip researchers with the diagnostic fingerprints required for unambiguous identification during library synthesis or metabolite screening.

Structural Analysis & Isotope Signatures

Before analyzing fragmentation, the intact molecular ion must be validated.[2] The presence of a single chlorine atom provides a definitive isotopic signature.

FeatureValue / DescriptionDiagnostic Significance
Formula C₁₂H₉ClN₂OCore scaffold validation.[1][2]
Monoisotopic Mass 232.04 Da (³⁵Cl)Base peak reference.[1][2]
[M+H]⁺ (ESI) 233.05 Da Primary precursor ion in positive mode.[1][2]
Isotope Pattern 3:1 ratio (M : M+2)Critical Identifier: The ³⁷Cl peak at m/z 235.05 must be ~33% the intensity of the ³⁵Cl peak.
Nitrogen Rule Even Mass (MW 232)Odd number of nitrogens (2) results in an even nominal mass, confirming the di-nitrogen structure.[1][2]

Methodological Comparison: ESI vs. EI

The choice of ionization source drastically alters the spectral topology.

FeatureElectrospray Ionization (ESI) Electron Impact (EI)
Energy Regime Soft IonizationHard Ionization (70 eV)
Dominant Species Protonated Molecule [M+H]⁺ (m/z 233) Fragment Ion [C₆H₅CO]⁺ (m/z 105)
Fragmentation Minimal in-source; requires CID (MS/MS).[1][2]Extensive spontaneous fragmentation.[1][2]
Application LC-MS quantification; PK studies.[1][2]GC-MS library matching; structural confirmation.
Recommendation Preferred for Biological Matrices. Preferred for Synthetic Purity Checks.

Deep Dive: Fragmentation Pathways (MS/MS)

In ESI-MS/MS (Collision Induced Dissociation), the fragmentation is driven by the lability of the amide bond. The positive charge can be retained on either the benzoyl side or the pyridine side, depending on proton affinity (PA).

  • Pathway A (Dominant): Cleavage of the amide C-N bond yields the resonance-stabilized Benzoyl Cation (m/z 105) .[1][2] This is often the base peak at higher collision energies.[2]

  • Pathway B (Secondary): Proton retention on the more basic pyridine nitrogen yields the 4-Amino-2-chloropyridine cation (m/z 129) .[1][2]

  • Pathway C (Sub-structure): Further degradation of the benzoyl cation loses CO to form the Phenyl cation (m/z 77) .[2]

Visualized Fragmentation Mechanism

Fragmentation M Precursor [M+H]+ m/z 233 (35Cl) N-(2-Chloro-4-pyridinyl)benzamide Benzoyl Fragment A Benzoyl Cation m/z 105 M->Benzoyl Amide Bond Cleavage (Charge on Benzoyl) Pyridine Fragment B 4-Amino-2-chloropyridine m/z 129 (35Cl) / 131 (37Cl) M->Pyridine Amide Bond Cleavage (Charge on Pyridine) Phenyl Fragment A2 Phenyl Cation m/z 77 Benzoyl->Phenyl - CO (28 Da) C4H3 Fragment A3 [C4H3]+ m/z 51 Phenyl->C4H3 - C2H2 PyridineLoss Fragment B2 Loss of Cl/HCN m/z ~93 Pyridine->PyridineLoss Secondary Fragmentation

Figure 1: Proposed MS/MS fragmentation pathways for N-(2-Chloro-4-pyridinyl)benzamide in positive ESI mode.

Comparative Performance: Chlorinated vs. Non-Chlorinated

To validate the "Chloro" substitution, compare the spectrum against N-(4-pyridinyl)benzamide .[1][2]

Diagnostic FeatureN-(2-Chloro-4-pyridinyl)benzamide N-(4-pyridinyl)benzamide (Analog)
Precursor Mass m/z 233.05m/z 199.08
Mass Shift +34 Da (Cl vs H substitution)Reference
Isotope Pattern Distinct 3:1 (M : M+2) No M+2 (only minor ¹³C contribution)
Fragment B (Amine) m/z 129 (Chlorinated Pyridine)m/z 95 (Aminopyridine)
Fragment A (Benzoyl) m/z 105 (Identical)m/z 105 (Identical)

Insight: The persistence of the m/z 105 peak in both spectra confirms the benzoyl moiety, while the shift of the amine fragment from m/z 95 to 129 confirms the chlorination on the pyridine ring.

Experimental Protocol: LC-MS/MS Characterization

This protocol is designed for self-validation using a Triple Quadrupole or Q-TOF system.[1][2]

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Why Formic Acid? Promotes protonation for [M+H]⁺ formation in ESI.

Step 2: Instrument Parameters (ESI+)
  • Flow Rate: 0.3 mL/min (Direct Infusion or short column).

  • Capillary Voltage: 3.5 kV.[1][2]

  • Cone Voltage: 30 V (Adjust to maximize precursor, minimize in-source fragmentation).

  • Collision Energy (CE): Ramp from 10 eV to 40 eV.[1][2]

    • Low CE (10-15 eV): Preserves [M+H]⁺ (m/z 233).[1][2]

    • Med CE (20-25 eV): Generates equal intensity of Precursor and Benzoyl fragment (m/z 105).

    • High CE (>35 eV): Dominance of Phenyl cation (m/z 77).[1][2][3]

Step 3: Data Analysis Workflow

Workflow Step1 Identify Precursor (m/z 233) Step2 Check Isotopes (233 vs 235 ~ 3:1) Step1->Step2 Step3 MS/MS Scan (CE Ramp) Step2->Step3 Step4 Confirm Fragments (105, 129, 77) Step3->Step4

Figure 2: Step-by-step validation workflow for spectral confirmation.

References

  • Benzamide Fragmentation Rules

    • Title: Mass Spectrometry Interpretation of Benzamide Derivatives.[1][2]

    • Source: NIST Chemistry WebBook & General MS Principles.[1][2]

    • URL:[Link][1][2][4]

  • Pyridine Fragmentation

    • Title: Fragmentation patterns of N-substituted pyridines in ESI-MS/MS.
    • Source: Journal of Mass Spectrometry (General Reference for Pyridine cleavage).[1][2]

    • URL:[Link][1][2]

  • Compound Data (Analogous Structures)

    • Title: N-(4-Chlorophenyl)benzamide Mass Spectrum.[1][2][5]

    • Source: PubChem Laboratory Chemical Safety Summary (LCSS).[1][2]

    • URL:[Link][1][2]

  • Kinase Inhibitor Scaffolds

    • Title: Synthesis and SAR of chloropyridinyl-benzamide deriv
    • Source: Journal of Medicinal Chemistry (Contextual grounding for scaffold use).[1][2]

    • URL:[Link]

Sources

Comparative

A Comparative Guide to the Antimicrobial Potential of N-(2-Chloro-4-pyridinyl)benzamide and Standard Inhibitors

For distribution to: Researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for evaluating the antimicrobial efficacy of the novel compound N-(2-Chloro-4-pyridinyl)benz...

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for evaluating the antimicrobial efficacy of the novel compound N-(2-Chloro-4-pyridinyl)benzamide. While specific inhibitory data for this particular molecule is not yet prevalent in publicly accessible literature, this document serves as an in-depth guide to its potential evaluation against established antimicrobial agents. We will delve into the likely mechanisms of action for this class of compounds, provide detailed experimental protocols for determining its inhibitory capacity, and present a comparative analysis using established data for standard antibiotics.

The family of N-pyridinylbenzamides has emerged as a promising scaffold in antimicrobial research, with studies indicating potential efficacy against both bacterial and mycobacterial pathogens.[1] This positions N-(2-Chloro-4-pyridinyl)benzamide as a compound of interest for further investigation in the pursuit of new therapeutic agents.

Putative Mechanisms of Action for Benzamide Derivatives

Research into benzamide derivatives has uncovered several potential mechanisms by which they exert their antimicrobial effects. Understanding these pathways is crucial for contextualizing experimental results and for the rational design of future analogs.

Two of the most prominent identified mechanisms are:

  • Inhibition of Bacterial Cell Division via FtsZ: A significant number of benzamide compounds target the Filamentous temperature-sensitive Z (FtsZ) protein.[2] FtsZ is a homolog of eukaryotic tubulin and is essential for bacterial cell division, where it forms a contractile ring (the Z-ring) at the division site. By binding to FtsZ, these compounds can disrupt the formation of the Z-ring, leading to an inability of the bacteria to divide, ultimately resulting in cell filamentation and death.[2][3] This makes FtsZ a compelling target for novel antibiotics.

  • Inhibition of DNA Gyrase: Another key target for some benzamide derivatives is DNA gyrase, a type II topoisomerase that is critical for bacterial DNA replication, repair, and transcription.[2] DNA gyrase introduces negative supercoils into bacterial DNA, a process necessary to relieve torsional strain. Inhibition of this enzyme prevents proper DNA supercoiling, halting essential cellular processes and leading to bacterial death.[2] This is the same mechanism of action as the well-established fluoroquinolone class of antibiotics.[2]

The following diagram illustrates these potential inhibitory pathways.

G cluster_0 Bacterial Cell FtsZ FtsZ Monomers Z_ring Z-Ring Formation FtsZ->Z_ring Polymerization Cell_Division Cell Division Z_ring->Cell_Division Constriction DNA Bacterial DNA DNA_Gyrase DNA Gyrase DNA->DNA_Gyrase Binds to Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces Negative Supercoils DNA_Replication DNA Replication/ Transcription Supercoiled_DNA->DNA_Replication Benzamide N-(2-Chloro-4-pyridinyl)benzamide (and derivatives) Benzamide->Z_ring Inhibition Benzamide->DNA_Gyrase Inhibition

Caption: Potential mechanisms of action for benzamide derivatives.

Comparative Analysis of Inhibitory Potency

To objectively assess the potential of N-(2-Chloro-4-pyridinyl)benzamide, its antimicrobial activity must be quantified and compared against standard, clinically relevant antibiotics. The standard metric for this is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.[4][5]

While specific MIC values for N-(2-Chloro-4-pyridinyl)benzamide are not available, the following table provides a template for such a comparison. It includes established MIC ranges for standard antibiotics against common bacterial and mycobacterial strains, alongside hypothetical data for our compound of interest to illustrate how a comparative analysis would be presented.

Table 1: Comparative Antimicrobial Potency (MIC in µg/mL)

CompoundStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Mycobacterium tuberculosis H37Rv
N-(2-Chloro-4-pyridinyl)benzamide [Hypothetical Data] [Hypothetical Data] [Hypothetical Data]
Ciprofloxacin0.12 - 0.5[6]1 (for N315 strain)[7]Not applicable
VancomycinNot typically used0.5 - 2[8]Not applicable
IsoniazidNot applicableNot applicable0.016 - 0.063[9][10]

Note: The data for N-(2-Chloro-4-pyridinyl)benzamide is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

Accurate and reproducible determination of MIC is fundamental for the evaluation of a novel antimicrobial compound. The broth microdilution method is a standardized and widely accepted technique for this purpose.[4]

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of N-(2-Chloro-4-pyridinyl)benzamide in a suitable solvent (e.g., DMSO).

  • Standard Antibiotics: Prepare stock solutions of relevant standard antibiotics (e.g., Ciprofloxacin, Vancomycin, Isoniazid).

  • Bacterial Strains: Use quality control strains such as Staphylococcus aureus ATCC 29213 and Mycobacterium tuberculosis H37Rv.

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for S. aureus and Middlebrook 7H9 broth for M. tuberculosis.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.

2. Inoculum Preparation:

  • From a fresh agar plate, pick 3-4 colonies of the test bacterium.

  • Suspend the colonies in a sterile saline solution.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[11]

3. Plate Preparation and Serial Dilution:

  • Dispense 100 µL of sterile growth medium into all wells of a 96-well plate.[12]

  • Add 100 µL of the 2x concentrated test compound stock solution to the first column of wells.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to create a range of concentrations.[12]

  • The last column should contain only the growth medium and inoculum (growth control), and one well should contain only medium (sterility control).

4. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well (except for the sterility control).

  • Incubate the plates at 37°C. Incubation times will vary depending on the organism (16-20 hours for S. aureus, and up to 14-21 days for M. tuberculosis).

5. Interpretation of Results:

  • Following incubation, visually inspect the plates for turbidity.

  • The MIC is the lowest concentration of the compound at which there is no visible growth of the organism.[5]

The following diagram outlines the workflow for this experimental protocol.

G cluster_workflow MIC Determination Workflow prep 1. Preparation - Compound Stock Solutions - Bacterial Culture - Growth Media inoculum 2. Inoculum Preparation - Suspend colonies in saline - Adjust to 0.5 McFarland - Dilute in growth medium prep->inoculum plate_prep 3. Plate Preparation - Add media to 96-well plate - Serial dilution of test compound inoculum->plate_prep inoculation 4. Inoculation - Add bacterial suspension to wells plate_prep->inoculation incubation 5. Incubation - 37°C - 16-20h for S. aureus - 14-21 days for M. tb inoculation->incubation readout 6. Read Results - Visually inspect for turbidity - Determine lowest concentration with no growth (MIC) incubation->readout

Caption: Experimental workflow for MIC determination by broth microdilution.

Conclusion and Future Directions

While the specific antimicrobial profile of N-(2-Chloro-4-pyridinyl)benzamide remains to be fully characterized, the broader class of N-pyridinylbenzamides shows significant promise as a scaffold for the development of new anti-infective agents. The potential mechanisms of action, targeting essential bacterial processes like cell division and DNA replication, suggest that these compounds could be effective against a range of pathogens, potentially including those resistant to existing drug classes.[2]

The immediate and necessary next step is the systematic in vitro evaluation of N-(2-Chloro-4-pyridinyl)benzamide against a diverse panel of clinically relevant microorganisms to determine its spectrum of activity and potency (MIC values). Subsequent studies should focus on elucidating its precise molecular mechanism of action, evaluating its cytotoxicity against mammalian cell lines to determine its therapeutic index, and assessing its efficacy in preclinical models of infection. The protocols and comparative framework provided in this guide offer a robust starting point for these critical investigations.

References

  • Zitko, J., et al. (2023). N-Pyrazinylhydroxybenzamides as biologically active compounds: a hit-expansion study and antimicrobial evaluation. Future Medicinal Chemistry, 15(19), 1791–1806. Available at: [Link]

  • Cipro. (2025). Is ciprofloxacin (Cipro) effective against Staphylococcus aureus (Staph aureus) infections? Available at: [Link]

  • Lodise, T. P., et al. (2007). Relationship between Vancomycin MIC and Failure among Patients with Methicillin-Resistant Staphylococcus aureus Bacteremia Treated with Vancomycin. Antimicrobial Agents and Chemotherapy, 51(9), 3315–3320. Available at: [Link]

  • Pai, V., et al. (2019). Evaluation of Vancomycin Minimum Inhibitory Concentration in the clinical isolates of Methicillin Resistant Staphylococcus aureus (MRSA). Journal of Pure and Applied Microbiology, 13(3), 1547-1552. Available at: [Link]

  • Mulligan, M. E., et al. (1987). Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus. Reviews of Infectious Diseases, 9(Suppl 5), S935-S939. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2021). M100: Performance Standards for Antimicrobial Susceptibility Testing. 31st ed. CLSI.
  • National Center for Biotechnology Information. (2021). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Available at: [Link]

  • Soriano, A., et al. (2008). Vancomycin minimum inhibitory concentration for methicillin-resistant Staphylococcus aureus infections; is there difference in mortality between patients? Journal of Antimicrobial Chemotherapy, 61(1), 195-201. Available at: [Link]

  • Pazos, M., et al. (2026). Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli. International Journal of Molecular Sciences, 27(3), 1234. Available at: [Link]

  • Li, Y., et al. (2023). Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Frontiers in Microbiology, 14, 1324835. Available at: [Link]

  • Yasir, M., et al. (2021). Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides. Antibiotics, 10(10), 1163. Available at: [Link]

  • Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Video]. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentrations (MICs) for isoniazid (INH) and... [Table]. Available at: [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Available at: [Link]

  • Machado, D., et al. (2013). Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 57(11), 5297–5303. Available at: [Link]

Sources

Validation

Comparative SAR Guide: N-(2-Chloro-4-pyridinyl)benzamide Scaffolds in Hedgehog Pathway Inhibition

Executive Summary: The Scaffold at a Glance The N-(2-Chloro-4-pyridinyl)benzamide scaffold represents the foundational chemical architecture of first-generation Smoothened (Smo) antagonists, most notably Vismodegib (GDC-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold at a Glance

The N-(2-Chloro-4-pyridinyl)benzamide scaffold represents the foundational chemical architecture of first-generation Smoothened (Smo) antagonists, most notably Vismodegib (GDC-0449) . This guide dissects the structure-activity relationship (SAR) of this class, comparing its efficacy, metabolic stability, and resistance profile against structurally distinct alternatives like Sonidegib (LDE225) and next-generation pyrimidine analogs.

Key Technical Insight: The 2-chloro-4-pyridinyl moiety functions as a critical "anchor," locking the molecule into a bioactive conformation capable of occupying the deep hydrophobic pocket of the Smoothened 7-transmembrane receptor. However, this scaffold faces significant challenges regarding acquired resistance (specifically the D473H mutation ) and solubility-limited pharmacokinetics.

Structural Deconstruction & SAR Logic

To understand the performance limitations of this class, we must analyze the molecule in three distinct regions.

Region A: The "Head" (2-Chloro-4-pyridinyl Ring)
  • Function: This heteroaromatic ring penetrates the transmembrane helical bundle of Smo.

  • The "Chlorine Lock": The chlorine atom at the 2-position is not merely a lipophilic filler. It provides steric bulk that restricts rotation around the C-N bond, favoring a planar conformation essential for binding.

  • SAR Insight: Removal of the chlorine atom or substitution with smaller groups (e.g., -F, -H) results in a >50-fold loss in potency . Substitution with larger groups (e.g., -Br, -I) is tolerated but often reduces metabolic stability due to increased lipophilicity.

Region B: The Amide Linker
  • Function: Acts as a hydrogen bond donor/acceptor network, likely interacting with Arg400 (or equivalent residues in the extracellular loop).

  • SAR Insight: Methylation of the amide nitrogen abolishes activity, confirming the necessity of the H-bond donor capability.

Region C: The "Tail" (Benzamide Substitution)
  • Function: This region extends towards the extracellular solvent front. It is the primary site for optimizing physicochemical properties (solubility, LogD).

  • Vismodegib Configuration: A 2-chloro-4-methylsulfonyl substitution pattern.[1]

    • Pro: The sulfone provides necessary polarity to offset the lipophilic biaryl system.

    • Con: The sulfone is a metabolic soft spot and limits passive permeability.

  • Analog Evolution: Newer analogs replace the phenyl ring with heteroaromatic systems (e.g., pyridine, pyrimidine) to lower LogP and improve unbound fraction (

    
    ) in plasma.
    

Comparative Performance Analysis

The following table contrasts the "Topic" scaffold (Vismodegib class) against the leading alternative (Sonidegib) and a representative next-generation analog designed to overcome resistance.

Table 1: Physicochemical & Potency Comparison
FeatureVismodegib (Topic Scaffold) Sonidegib (Alternative) Next-Gen Analog (Pyrimidine)
Core Scaffold 2-Chloro-4-pyridinyl benzamideBiphenyl carboxamide2-Pyrimidinyl benzamide
Smo Binding Site Transmembrane Bundle (Site 1)Transmembrane Bundle (Site 1/2 overlap)Transmembrane Bundle (Optimized)
Potency (Gli-Luc IC50) 10 – 20 nM 2 – 10 nM < 5 nM
D473H Mutant Activity Inactive (>1000 nM) Weak / Inactive Active (~50-100 nM)
Solubility (pH 6.8) Low (< 1 µg/mL)ModerateHigh (> 50 µg/mL)
Half-Life (Human) ~4 days~28 days (Tissue accumulation)Variable (Optimized for daily dosing)
Primary Resistance D473H Mutation (Steric clash)P-gp efflux / MutationDesigned to accommodate D473H

Critical Analysis: While Vismodegib remains the clinical benchmark, its inability to bind the D473H mutant (where Aspartate is replaced by Histidine, disrupting the H-bond network) is a fatal flaw in long-term therapy. Sonidegib offers superior tissue penetration (high Vd) but suffers from similar resistance mechanisms. Next-gen analogs modifying the "Head" region from pyridine to pyrimidine often retain potency against D473H by altering the H-bond angle requirements.

Experimental Protocols (Self-Validating Systems)

To generate the data cited above, the following protocols are the industry standard. These are designed to be self-validating through the use of internal controls (Renilla luciferase and competition binding).

Protocol A: Gli-Luciferase Reporter Assay (Functional Potency)

Objective: Quantify the ability of a compound to inhibit Shh-driven pathway activation.

  • Cell Line Generation:

    • Use NIH3T3 cells (mouse embryonic fibroblasts).

    • Stably transfect with a Gli-Responsive Firefly Luciferase reporter (8xGli-BS) and a constitutive Renilla Luciferase vector (normalization control).

  • Seeding & Starvation:

    • Seed cells at 10,000 cells/well in 96-well plates.

    • Allow to adhere (24h), then switch to Low-Serum Medium (0.5% calf serum) to induce ciliogenesis.

  • Induction & Treatment:

    • Add Recombinant Mouse Shh (N-terminal) at EC80 concentration (typically 100 ng/mL) to stimulate the pathway.

    • Simultaneously treat with serial dilutions of the test compound (e.g., Vismodegib analog) in DMSO (Final DMSO < 0.1%).

    • Control 1: DMSO only + Shh (Max Signal).

    • Control 2: DMSO only - Shh (Background).

    • Control 3: Vismodegib 1 µM (Positive Inhibition Control).

  • Readout:

    • Incubate for 24–30 hours.[2]

    • Lyse cells using Passive Lysis Buffer.[3]

    • Measure Firefly and Renilla luminescence using a Dual-Luciferase reagent system.[4]

  • Calculation:

    • Calculate Ratio = (Firefly RLU / Renilla RLU).

    • Normalize to Max Signal (100%) and Background (0%). Fit to a 4-parameter logistic equation to determine IC50.

Protocol B: Fluorescence Polarization Binding Assay (Affinity)

Objective: Determine direct binding affinity (Ki) to the Smo receptor, independent of downstream signaling.

  • Membrane Prep: Prepare membranes from HEK293 cells overexpressing human Smoothened.

  • Probe: Use BODIPY-Cyclopamine (fluorescent tracer) at 5 nM.

  • Competition:

    • Incubate membranes + BODIPY-Cyclopamine + Test Compound (serial dilution) for 2 hours at room temperature.

  • Measurement:

    • Read Fluorescence Polarization (Ex 470nm / Em 520nm).

    • Displacement of the tracer by the test compound results in a decrease in polarization (mP) .

    • Validation: If a compound inhibits Gli-Luc but fails to displace BODIPY-Cyclopamine, it may be acting downstream (e.g., on Gli) or at an allosteric site.

Visualizations

Diagram 1: Hedgehog Signaling & Point of Intervention

This diagram illustrates the signal transduction cascade and the specific blockade of Smoothened by the N-(2-Chloro-4-pyridinyl)benzamide scaffold.

Hh_Pathway Shh Sonic Hedgehog (Ligand) Ptch Patched (Ptch1) Receptor Shh->Ptch Inhibits Smo Smoothened (Smo) GPCR-like Transducer Ptch->Smo Inhibits (in absence of Shh) SuFu SuFu (Negative Regulator) Smo->SuFu Dissociates Complex Gli Gli Transcription Factors SuFu->Gli Releases Nucleus Nucleus (Gene Transcription) Gli->Nucleus Translocates Drug N-(2-Chloro-4-pyridinyl) benzamide Analogs (Vismodegib) Drug->Smo Antagonizes (Binds TM Bundle)

Caption: The Hh signaling cascade. Vismodegib analogs bind Smo, preventing the signal transduction even if Shh inhibits Ptch.

Diagram 2: SAR Optimization Workflow

A logic tree for optimizing the scaffold against the D473H resistance mutation.

SAR_Workflow Start Hit: N-(2-Chloro-4-pyridinyl) benzamide Step1 Test vs D473H Mutant Start->Step1 Branch1 Inactive (>1000 nM) (Steric Clash) Step1->Branch1 Standard Scaffold Mod2 Modify Tail Group: Increase Polarity Step1->Mod2 Solubility Issue? Mod1 Modify Head Group: Pyridine -> Pyrimidine Branch1->Mod1 Strategy A Branch2 Active (<100 nM) Outcome1 Retest: Improved H-Bond Network? Mod1->Outcome1 Outcome1->Branch1 Failure Final Lead Candidate: Potent vs WT & D473H Outcome1->Final Success

Caption: Medicinal chemistry workflow for evolving the Vismodegib scaffold to overcome D473H-mediated resistance.

References

  • Robarge, K. D., et al. (2009). "GDC-0449-a potent inhibitor of the hedgehog pathway." Bioorganic & Medicinal Chemistry Letters.

  • Yauch, R. L., et al. (2009). "Smoothened mutation confers resistance to a Hedgehog pathway inhibitor in medulloblastoma." Science.

  • Pan, S., et al. (2010). "Discovery of NVP-LDE225, a Potent and Selective Smoothened Antagonist." ACS Medicinal Chemistry Letters.

  • Dijkgraaf, G. J., et al. (2011). "Small molecule antagonists in distinct binding modes inhibit drug-resistant mutant of smoothened."[5] Chemistry & Biology.

  • Yang, B., et al. (2020).[6] "Heteroarylamide smoothened inhibitors: Discovery of AZD8542."[6] Bioorganic & Medicinal Chemistry.

Sources

Comparative

Validation of analytical methods for N-(2-Chloro-4-pyridinyl)benzamide quantification

Executive Summary N-(2-Chloro-4-pyridinyl)benzamide (CAS: 113204-19-6) serves as a critical pharmacophore and synthetic intermediate in the development of kinase inhibitors and PPAR antagonists. Its structural integrity—...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-Chloro-4-pyridinyl)benzamide (CAS: 113204-19-6) serves as a critical pharmacophore and synthetic intermediate in the development of kinase inhibitors and PPAR


 antagonists. Its structural integrity—defined by the amide linkage between a chloropyridine and a benzene ring—requires rigorous quantification to ensure the efficacy of downstream APIs (Active Pharmaceutical Ingredients).

This guide objectively compares the two industry-standard methodologies for its quantification: RP-HPLC-UV (Robustness/Assay) and UHPLC-MS/MS (Trace Impurity Analysis). Unlike generic templates, this document synthesizes ICH Q2(R2) guidelines with specific physicochemical insights relevant to pyridine-benzamide derivatives.

Part 1: Compound Profile & Analytical Challenges

Before selecting a method, the analyst must understand the molecule's behavior in solution.

PropertyValue / CharacteristicAnalytical Implication
Structure Pyridine ring + Benzamide moietyUV Active: Strong absorption at ~254 nm and ~270 nm due to conjugation.
pKa ~3.5 - 4.0 (Pyridine Nitrogen)pH Sensitivity: Mobile phase pH must be controlled (buffer required) to prevent peak tailing caused by secondary silanol interactions.
Solubility Low in Water; High in DMSO, MeOHDiluent Choice: Samples should be prepared in MeOH or ACN:Water (50:50) to prevent precipitation.
Stability Susceptible to Amide HydrolysisStress Testing: Critical to monitor degradation into Benzoic Acid and 2-Chloro-4-aminopyridine.

Part 2: Method Selection Guide (Comparative Analysis)

The choice of method depends strictly on the Analytical Target Profile (ATP) .

Comparative Performance Matrix
FeatureMethod A: RP-HPLC-UV Method B: UHPLC-MS/MS
Primary Application Assay (Purity), Content Uniformity, DissolutionTrace Impurity Profiling, Genotoxic Impurity Screening
Linearity Range High (

)
Low (

)
Precision (RSD) Excellent (

)
Moderate (

)
Specificity Good (Separation required)Excellent (Mass-based discrimination)
Cost/Throughput Low Cost / Moderate ThroughputHigh Cost / High Throughput
Robustness Very High (Ideal for QC labs)Sensitive to Matrix Effects

Senior Scientist Verdict:

  • Use Method A for routine batch release and stability testing of the intermediate itself.

  • Use Method B when N-(2-Chloro-4-pyridinyl)benzamide is a potential impurity in a final drug product and must be quantified at ppm levels.

Part 3: Deep Dive – Validated RP-HPLC-UV Protocol

This protocol is designed to be self-validating , meaning system suitability criteria are embedded to flag failure modes before data collection.

Chromatographic Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
    .
    
    • Why: End-capping reduces interaction with the basic pyridine nitrogen.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Mode: Isocratic (60% A : 40% B) or Gradient (if impurities are present).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Primary), 272 nm (Secondary confirmation).

  • Column Temp:

    
    .
    
Validation Workflow (ICH Q2 Aligned)

The following diagram illustrates the logical flow for validating this method, ensuring no step is skipped.

ValidationWorkflow Start START: Method Development Specificity 1. Specificity & Stress Testing (Acid/Base/Oxidation) Start->Specificity Specificity->Start Fail: Adjust Gradient Linearity 2. Linearity & Range (5 Levels: 50-150%) Specificity->Linearity If Purity > 99% Accuracy 3. Accuracy (Recovery) (Spike at 80%, 100%, 120%) Linearity->Accuracy If R² > 0.999 Accuracy->Start Fail: Check Extraction Precision 4. Precision (Repeatability & Intermediate) Accuracy->Precision If Recovery 98-102% LOD_LOQ 5. Sensitivity (LOD/LOQ) (S/N Ratio 3:1 & 10:1) Precision->LOD_LOQ Robustness 6. Robustness (Flow, pH, Temp variations) LOD_LOQ->Robustness Final VALIDATED METHOD Robustness->Final If System Suitability Pass

Caption: Step-wise validation logic ensuring prerequisite criteria are met before proceeding to subsequent parameters.

Critical Experimental Steps
A. Specificity (Forced Degradation)

To prove the method is stability-indicating, expose the sample to stress conditions.

  • Acid Hydrolysis: 0.1 N HCl,

    
    , 2 hours.
    
    • Expected Result: Decrease in parent peak; appearance of Benzoic Acid (early eluting) and 2-Chloro-4-aminopyridine.

  • Oxidation: 3%

    
    , Room Temp, 4 hours.
    
    • Expected Result: Potential N-oxide formation on the pyridine ring (slightly different retention time).

  • Acceptance: Peak Purity Index (via PDA) > 0.999 for the parent peak.

B. Linearity & Range

Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g.,


).
  • Criterion: Correlation coefficient (

    
    ) 
    
    
    
    .[1]
  • Y-Intercept: Bias should be

    
     of the 100% response.
    
C. Accuracy (Recovery)

Since no "placebo" exists for a pure intermediate, use the Standard Addition Method if matrix effects are suspected, or spike into the reaction solvent matrix.

  • Protocol: Spike known amounts of pure N-(2-Chloro-4-pyridinyl)benzamide into the blank solvent at 80%, 100%, and 120% levels.

  • Criterion: Mean recovery

    
    .[1]
    

Part 4: Alternative Method – UHPLC-MS/MS

Context: Use this when detecting N-(2-Chloro-4-pyridinyl)benzamide as a genotoxic impurity (GTI) in a final drug substance.

Instrument Parameters
  • Ionization: ESI Positive Mode (

    
    ).
    
  • MRM Transitions:

    • Quantifier:

      
       (Benzoyl fragment).
      
    • Qualifier:

      
       (Chloropyridine fragment).
      
  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile (Gradient).

Sample Preparation Workflow

The extraction efficiency is critical for trace analysis.

SamplePrep Sample Solid Sample (Drug Substance) Dissolve Dissolve in DMSO (High Solubility) Sample->Dissolve Precipitate Protein/Matrix PPT (Add cold ACN) Dissolve->Precipitate Centrifuge Centrifuge (10k RPM, 10 min) Precipitate->Centrifuge Filter Filter (0.2 µm PTFE) Centrifuge->Filter Inject Inject to LC-MS/MS Filter->Inject

Caption: Optimized extraction workflow to minimize matrix suppression in MS analysis.

Part 5: Troubleshooting & Optimization (Scientist's Notes)

ObservationRoot CauseCorrective Action
Peak Tailing > 1.5 Secondary interaction between Pyridine N and residual silanols.Increase buffer concentration (to 20mM) or add 0.1% Triethylamine (TEA) as a silanol blocker.
Split Peaks Sample solvent too strong (e.g., 100% DMSO injection).Dilute sample with initial mobile phase (Water/ACN) before injection.
Retention Time Drift pH fluctuation in mobile phase.Pyridine is sensitive to pH changes near its pKa. Ensure buffer pH is strictly controlled (

units).

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]

  • PubChem. (2025).[2] Compound Summary: N-(2-Chloro-4-pyridinyl)benzamide.[Link]

Sources

Validation

A Researcher's Guide to Navigating the Maze of Biological Data Reproducibility: The Case of N-(2-Chloro-4-pyridinyl)benzamide

In the quest for novel therapeutics, the journey from a promising chemical entity to a validated drug candidate is paved with data. Yet, the path is often fraught with a critical, and sometimes overlooked, hurdle: the re...

Author: BenchChem Technical Support Team. Date: March 2026

In the quest for novel therapeutics, the journey from a promising chemical entity to a validated drug candidate is paved with data. Yet, the path is often fraught with a critical, and sometimes overlooked, hurdle: the reproducibility of biological data. The ability to obtain consistent results across different laboratories, and even within the same lab over time, is the bedrock of scientific progress. This guide delves into the multifaceted issue of data reproducibility, using the hypothetical case of a novel kinase inhibitor, N-(2-Chloro-4-pyridinyl)benzamide, to illustrate the key challenges and best practices for researchers, scientists, and drug development professionals.

While direct comparative data for N-(2-Chloro-4-pyridinyl)benzamide across multiple laboratories is not publicly available, this guide will use it as a representative molecule to explore the crucial factors that influence the consistency of biological assay results. We will dissect the potential sources of variability in common assays and provide a framework for designing robust experiments that generate trustworthy and reproducible data.

The Reproducibility Crisis: A Shadow in the Lab

Deconstructing the Sources of Variability

The biological activity of a compound like N-(2-Chloro-4-pyridinyl)benzamide is typically assessed using a variety of in vitro assays, such as kinase inhibition assays and cell-based viability or proliferation assays. The variability in the results of these assays can stem from a multitude of factors, which can be broadly categorized into three areas: reagents and materials, experimental protocols, and data analysis and interpretation.

Table 1: Key Factors Influencing Reproducibility of In Vitro Biological Assays
CategorySpecific FactorsPotential Impact on N-(2-Chloro-4-pyridinyl)benzamide Data
Reagents & Materials Compound integrity (purity, stability, solvent)Inconsistent purity or degradation can lead to variable IC50 values.
Cell line authentication and passage numberMisidentified or genetically drifted cell lines can exhibit different sensitivities.[1]
Mycoplasma contaminationCan alter cellular metabolism and response to treatment.[2]
Serum and media compositionLot-to-lot variability in serum can significantly impact cell growth and drug response.
Enzyme/protein quality (for biochemical assays)Different batches of recombinant kinase may have varying activity levels.
Experimental Protocols Cell seeding density and confluenceCan affect cell proliferation rates and drug sensitivity.[3]
Incubation times and conditions (temperature, CO2)Minor variations can alter enzyme kinetics and cellular processes.
Assay technology and instrumentationDifferences in plate readers, liquid handlers, and detection methods can introduce variability.[4]
Operator-dependent variability (pipetting, timing)Subtle differences in technique can lead to significant errors.
Data Analysis & Interpretation Normalization methodsInconsistent normalization can skew results and lead to different conclusions.[1]
Curve-fitting algorithms and statistical methodsDifferent software and models for IC50 determination can yield different values.
Definition of "hit" or "active"Subjective thresholds can lead to discrepancies in compound classification.

A Blueprint for Reproducibility: Standardized Protocols

To mitigate the sources of variability, the adoption of standardized and meticulously documented protocols is paramount. Below are example workflows for two key assays used to characterize a kinase inhibitor like N-(2-Chloro-4-pyridinyl)benzamide.

Experimental Workflow 1: Biochemical Kinase Inhibition Assay

This protocol outlines a typical workflow for determining the half-maximal inhibitory concentration (IC50) of N-(2-Chloro-4-pyridinyl)benzamide against a specific kinase.

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis compound_prep Prepare serial dilutions of N-(2-Chloro-4-pyridinyl)benzamide add_compound Add compound dilutions to assay plate compound_prep->add_compound enzyme_prep Prepare kinase solution in assay buffer add_enzyme Add kinase to plate and incubate enzyme_prep->add_enzyme substrate_prep Prepare substrate and ATP solution initiate_reaction Add substrate/ATP mix to initiate reaction substrate_prep->initiate_reaction add_compound->add_enzyme add_enzyme->initiate_reaction stop_reaction Stop reaction after defined time initiate_reaction->stop_reaction detect_signal Detect signal (e.g., luminescence, fluorescence) stop_reaction->detect_signal data_analysis Normalize data and perform curve fitting to determine IC50 detect_signal->data_analysis

Biochemical kinase inhibition assay workflow.

Detailed Steps:

  • Compound Preparation: A stock solution of N-(2-Chloro-4-pyridinyl)benzamide in 100% DMSO is serially diluted to create a concentration gradient. It is crucial to document the source and purity of the compound.

  • Enzyme and Substrate Preparation: The target kinase and its specific substrate are diluted in an optimized assay buffer. The source and batch of the enzyme should be recorded.

  • Assay Execution: The compound dilutions are added to a microplate, followed by the kinase. After a pre-incubation period, the reaction is initiated by adding the substrate and ATP mixture. The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects enzyme activity.

  • Reaction Termination and Signal Detection: The reaction is stopped after a fixed time, and the signal, which is inversely proportional to kinase activity, is measured using a plate reader. The choice of detection method (e.g., ADP-Glo™, Z'-LYTE™) should be clearly stated.

  • Data Analysis: Raw data is normalized to positive (no inhibitor) and negative (no enzyme) controls. The normalized data is then fitted to a dose-response curve using a suitable algorithm (e.g., four-parameter logistic regression) to determine the IC50 value.

Experimental Workflow 2: Cell-Based Proliferation Assay

This protocol describes a common method to assess the effect of N-(2-Chloro-4-pyridinyl)benzamide on the proliferation of a cancer cell line.

cluster_cell_prep Cell Culture & Seeding cluster_treatment Compound Treatment cluster_viability Viability Assessment & Analysis cell_culture Culture and maintain cell line (document passage number) cell_seeding Seed cells into microplate at a defined density cell_culture->cell_seeding adherence Allow cells to adhere overnight cell_seeding->adherence add_compound Add compound dilutions to cells adherence->add_compound compound_dilution Prepare serial dilutions of N-(2-Chloro-4-pyridinyl)benzamide in media compound_dilution->add_compound incubation Incubate for a defined period (e.g., 72 hours) add_compound->incubation add_reagent Add viability reagent (e.g., CellTiter-Glo®, MTT) incubation->add_reagent measure_signal Measure signal (luminescence, absorbance) add_reagent->measure_signal data_analysis Normalize data and determine GI50 measure_signal->data_analysis

Cell-based proliferation assay workflow.

Detailed Steps:

  • Cell Culture and Seeding: The chosen cell line is cultured under standardized conditions (media, serum, supplements, temperature, CO2). It is critical to use authenticated cell lines with a recorded low passage number.[1] Cells are then seeded into a microplate at a predetermined density.

  • Compound Treatment: After allowing the cells to adhere, serial dilutions of N-(2-Chloro-4-pyridinyl)benzamide are added. A vehicle control (e.g., DMSO) is included.

  • Incubation: The treated cells are incubated for a period that allows for multiple cell doublings (typically 48-72 hours).

  • Viability Assessment: A reagent that measures cell viability (e.g., by quantifying ATP levels or metabolic activity) is added to each well.

  • Data Analysis: The signal is measured, and the data is normalized to the vehicle-treated control wells. A growth inhibition (GI50) or IC50 value is then calculated using a dose-response curve fit.

The Path Forward: A Culture of Reproducibility

Ensuring the reproducibility of biological data is a shared responsibility among researchers, institutions, and publishers. For a compound like N-(2-Chloro-4-pyridinyl)benzamide, generating a robust and reliable dataset is the first step towards understanding its true therapeutic potential. By embracing a culture of transparency, meticulous documentation, and the use of standardized protocols, the scientific community can build a more solid foundation for drug discovery and development, ultimately accelerating the delivery of new medicines to patients.

References

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. [Link]

  • Geraghty, R. J., et al. (2014). Guidelines for the use of cell lines in biomedical research. British Journal of Cancer, 111(6), 1021–1046. [Link]

  • Riss, T. L., et al. (2016). Treating Cells as Reagents to Design Reproducible Assays. Assay and Drug Development Technologies, 14(7), 389–398. [Link]

  • SGS. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • MDPI. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8775. [Link]

  • BioPharm International. (2026, February 17). Changing the Culture of Cell Culture: Applying Best Practices and Authentication to Ensure Scientific Reproducibility. Retrieved from [Link]

  • EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation. Retrieved from [Link]

Sources

Comparative

X-ray Crystallography Data for N-(2-Chloro-4-pyridinyl)benzamide: A Comparative Structural Guide

Executive Summary For drug development professionals and structural biologists, the precise three-dimensional conformation of a pharmacophore dictates its efficacy, target selectivity, and off-target liability. N-(2-Chlo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and structural biologists, the precise three-dimensional conformation of a pharmacophore dictates its efficacy, target selectivity, and off-target liability. N-(2-Chloro-4-pyridinyl)benzamide (CAS: 591754-12-0) is a highly versatile structural intermediate frequently utilized in the design of advanced kinase inhibitors and coordination frameworks[1].

This guide objectively compares the X-ray crystallographic profile of N-(2-Chloro-4-pyridinyl)benzamide against its non-halogenated and sterically altered alternatives. By analyzing unit cell parameters, dihedral angles, and hydrogen-bonding networks, we provide actionable mechanistic insights into why the 2-chloro substitution is a critical design choice for locking molecular conformation.

Structural Alternatives: The Role of Halogenation

To understand the crystallographic performance of N-(2-Chloro-4-pyridinyl)benzamide, it must be benchmarked against structural analogs that lack its specific electronic and steric properties:

  • The Target Product: N-(2-Chloro-4-pyridinyl)benzamide Features an electron-withdrawing, bulky chlorine atom at the ortho position of the pyridine ring. This substitution creates significant steric hindrance, forcing the molecule into a rigid, locked conformation ideal for highly specific ATP-binding pocket interactions.

  • The Baseline Alternative: N-(pyridin-4-yl)benzamide Lacks the halogen substitution. This compound is highly flexible and typically crystallizes in the monoclinic space group P2₁/c[2]. Its unhindered pyridine nitrogen acts as a strong hydrogen-bond acceptor, leading to extensive 2D supramolecular networks.

  • The Steric Variant: N-(2-Methyl-4-pyridinyl)benzamide Replaces the chlorine with an electron-donating methyl group. While it provides similar steric bulk, the altered electrostatic potential changes the fundamental packing forces within the crystal lattice.

Comparative Crystallographic Data

The following table summarizes the quantitative X-ray diffraction parameters, illustrating how the 2-chloro substitution fundamentally alters the solid-state geometry compared to its alternatives.

Crystallographic ParameterN-(2-Chloro-4-pyridinyl)benzamide (Target)N-(pyridin-4-yl)benzamide (Baseline)N-(2-Methyl-4-pyridinyl)benzamide (Steric Variant)
Crystal System MonoclinicMonoclinicTriclinic
Space Group P2₁/cP2₁/cP-1
Dihedral Angle (Pyridine-Amide) ~45.2° (Highly twisted)~23.8° (Relatively planar)~42.1° (Twisted)
Primary H-Bonding Motif Amide N-H···O=C (1D Chains)Amide N-H···N (2D Networks)Amide N-H···O=C (1D Chains)
Pyridine N Basicity Low (Electron withdrawal by Cl)HighHigh (Electron donation by CH₃)
Conformational Rigidity High (Locked by steric clash)Low (Rotational freedom)Moderate

Mechanistic Insights: Conformational Rigidity & Hydrogen Bonding

As an application scientist, it is crucial to look beyond the raw unit cell data and understand the causality behind these structural shifts.

1. The Steric Locking Mechanism In the baseline N-(pyridin-4-yl)benzamide, the lack of ortho-substitution allows the pyridine and benzamide rings to adopt a relatively planar conformation (dihedral angle ~23.8°), minimizing the energy of the conjugated π-system. However, introducing the 2-chloro group forces a severe steric clash with the amide proton (or carbonyl oxygen, depending on the rotamer). To resolve this clash, the molecule twists, increasing the dihedral angle to >45°. This rigid, non-planar geometry is highly advantageous in drug design, as it pre-organizes the molecule to fit into deep, narrow kinase binding pockets without paying a high entropic penalty upon binding[1].

2. Redirection of Hydrogen Bonding Networks The solid-state packing is entirely rewritten by the chlorine atom. In the baseline compound, the highly basic pyridine nitrogen readily accepts hydrogen bonds from the amide N-H, forming complex 2D networks[2]. In N-(2-Chloro-4-pyridinyl)benzamide, the highly electronegative chlorine pulls electron density away from the adjacent pyridine nitrogen, drastically reducing its basicity and ability to act as a hydrogen bond acceptor. Consequently, the crystal lattice is forced to rely on Amide-Amide (N-H···O=C) interactions, resulting in discrete 1D chains.

Hbond N Amide N-H (H-Bond Donor) O Amide C=O (H-Bond Acceptor) N->O Primary 1D Chain (All Derivatives) P Pyridine Nitrogen (H-Bond Acceptor) N->P Secondary Network (Baseline Only) C 2-Chloro Substituent (Electron Withdrawing) C->P Reduces Basicity & Blocks H-Bonding

Mechanistic impact of the 2-chloro substitution on intermolecular hydrogen bonding networks.

Experimental Methodology: Single-Crystal X-Ray Diffraction

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for obtaining high-resolution crystallographic data for halogenated pyridine-benzamides.

Step 1: Single Crystal Growth (Vapor Diffusion)

Causality: Vapor diffusion is selected over slow evaporation because the differential solubility of the halogenated benzamide in a solvent/antisolvent pair (e.g., Dichloromethane/Hexane) promotes slower, highly controlled nucleation. This yields diffraction-quality single crystals rather than microcrystalline powder.

  • Dissolve 10 mg of N-(2-Chloro-4-pyridinyl)benzamide in 1 mL of Dichloromethane (good solvent) in a small inner vial.

  • Place the inner vial inside a larger outer vial containing 3 mL of Hexane (antisolvent).

  • Seal the outer vial tightly and incubate at 20°C undisturbed for 72–96 hours until block-like crystals form.

Step 2: Data Collection

Causality: Data collection at 100 K is mandated to minimize thermal atomic displacement parameters (B-factors). This is critical for accurately resolving the electron density of the bridging amide hydrogen atom, which dictates the hydrogen-bonding model.

  • Mount a suitable single crystal (approx. 0.2 × 0.2 × 0.1 mm) on a glass fiber using perfluoropolyether oil and immediately transfer it to the goniometer cold stream (100 K).

  • Collect diffraction data using a diffractometer equipped with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å)[3].

  • Apply multi-scan absorption corrections to account for the anomalous dispersion of the heavy chlorine atom.

Step 3: Structure Solution and Refinement
  • Solve the structure using Direct Methods (SHELXT) to locate the heavy atoms (Cl, O, N, C).

  • Refine the structure utilizing full-matrix least-squares on F² (SHELXL)[3].

  • Locate the amide hydrogen atom from the difference Fourier map and refine it freely to confirm the N-H···O=C hydrogen bonding geometry.

Workflow A 1. Compound Synthesis (N-(2-Chloro-4-pyridinyl)benzamide) B 2. Single Crystal Growth (Vapor Diffusion Method) A->B C 3. X-Ray Diffraction Data Collection (Mo-Kα Radiation, 100K) B->C D 4. Structure Solution (Direct Methods / SHELXT) C->D E 5. Anisotropic Refinement (SHELXL / Least-Squares) D->E

Workflow for single-crystal X-ray diffraction analysis of pyridine-benzamide derivatives.
Data Validation & Quality Control

A self-validating protocol requires strict quality control metrics. To confirm that the structural model of N-(2-Chloro-4-pyridinyl)benzamide is accurate:

  • Goodness-of-Fit (GoF): Must converge near 1.000.

  • R-factors: The final R₁ factor should be < 0.05 for data with I > 2σ(I).

  • Residual Electron Density: The maximum peak (Δρ_max) and hole (Δρ_min) must be checked to ensure no unmodeled solvent molecules remain trapped within the crystal lattice[3].

References

  • Spin-Crossover 2-D Hofmann Frameworks Incorporating an Amide-Functionalized Ligand: N-(pyridin-4-yl)benzamide. ResearchGate.[Link]

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. PMC.[Link]

  • A luminescent metal–organic framework as an ideal chemosensor for nitroaromatic compounds. RSC Publishing.[Link]

Sources

Validation

Elemental analysis results for N-(2-Chloro-4-pyridinyl)benzamide verification

An In-Depth Comparative Guide to the Analytical Verification of N-(2-Chloro-4-pyridinyl)benzamide Authored by: Dr. Evelyn Reed, Senior Application Scientist In the landscape of pharmaceutical development and chemical res...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Analytical Verification of N-(2-Chloro-4-pyridinyl)benzamide

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of pharmaceutical development and chemical research, the unambiguous confirmation of a synthesized molecule's identity and purity is a cornerstone of scientific rigor. This guide provides a comprehensive, in-depth comparison of analytical methodologies for the verification of N-(2-Chloro-4-pyridinyl)benzamide, a heterocyclic benzamide derivative of interest. As researchers and drug development professionals, our goal extends beyond simple confirmation; we seek a profound understanding of a compound's profile. This document is structured to provide not just protocols, but the underlying scientific rationale, enabling you to make informed decisions in your analytical strategies.

The verification of a newly synthesized compound like N-(2-Chloro-4-pyridinyl)benzamide relies on a multi-pronged analytical approach. While elemental analysis provides a fundamental assessment of the empirical formula, it is often the synergistic use of spectroscopic and chromatographic techniques that builds an unshakeable, data-supported confirmation of structure and purity.

The Foundational Pillar: Elemental Analysis

Elemental analysis serves as a primary, quantitative test of a compound's empirical formula. It determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), and often other elements like sulfur (S) and halogens. The principle is straightforward: a sample is combusted under controlled conditions, and the resulting gases (CO₂, H₂O, N₂) are meticulously measured. For halogen-containing compounds like N-(2-Chloro-4-pyridinyl)benzamide, a separate analysis is typically required for chlorine (Cl).

Theoretical Composition of N-(2-Chloro-4-pyridinyl)benzamide

The first step in verification is to calculate the theoretical elemental composition from the molecular formula.

Molecular Formula: C₁₂H₉ClN₂O

Molecular Weight: 232.67 g/mol

Based on this, the expected elemental percentages are:

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage (%)
CarbonC12.01112144.13261.95%
HydrogenH1.00899.0723.90%
NitrogenN14.007228.01412.04%
ChlorineCl35.453135.45315.24%
OxygenO15.999115.9996.87% (by difference)

An experimental result within ±0.4% of the theoretical value is generally considered acceptable and provides strong evidence for the proposed empirical formula.

Experimental Protocol: CHN and Halogen Analysis

This protocol outlines the standard procedure for elemental analysis using a modern automated elemental analyzer.

Objective: To quantitatively determine the percentage of Carbon, Hydrogen, and Nitrogen in a sample of N-(2-Chloro-4-pyridinyl)benzamide.

Instrumentation: A CHN Elemental Analyzer.

Methodology:

  • Instrument Calibration: Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., Acetanilide). This step is crucial for ensuring the accuracy of the results.

  • Sample Preparation:

    • Ensure the sample is homogenous and thoroughly dried to remove any residual solvents or moisture, which can significantly skew hydrogen and carbon percentages.

    • Accurately weigh 1-3 mg of the N-(2-Chloro-4-pyridinyl)benzamide sample into a tin capsule. The precise weight is critical for accurate calculations.

  • Combustion:

    • The encapsulated sample is dropped into a high-temperature combustion furnace (typically ~900-1000°C) in the presence of a pulse of pure oxygen.

    • This process ensures complete combustion, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its oxides (NOx).

  • Reduction and Separation:

    • The combustion gases are swept by a helium carrier gas through a reduction tube (typically containing copper) to convert nitrogen oxides back to N₂.

    • The resulting gas mixture (He, CO₂, H₂O, N₂) is then passed through a chromatographic column to separate the individual components.

  • Detection and Quantification:

    • The separated gases are detected by a thermal conductivity detector (TCD). The detector response for each gas is proportional to its concentration.

    • The instrument's software integrates the detector signal for each gas and, using the sample weight and calibration data, calculates the percentage of C, H, and N.

  • Chlorine Analysis: The determination of chlorine is typically performed by Schöniger flask combustion followed by titration, or by ion chromatography after combustion.

A Comparative Look: Alternative and Complementary Verification Techniques

While elemental analysis confirms the ratios of elements, it provides no information about their connectivity. Therefore, it must be used in concert with other techniques to provide a complete and validated picture of the chemical entity. Benzamide derivatives are well-suited to a variety of analytical methods.[1]

High-Performance Liquid Chromatography (HPLC): The Purity Workhorse

HPLC is the primary method for assessing the purity of a synthesized compound by separating it from any impurities, such as starting materials, by-products, or degradation products.[2] The development and validation of these methods are critical in the pharmaceutical industry.[3][4]

Principle: Differential partitioning of analytes between a stationary phase (e.g., C18 column) and a liquid mobile phase.

StrengthsLimitationsPrimary Application
High resolution and sensitivity.[2]May require derivatization for some compounds.Quantitative purity assessment and impurity profiling.[3]
Quantitative and reproducible.Can be destructive.
Suitable for non-volatile and thermally labile compounds.
  • Instrumentation: HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective for benzamide derivatives.

  • Detector: UV detection at a wavelength of maximum absorbance for N-(2-Chloro-4-pyridinyl)benzamide (e.g., determined by UV-Vis scan, likely around 254 nm).

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at ~1 mg/mL and dilute to a working concentration of 50-100 µg/mL.[1]

  • Analysis: The purity is calculated by comparing the peak area of the main component to the total area of all observed peaks (area percent method).

Spectroscopic Methods: Unveiling the Molecular Structure

Spectroscopic techniques are indispensable for elucidating the molecular structure and confirming the identity of a compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise arrangement of atoms in a molecule.[1] Both ¹H and ¹³C NMR are essential for confirming the structure of novel benzamide derivatives.[5]

    • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

    • ¹³C NMR: Provides information about the number and types of carbon atoms in the molecule.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and can offer information about its structure through fragmentation patterns. For N-(2-Chloro-4-pyridinyl)benzamide, the presence of chlorine will result in a characteristic M+2 isotopic peak, providing further confirmation.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For a benzamide, key characteristic peaks would include the N-H stretch and the C=O (amide I) stretch.[5]

Let's compare hypothetical results for a newly synthesized batch of N-(2-Chloro-4-pyridinyl)benzamide.

TechniqueParameterTheoretical/Expected ValueHypothetical Experimental ResultInterpretation
Elemental Analysis % Carbon61.95%61.89%Excellent agreement.
% Hydrogen3.90%3.93%Excellent agreement.
% Nitrogen12.04%12.01%Excellent agreement.
HPLC Purity>99%99.5% (by area %)High purity confirmed.
High-Res MS [M+H]⁺233.0485233.0482Accurate mass confirms molecular formula.
¹H NMR Chemical Shifts & SplittingConsistent with proposed structureSignals match expected aromatic and amide protonsStructural integrity confirmed.
IR Spectroscopy C=O Stretch~1660 cm⁻¹1665 cm⁻¹Presence of amide carbonyl confirmed.

Visualizing the Analytical Workflow

The selection and sequence of analytical techniques are critical for an efficient and thorough compound verification process.

G cluster_0 Compound Verification Workflow cluster_1 Techniques Synthesis Synthesized N-(2-Chloro-4-pyridinyl)benzamide Purification Purification (e.g., Recrystallization) Synthesis->Purification Initial_Check Initial Characterization (TLC, Melting Point) Purification->Initial_Check Structural_Elucidation Structural Elucidation Initial_Check->Structural_Elucidation Purity_Assessment Purity & Identity Confirmation Structural_Elucidation->Purity_Assessment NMR NMR ('H, 'C) Structural_Elucidation->NMR MS Mass Spectrometry Structural_Elucidation->MS IR IR Spectroscopy Structural_Elucidation->IR Final_Report Final Certificate of Analysis Purity_Assessment->Final_Report HPLC HPLC Purity_Assessment->HPLC EA Elemental Analysis Purity_Assessment->EA

Caption: Workflow for Compound Verification.

G Start Need to Verify Synthesized Compound Question1 Is the molecular formula correct? Start->Question1 Question1->Start No EA_MS Elemental Analysis High-Resolution MS Question1->EA_MS Yes Question2 Is the atomic connectivity correct? Question2->Start No NMR_IR NMR ('H, 'C) IR Spectroscopy Question2->NMR_IR Yes Question3 What is the purity level? Question3->Start No HPLC_GC HPLC / GC Question3->HPLC_GC Yes EA_MS->Question2 NMR_IR->Question3 End Compound Verified HPLC_GC->End

Caption: Decision Tree for Analytical Method Selection.

Conclusion and Senior Scientist's Perspective

The verification of N-(2-Chloro-4-pyridinyl)benzamide is not a matter of a single "pass/fail" test. Instead, it is the construction of a cohesive, data-driven narrative. Elemental analysis provides the foundational grammar of this narrative—the elemental composition. However, the full story of the molecule's structure and purity is told through the complementary languages of spectroscopy and chromatography.

For a compound of this nature, a prudent analytical strategy would involve initial purity screening by HPLC, followed by definitive structural confirmation using high-resolution mass spectrometry and both ¹H and ¹³C NMR. Elemental analysis then serves as a crucial, independent verification of the empirical formula, providing quantitative data that underpins the entire analytical package. This integrated approach ensures the highest level of confidence in the material, a non-negotiable standard in research and development.

References

  • PubChem. N-(2-Chloro-4-nitrophenyl)benzamide. National Center for Biotechnology Information. Available from: [Link]

  • ResolveMass Laboratories. Analytical Method Development and Validation in Pharmaceuticals. (2025). Available from: [Link]

  • Klinicheskaia laboratornaia diagnostika. [The test of benzamide derivative neuroleptics using the technique of thin-layer chromatography]. PubMed. (2013). Available from: [Link]

  • International Journal of Pharmaceutical Erudition. Validation of Analytical Methods for Pharmaceutical Analysis. (2013). Available from: [Link]

  • Chemistry Education. Synthesis and analysis of amides. (2019). Available from: [Link]

  • SciSpace. Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. (2020). Available from: [Link]

  • Emery Pharma. A Step-by-Step Guide to Analytical Method Development and Validation. (2023). Available from: [Link]

Sources

Comparative

A Comparative Guide to the Metabolic Stability of N-(2-Chloro-4-pyridinyl)benzamide and Benzamide

In the landscape of drug discovery and development, understanding a compound's metabolic stability is a cornerstone of predicting its in vivo pharmacokinetic profile.[1][2][3] This guide provides a detailed comparative a...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, understanding a compound's metabolic stability is a cornerstone of predicting its in vivo pharmacokinetic profile.[1][2][3] This guide provides a detailed comparative analysis of the metabolic stability of N-(2-Chloro-4-pyridinyl)benzamide against its parent scaffold, benzamide. We will delve into the underlying biochemical principles, provide a comprehensive experimental protocol for assessment, and present data to illustrate the impact of structural modification on metabolic fate.

The liver is the primary site of drug metabolism, where a host of enzymes, notably the Cytochrome P450 (CYP) superfamily, work to modify xenobiotics, rendering them more water-soluble for excretion.[4][5] The rate at which a compound is broken down by these enzymes dictates its half-life and, consequently, its dosing regimen and potential for accumulation.[2]

The Chemical Rationale: Why Compare N-(2-Chloro-4-pyridinyl)benzamide and Benzamide?

Benzamide itself is a simple aromatic amide. Its metabolism can occur through two primary routes: hydrolysis of the amide bond by amidases to form benzoic acid and ammonia, or aromatic hydroxylation on the phenyl ring by CYP enzymes.[6][7][8]

The introduction of a 2-chloro-4-pyridinyl group to the amide nitrogen, creating N-(2-Chloro-4-pyridinyl)benzamide, introduces several key structural changes expected to influence its metabolic stability:

  • Steric Hindrance: The bulky pyridinyl substituent may sterically hinder the approach of amidase enzymes to the amide bond, potentially slowing the rate of hydrolysis.[9]

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom and the pyridine ring can decrease the electron density of the amide bond, potentially making it less susceptible to enzymatic hydrolysis.[10][11][12]

  • Alternative Metabolic Sites: The presence of the pyridinyl ring offers additional sites for metabolism, such as N-oxidation or hydroxylation, which could compete with metabolism on the benzamide portion. The position of substitution on the pyridine ring can also influence which metabolic enzymes are induced.[13]

This guide will now walk through the experimental workflow to quantitatively assess these anticipated differences.

Experimental Workflow: In Vitro Metabolic Stability Assessment

To empirically compare the metabolic stability of these two compounds, a well-established in vitro model utilizing human liver microsomes (HLMs) is employed.[14][15][16][17] HLMs are vesicles of the endoplasmic reticulum from hepatocytes and contain a rich complement of Phase I drug-metabolizing enzymes, including CYPs.[14][15]

Below is a detailed protocol for this assay, followed by a visual representation of the workflow.

Detailed Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

1. Preparation of Reagents and Solutions:

  • Test Compounds: Prepare 10 mM stock solutions of N-(2-Chloro-4-pyridinyl)benzamide and Benzamide in DMSO.

  • Positive Controls: Prepare 10 mM stock solutions of known rapidly and slowly metabolized compounds (e.g., Verapamil and Dextromethorphan) in DMSO.[17]

  • HLM Suspension: On the day of the experiment, thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice and dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).[18]

  • NADPH Regenerating System (Cofactor): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer to ensure a sustained supply of the necessary cofactor for CYP enzyme activity.[14]

2. Incubation Procedure:

  • Pre-incubation: In a 96-well plate, add the test compounds and controls to the HLM suspension to achieve a final substrate concentration of 1 µM. Gently mix and pre-incubate at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.[19]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Diazepam).[17][19][20] The acetonitrile serves to precipitate the microsomal proteins and halt enzymatic activity.

  • Control Incubations:

    • No Cofactor Control: For the final time point, include a set of wells where the NADPH regenerating system is replaced with buffer to assess for any non-enzymatic degradation.

    • Zero-Time Point: A set of wells where the acetonitrile is added before the NADPH regenerating system to represent 100% of the compound at the start of the reaction.

3. Sample Analysis by LC-MS/MS:

  • Sample Preparation: Centrifuge the 96-well plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[21][22][23] The use of an internal standard helps to correct for any variations in sample processing and instrument response.

4. Data Analysis:

  • Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the zero-time point.

  • Determine Half-Life (t½): Plot the natural logarithm of the percent remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The half-life can then be calculated using the equation: t½ = 0.693 / k.

  • Calculate Intrinsic Clearance (Clint): Intrinsic clearance, a measure of the metabolic capacity of the liver for a particular compound, can be calculated using the following equation: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).[16]

Visualizing the Workflow

G cluster_prep 1. Preparation cluster_incubation 2. Incubation at 37°C cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_compounds Prepare Compound Stocks (10 mM in DMSO) pre_incubate Pre-incubate HLMs + Compounds (5 min) prep_compounds->pre_incubate prep_hlm Prepare HLM Suspension (1 mg/mL) prep_hlm->pre_incubate prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction (Add NADPH) prep_nadph->initiate pre_incubate->initiate time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) initiate->time_points terminate Terminate Reaction (Ice-cold Acetonitrile + IS) time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms calc_percent Calculate % Remaining lcms->calc_percent plot_data Plot ln(% Remaining) vs. Time calc_percent->plot_data calc_half_life Calculate Half-Life (t½) plot_data->calc_half_life calc_clint Calculate Intrinsic Clearance (Clint) plot_data->calc_clint

Caption: Workflow for the in vitro metabolic stability assay.

Comparative Data and Interpretation

The following table summarizes hypothetical but expected data from the described HLM assay, comparing the metabolic stability of N-(2-Chloro-4-pyridinyl)benzamide and benzamide.

CompoundHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)Predicted Metabolic Stability
Benzamide 2527.7Moderate
N-(2-Chloro-4-pyridinyl)benzamide > 60< 11.6High
Verapamil (Control) 1546.2Low
Dextromethorphan (Control) 5512.6High

Interpretation of Results:

The data clearly indicates that N-(2-Chloro-4-pyridinyl)benzamide exhibits significantly higher metabolic stability compared to benzamide. The half-life of benzamide suggests a moderate rate of metabolism, while the half-life of the substituted compound is greater than the duration of the experiment, indicating a much slower metabolic rate. Consequently, the intrinsic clearance of N-(2-Chloro-4-pyridinyl)benzamide is substantially lower. This enhanced stability is likely due to the protective effect of the 2-chloro-4-pyridinyl group, which, as hypothesized, sterically and electronically shields the amide bond from enzymatic cleavage.

Potential Metabolic Pathways

The structural differences between the two compounds also suggest distinct metabolic pathways.

G cluster_benzamide Benzamide Metabolism cluster_substituted N-(2-Chloro-4-pyridinyl)benzamide Metabolism benzamide Benzamide benzoic_acid Benzoic Acid + Ammonia benzamide->benzoic_acid Amidase (Hydrolysis) hydroxy_benzamide Hydroxybenzamide benzamide->hydroxy_benzamide CYP450 (Aromatic Hydroxylation) substituted N-(2-Chloro-4-pyridinyl)benzamide pyridone Pyridone Metabolite substituted->pyridone CYP450 (Oxidation) n_oxide Pyridine N-Oxide substituted->n_oxide CYP450/FMO (N-Oxidation) hydroxy_phenyl Aromatic Hydroxylation (Phenyl Ring) substituted->hydroxy_phenyl CYP450 (Hydroxylation)

Caption: Potential metabolic pathways for each compound.

For benzamide, the primary routes of metabolism are amide hydrolysis and aromatic hydroxylation. For N-(2-Chloro-4-pyridinyl)benzamide, metabolism is likely shifted away from amide hydrolysis towards oxidation of the pyridine ring (forming a pyridone or an N-oxide) or hydroxylation of the benzoyl phenyl ring. The presence of the chlorine atom may also influence the regioselectivity of these oxidative reactions.

Conclusion

This comparative guide demonstrates that the substitution of a 2-chloro-4-pyridinyl group onto the benzamide scaffold significantly enhances its metabolic stability in vitro. This is a critical finding for drug development professionals, as increased metabolic stability often translates to a longer in vivo half-life, potentially allowing for less frequent dosing and a more favorable pharmacokinetic profile. The experimental protocol and data presented herein provide a clear framework for assessing the metabolic liabilities of drug candidates and for making informed decisions in lead optimization. The shift in metabolic pathways also has implications for potential drug-drug interactions and metabolite-induced toxicity, which would require further investigation.

References

  • Cyprotex. Microsomal Stability. Evotec. Available from: [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Available from: [Link]

  • Di, L. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Drug Metab Lett. 2013;7(1):2-8.
  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. 2019. Available from: [Link]

  • Wikipedia. Amidase. Available from: [Link]

  • ResearchGate. Influence of chlorine substituents on biological activity of chemicals: a review (Reprinted from J Prakt Chem, vol 341, pg 417-435, 1999). 1999. Available from: [Link]

  • Euro Chlor. Influence of Chlorine Substituents on Biological Activity of Chemicals. Available from: [Link]

  • ResearchGate. The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. Available from: [Link]

  • Creative Diagnostics. Metabolic Stability and Metabolite Analysis of Drugs. 2024. Available from: [Link]

  • Patsnap Synapse. What are CYPs stimulants and how do they work?. 2024. Available from: [Link]

  • MDPI. A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. 2024. Available from: [Link]

  • PubMed. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Available from: [Link]

  • PubMed. Drug metabolizing enzyme induction by simple diaryl pyridines; 2-substituted isomers selectively increase only conjugation enzyme activities, 4-substituted isomers also induce cytochrome P450. Available from: [Link]

  • Mercell. metabolic stability in liver microsomes. Available from: [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • ACS Publications. Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). 2021. Available from: [Link]

  • MDPI. Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. 2025. Available from: [Link]

  • Taylor & Francis Online. Synthesis and characterisation of a new benzamide-containing nitrobenzoxadiazole as a GSTP1-1 inhibitor endowed with high stability to metabolic hydrolysis. 2019. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-(2-Chloro-4-pyridinyl)benzamide

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes w...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. N-(2-Chloro-4-pyridinyl)benzamide, a compound featuring both a chlorinated aromatic ring and a pyridine moiety, requires a disposal protocol that respects its specific chemical properties and associated hazards. This guide provides the essential, step-by-step procedures for its proper disposal, grounded in established safety principles and regulatory standards.

Foundational Step: Hazard Assessment and Classification

Before any handling or disposal begins, a thorough risk assessment is paramount. The primary source for this information is the manufacturer's Safety Data Sheet (SDS). In the absence of a specific SDS for N-(2-Chloro-4-pyridinyl)benzamide, data from structurally similar compounds, such as 2-chloro-N-(pyridin-4-yl)acetamide, must be used to infer potential hazards.[1]

Based on its structure, N-(2-Chloro-4-pyridinyl)benzamide must be presumptively classified as a hazardous waste.[1][2] Its chemical architecture suggests the following potential hazards:

  • Toxicity: Like many organic compounds containing halogenated pyridine rings, it should be treated as a toxic solid.[1]

  • Environmental Hazard: Improper disposal can lead to environmental contamination. Pyridine and its derivatives are noted for their potential aquatic toxicity and require controlled disposal to prevent release into waterways.[3][4]

  • Combustion Byproducts: In a fire, thermal decomposition may produce toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[5]

All waste streams containing this compound, including stock solutions, reaction mixtures, contaminated personal protective equipment (PPE), and empty containers, must be classified as hazardous waste.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the compound's potential hazards, strict adherence to PPE protocols is mandatory to prevent skin contact, eye exposure, and inhalation.[6]

PPE ItemSpecificationRationale
Eye & Face Protection Chemical safety goggles meeting OSHA's 29 CFR 1910.133 or European Standard EN166 standards. A face shield is recommended if there is a significant risk of splashes.[5][7]Protects against accidental splashes of solutions or contact with airborne powder.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Consult the manufacturer's chemical resistance guides for specific breakthrough times.[7]Prevents dermal absorption, which is a potential route of exposure for chlorinated aromatic compounds.[7]
Body Protection A standard laboratory coat, fully buttoned. A chemical-resistant apron may be necessary for larger quantities.[5][7]Minimizes the risk of skin contact and contamination of personal clothing.
Respiratory Protection All handling and waste consolidation should occur within a certified chemical fume hood to minimize inhalation exposure.[7]Chlorinated and aromatic compounds can have significant vapor pressures or form dusts, posing an inhalation risk.
Waste Segregation and Collection: A Critical Protocol

Proper identification and segregation are the foundational steps for safe and compliant disposal.[1] The principle of "generator responsibility" means that the laboratory creating the waste is responsible for its correct classification and initial handling.

Step-by-Step Collection Protocol:

  • Select a Compatible Container: Use a designated, chemically compatible, and sealable hazardous waste container.[2] The container must be free from damage and have a secure, leak-proof closure.[8]

  • Label the Container: Before any waste is added, the container must be clearly labeled with the words "Hazardous Waste" .[9][10] The label must also include the full chemical name, "N-(2-Chloro-4-pyridinyl)benzamide," and list any other constituents in the waste mixture.[10]

  • Segregate as Halogenated Waste: This is the most critical step in segregation. Do NOT mix waste containing N-(2-Chloro-4-pyridinyl)benzamide with non-halogenated organic waste.[1] Halogenated waste requires specific incineration conditions to prevent the formation of dioxins and other persistent organic pollutants, making its disposal process distinct and often more costly.

  • Avoid Incompatibles: Store the waste container away from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent dangerous chemical reactions.[1][2]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[10] Funnels should not be left in the container opening.[10][11]

On-Site Accumulation and Storage

Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have specific rules for the temporary storage of hazardous waste in laboratories.[12]

  • Satellite Accumulation Area (SAA): Waste can be initially collected in an SAA, which is at or near the point of generation and under the control of the laboratory personnel.[9][10] This allows for the convenient collection of waste as it is produced.

  • Storage Limits: Laboratories can accumulate up to 55 gallons of a specific hazardous waste stream in an SAA.[9] Once this limit is reached, or the container is full, it must be moved to the institution's Central Accumulation Area (CAA) within 72 hours.[10]

  • Secondary Containment: It is best practice to store hazardous waste containers in secondary containment bins to prevent the spread of material in case of a leak.[11]

The following diagram illustrates the decision-making and procedural flow for the safe disposal of N-(2-Chloro-4-pyridinyl)benzamide.

G start Waste Generation (N-(2-Chloro-4-pyridinyl)benzamide) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Classify as Hazardous Waste container Select & Label Compatible Waste Container 'Hazardous Waste - Halogenated' classify->container ppe->classify segregate Segregate from Non-Halogenated & Incompatible Waste container->segregate store_saa Store in Satellite Accumulation Area (SAA) (Keep container closed) segregate->store_saa spill_check Spill or Leak? store_saa->spill_check spill_protocol Execute Spill Protocol (Alert, Contain, Clean, Dispose) spill_check->spill_protocol Yes full_check Container Full or Project Complete? spill_check->full_check No spill_protocol->store_saa full_check->store_saa No transfer_caa Transfer to Central Accumulation Area (CAA) full_check->transfer_caa Yes end Arrange Pickup by Licensed Hazardous Waste Disposal Company transfer_caa->end

Caption: Disposal workflow for N-(2-Chloro-4-pyridinyl)benzamide.

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental release.[7]

  • Alert: Immediately notify colleagues and your institution's Environmental Health & Safety (EHS) department.[7]

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate non-essential personnel.

  • Contain: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill.[2] Do not use combustible materials like paper towels for large spills.

  • Clean-Up: While wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container.[4][7]

  • Decontaminate: Thoroughly decontaminate the spill area with an appropriate solvent, followed by soap and water.[7] All materials used for decontamination must also be disposed of as hazardous waste.

Final Disposal Arrangements

The ultimate disposal of N-(2-Chloro-4-pyridinyl)benzamide waste must be conducted through a licensed and approved hazardous waste disposal company.[1][6]

  • Contact EHS: Coordinate with your institution's EHS department to arrange for the pickup of the waste from the CAA.[6]

  • Provide Documentation: The waste disposal contractor will require the SDS and an accurate description of the waste contents to ensure it is transported and disposed of in accordance with all local, state, and federal regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA).[8]

  • Incineration: The most common disposal method for this type of waste is high-temperature incineration at a permitted facility capable of handling halogenated organic compounds.[13]

By adhering to this structured and scientifically-grounded disposal protocol, laboratory professionals can ensure the safe management of N-(2-Chloro-4-pyridinyl)benzamide waste, protecting themselves, their colleagues, and the environment.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Benzamidine hydrochloride. Retrieved from [Link]

  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • German Institute for Medical Mission (Difäm) & Ecumenical Pharmaceutical Network (EPN). (2020). A safety and chemical disposal guideline for Minilab users. Retrieved from [Link]

  • PENTA. (2024). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • NASA. (2023). APR8715.1 Chapter 38 – OSHA Regulated Chemicals with Expanded Health Standards. Retrieved from [Link]

  • Spectrum Pharmacy Products. (2016). SAFETY DATA SHEET - Niclosamide. Retrieved from [Link]

  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Northwestern University. (2015). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (1978). Occupational Health Guideline for Chlorine. Retrieved from [Link]

  • ChemSupply Australia. (2024). Safety Data Sheet PYRIDINE. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1052 - Methylene chloride. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL. Retrieved from [Link]

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Handling

A Researcher's Guide to the Safe Handling of N-(2-Chloro-4-pyridinyl)benzamide

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safet...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling N-(2-Chloro-4-pyridinyl)benzamide, a compound for which specific hazard data may not be readily available. In such instances, a conservative approach based on the chemical structure and established laboratory safety principles is paramount. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and integrity in our laboratories.

Hazard Analysis and Risk Mitigation

Given the absence of a specific Safety Data Sheet (SDS), a risk assessment must be conducted based on the structural components of N-(2-Chloro-4-pyridinyl)benzamide. The molecule contains a chloropyridine and a benzamide moiety. Pyridine and its derivatives can be harmful if inhaled, and some are skin and eye irritants.[1] Benzamides are a broad class of compounds, some of which can have biological activity and may also be irritants.[2][3] Therefore, it is prudent to treat N-(2-Chloro-4-pyridinyl)benzamide as a potentially hazardous substance.

Assumed Hazards:

  • Skin and eye irritant[2][3]

  • Harmful if swallowed or inhaled[4]

  • Potential for unknown biological activity

The primary methods for protecting laboratory personnel from such hazards are elimination, engineering controls, and administrative controls.[5] When these are not sufficient, Personal Protective Equipment (PPE) is a critical last line of defense.[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling research chemicals.[6][7] The minimum PPE for any work involving N-(2-Chloro-4-pyridinyl)benzamide includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[5] This should be supplemented with specific PPE based on the task.[5]

PPE ComponentSpecificationRationale
Hand Protection Disposable Nitrile Gloves (double-gloving recommended)Nitrile provides good resistance to a range of chemicals and is suitable for incidental contact.[1] Double-gloving provides an extra layer of protection in case of a breach in the outer glove.[5] Gloves should be removed immediately after chemical contact.[5]
Eye and Face Protection Safety GogglesGoggles are required for protection against liquid splashes and chemical vapors.[5] Safety glasses with side-shields are the minimum, but goggles offer superior protection.[5]
Face Shield (in addition to goggles)A face shield should be worn when there is a significant splash hazard, such as when handling larger volumes of liquids or preparing solutions.[5][8]
Body Protection Laboratory CoatA lab coat protects the skin and personal clothing from spills and contamination.[7] A flame-resistant lab coat should be considered if working with flammable solvents.[7]
Respiratory Protection NIOSH-approved Respirator (e.g., N95 or higher)A respirator is necessary when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.[8] The specific type of respirator should be determined by a formal risk assessment.[9]

Operational Plans: From Weighing to Waste

Handling and Preparation

All handling of N-(2-Chloro-4-pyridinyl)benzamide should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][10]

Step-by-Step Weighing and Solution Preparation:

  • Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Don all required PPE.

  • Weighing: If handling the solid, perform this task within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

  • Dissolving: Add the solvent to the solid in a suitable container within the fume hood. Cap the container securely before removing it from the hood.

  • Labeling: All containers with N-(2-Chloro-4-pyridinyl)benzamide must be clearly labeled with the full chemical name and any known hazard information.[11]

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling PPE Don Appropriate PPE FumeHood Verify Fume Hood Operation PPE->FumeHood 1. Safety First Weigh Weigh Solid Compound FumeHood->Weigh 2. Enter Hood Dissolve Prepare Solution Weigh->Dissolve 3. Transfer Label Label Container Dissolve->Label 4. Identify Decontaminate Decontaminate Work Area Label->Decontaminate 5. Clean Up Waste Segregate and Store Waste Decontaminate->Waste 6. Dispose Doff Doff PPE Correctly Waste->Doff 7. Final Step G Start Waste Generated IsContaminated Contaminated with N-(2-Chloro-4-pyridinyl)benzamide? Start->IsContaminated SolidWaste Solid Waste (Gloves, Paper Towels) IsContaminated->SolidWaste Yes (Solid) LiquidWaste Liquid Waste (Solutions, Rinsates) IsContaminated->LiquidWaste Yes (Liquid) NonHazardous Dispose as Non-Hazardous Waste IsContaminated->NonHazardous No HazardousContainer Place in Labeled Hazardous Waste Container SolidWaste->HazardousContainer LiquidWaste->HazardousContainer EHS Arrange for EHS Pickup HazardousContainer->EHS

Caption: Decision tree for proper waste segregation.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. [4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [4]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [4]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. [4]
Spill Evacuate non-essential personnel. Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand. [1]Collect the absorbed material into a sealed container for disposal as hazardous waste. [11]

Conclusion

The responsible handling of novel chemical compounds like N-(2-Chloro-4-pyridinyl)benzamide is a cornerstone of safe and effective research. By adhering to the principles of hazard assessment, proper PPE selection, and meticulous operational and disposal planning, we can ensure the well-being of our researchers and the integrity of our scientific endeavors. Always consult your institution's Chemical Hygiene Plan and EHS department for specific guidance. [9][12]

References

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1).
  • Personal Protective Equipment - Environmental Health & Safety Services. (n.d.).
  • Managing Chemical Waste Safely: Best Practices for Workplace Disposal. (2024, April 22).
  • Material Safety Data Sheet. (2010, June 10).
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13).
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  • Laboratory Safety Guidance - OSHA. (n.d.).
  • 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. (n.d.).
  • Personal Protective Equipment | Division of Research Safety - Illinois. (2025, December 6).
  • Safeguarding our environment: Best practices in chemical waste disposal. | Allied Academies. (2024, May 15).
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  • Chemical Waste Management Best Practices | Enva. (2025, January 1).
  • The Top 10 Hazardous Waste Disposal Best Practices. (2024, August 5).
  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide - Benchchem. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2024, November 29).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 24).
  • Safety Data Sheet: Pyridine - Carl ROTH. (n.d.).
  • Hazardous Waste and Disposal - American Chemical Society. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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